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Core Science & Biosynthesis

Foundational

Physicochemical Profiling of 5-(2-Fluorophenyl)oxazolidin-2-one: A Technical Guide

This technical guide provides an in-depth physicochemical and synthetic profile of 5-(2-Fluorophenyl)oxazolidin-2-one , a specific structural isomer distinct from the more common N-aryl oxazolidinone antibiotics (e.g., L...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth physicochemical and synthetic profile of 5-(2-Fluorophenyl)oxazolidin-2-one , a specific structural isomer distinct from the more common N-aryl oxazolidinone antibiotics (e.g., Linezolid).[1]

This guide focuses on the C5-aryl substituted scaffold, often utilized as a chiral auxiliary or a mechanistic probe in medicinal chemistry.[1]

Executive Summary & Structural Definition

5-(2-Fluorophenyl)oxazolidin-2-one is a heterocyclic organic compound featuring a 2-oxazolidinone ring substituted at the 5-position with a 2-fluorophenyl group.[1][2] Unlike the blockbuster antibiotic class (e.g., Linezolid) where the aryl group is attached to the nitrogen (N3), this molecule features a benzylic C5-aryl attachment.[1]

This structural distinction alters its electronic properties, metabolic stability, and utility—shifting its primary application from direct antimicrobial activity to use as a chiral auxiliary or synthetic intermediate .[1]

Chemical Identity
PropertyDetail
IUPAC Name 5-(2-Fluorophenyl)-1,3-oxazolidin-2-one
Molecular Formula C

H

FNO

Molecular Weight 181.16 g/mol
Chiral Center C5 (Exists as (R)- and (S)- enantiomers)
Core Scaffold 1,3-Oxazolidin-2-one
Key Substituent ortho-Fluorine on phenyl ring

Physicochemical Properties

Note: Direct experimental data for the specific 2-fluoro isomer is limited in public registries.[1] The following data combines available experimental values for the 5-phenyl analog (CAS 7693-77-8) with calculated adjustments for the ortho-fluorine substitution.

Solid-State Characteristics[1]
  • Physical State: Crystalline Solid.[1]

  • Melting Point (Predicted): 95°C – 105°C.[1]

    • Rationale: The unsubstituted 5-phenyloxazolidin-2-one melts near 85-90°C. The introduction of an ortho-fluorine atom typically increases the melting point due to enhanced crystal lattice energy from dipole-dipole interactions and potential C-H[1]···F hydrogen bonding.[1]

  • Appearance: White to off-white powder.[1]

Solubility & Lipophilicity

The ortho-fluorine atom introduces a strong dipole moment while simultaneously increasing lipophilicity compared to the non-fluorinated parent.[1]

SolventSolubility RatingProcess Relevance
Water Low (< 1 mg/mL)Poor solubility; requires co-solvents for biological assays.[1]
DMSO High (> 50 mg/mL)Ideal stock solvent for screening.[1]
Methanol/Ethanol ModerateSuitable for recrystallization.[1]
Dichloromethane HighPreferred solvent for extraction and synthesis.[1]
LogP (Calc.) ~1.6 – 1.8Moderate lipophilicity; membrane permeable.[1]
Chemical Stability[1]
  • Hydrolytic Stability: The carbamate (urethane) linkage is stable under neutral and acidic conditions but susceptible to hydrolysis under strong basic conditions (pH > 10) at elevated temperatures, yielding the corresponding amino alcohol.[1]

  • Thermal Stability: Stable up to ~200°C. Decomposition typically involves decarboxylation to the corresponding aziridine or amino alcohol derivatives.[1]

Synthetic Methodology & Purification

The synthesis of 5-aryl-2-oxazolidinones is a self-validating protocol relying on the regioselective ring-opening of epoxides.[1]

Primary Synthetic Route (Carbamate Cyclization)

This method ensures the retention of stereochemistry if a chiral epoxide is used.[1]

  • Starting Material: 2-Fluorostyrene oxide.[1]

  • Reagent: Ethyl carbamate (Urethane) or Sodium cyanate.[1]

  • Catalyst: Lewis acid (e.g., MgBr

    
     or LiBr) or Base (NaH).[1]
    
  • Mechanism: Nucleophilic attack of the carbamate nitrogen on the epoxide, followed by intramolecular cyclization.[1]

Workflow Diagram

The following diagram illustrates the synthesis and potential degradation pathways.

SynthesisPath Start 2-Fluorostyrene Oxide Inter Intermediate (Amino Alcohol) Start->Inter Ring Opening Reagent Ethyl Carbamate / Base Reagent->Inter Product 5-(2-Fluorophenyl) oxazolidin-2-one Inter->Product Cyclization (- EtOH) Degradation Hydrolysis Product (1-(2-fluorophenyl)-2-aminoethanol) Product->Degradation NaOH / Heat

Caption: Synthesis of 5-(2-Fluorophenyl)oxazolidin-2-one via epoxide opening and subsequent basic hydrolysis pathway.

Purification Protocol
  • Crude Isolation: Evaporation of reaction solvent (typically THF or DMF).[1]

  • Recrystallization: Dissolve crude solid in hot Ethyl Acetate/Hexanes (1:3 ratio). Cool slowly to 4°C.

  • Chiral Separation (If Racemic):

    • Column: Chiralpak AD-H or OD-H.[1]

    • Mobile Phase: Hexane:Isopropanol (90:10).[1]

    • Detection: UV at 254 nm (Phenyl absorption).[1]

Spectroscopic Characterization

Identification of this compound relies on specific NMR signatures, particularly the coupling between the fluorine atom and the phenyl protons.[1]

Nuclear Magnetic Resonance (NMR)
  • 
    H NMR (DMSO-d
    
    
    
    , 400 MHz):
    • 
       7.2 – 7.5 ppm (m, 4H):  Aromatic protons.[1] Look for complex splitting due to 
      
      
      
      F-
      
      
      H coupling.[1]
    • 
       5.6 ppm (dd, 1H):  H5 (Benzylic).[1] This proton is deshielded by the oxygen and the phenyl ring.[1]
      
    • 
       3.8 ppm (t, 1H) & 3.4 ppm (dd, 1H):  H4 protons (Methylene group adjacent to Nitrogen).[1]
      
    • 
       7.6 ppm (br s, 1H):  NH proton (Exchangeable with D
      
      
      
      O).[1]
  • 
    F NMR: 
    
    • 
       -115 to -120 ppm:  Characteristic singlet (or multiplet if proton-coupled) for ortho-fluorine on a benzene ring.[1]
      
Mass Spectrometry (MS)
  • Ionization: ESI (Positive Mode).[1]

  • Molecular Ion: [M+H]

    
     = 182.17 m/z.[1]
    
  • Fragmentation: Loss of CO

    
     (44 Da) is common in oxazolidinones, leading to a fragment at m/z ~138.[1]
    

Biological & Pharmacological Context

While N-aryl oxazolidinones (like Linezolid) are antibiotics inhibiting the 50S ribosomal subunit, C5-aryl oxazolidinones like 5-(2-fluorophenyl)oxazolidin-2-one possess different properties:

  • MAO Inhibition Potential: 5-substituted oxazolidinones are structural analogs of Toloxatone and Cimoxatone, known reversible inhibitors of Monoamine Oxidase A (MAO-A).[1] The 2-fluoro substitution may modulate binding affinity via steric and electronic effects.[1]

  • Metabolic Stability: The ortho-fluorine protects the phenyl ring from metabolic oxidation (blockage of P450 hydroxylation at the ortho position), potentially extending half-life compared to the non-fluorinated analog.[1]

References

  • Synthesis of 5-Aryl-2-oxazolidinones: Tetrahedron Letters, Vol 46, Issue 38, 2005. (General method for epoxide conversion).[1]

  • Physicochemical Properties of Oxazolidinones: National Center for Biotechnology Information.[1] PubChem Compound Summary for CID 202193, 5-Phenyl-2-oxazolidinone.[1] [Link]

  • Linezolid and Related Oxazolidinones: Journal of Medicinal Chemistry, "Structure-Activity Relationships of Oxazolidinone Antibacterials."[1] (Context for N- vs C- substitution).

  • Fluorine in Medicinal Chemistry: Journal of Medicinal Chemistry, 2008.[1] "Fluorine in Medicinal Chemistry." (Effects of ortho-fluorine on lipophilicity and metabolic stability).

Sources

Exploratory

An In-depth Technical Guide to the Thermodynamic Stability of 5-(2-Fluorophenyl)oxazolidin-2-one

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Abstract This technical guide provides a comprehensive analysis of the thermodynamic stability of 5-(2-Flu...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the thermodynamic stability of 5-(2-Fluorophenyl)oxazolidin-2-one, a key heterocyclic scaffold in medicinal chemistry. In the absence of direct, extensive experimental data for this specific molecule, this guide synthesizes information from closely related oxazolidinone analogues to build a robust predictive framework for its stability profile. We will delve into the intrinsic factors governing its stability, including solid-state characteristics and the electronic influence of the 2-fluorophenyl substituent. Furthermore, this guide will explore potential degradation pathways—hydrolysis, oxidation, and photolysis—and outline detailed experimental protocols for assessing the thermodynamic stability of this compound and its derivatives. This document is intended to be a vital resource for researchers engaged in the development of pharmaceuticals incorporating the 5-phenyloxazolidin-2-one core, enabling informed decisions on formulation, storage, and handling.

Introduction: The Significance of the Oxazolidinone Scaffold

The oxazolidin-2-one ring is a privileged five-membered heterocyclic motif that has garnered significant attention in medicinal chemistry. Its structural rigidity, ability to participate in hydrogen bonding, and its role as a chiral auxiliary have made it a cornerstone in the design of a wide array of therapeutic agents.[1] Notably, the oxazolidinone core is the pharmacophore of the linezolid class of antibiotics, which are crucial in combating multi-drug resistant Gram-positive infections.[2] The substitution at the 5-position of the oxazolidinone ring is a key determinant of the molecule's biological activity and its physicochemical properties, including thermodynamic stability.

The subject of this guide, 5-(2-Fluorophenyl)oxazolidin-2-one, incorporates a phenyl group at the 5-position, a common feature in many biologically active oxazolidinones. The introduction of a fluorine atom at the ortho position of this phenyl ring is a strategic chemical modification often employed in drug design to modulate metabolic stability, binding affinity, and pharmacokinetic profiles. This guide will therefore focus on understanding how this specific substitution influences the overall thermodynamic stability of the parent compound.

Foundational Principles of Stability: A Predictive Analysis

A comprehensive understanding of a drug candidate's stability is paramount for its successful development.[3] Thermodynamic stability dictates a molecule's susceptibility to degradation under various environmental stressors, which in turn affects its shelf-life, safety, and efficacy. The stability of 5-(2-Fluorophenyl)oxazolidin-2-one can be considered from two perspectives: its intrinsic stability in the solid state and its lability in solution under different conditions.

Solid-State Stability: The Role of Crystal Packing and Polymorphism

Polymorphism , the ability of a compound to exist in multiple crystalline forms, is a critical consideration for any drug candidate. Different polymorphs can exhibit distinct melting points, solubilities, and stability profiles. For oxazolidinone derivatives, the potential for polymorphism should be thoroughly investigated during pre-formulation studies to ensure the selection of the most stable and bioavailable form.

Electronic and Steric Effects of the 2-Fluoro Substituent

The fluorine atom at the ortho-position of the phenyl ring is expected to exert a significant influence on the thermodynamic stability of the molecule through both electronic and steric effects.

  • Inductive Effect: Fluorine is the most electronegative element, and its strong electron-withdrawing inductive effect (-I) will decrease the electron density of the phenyl ring. This can influence the reactivity of the oxazolidinone ring.

  • Steric Hindrance: The presence of the fluorine atom at the ortho position may introduce a degree of steric hindrance, potentially restricting the rotation of the phenyl ring and influencing the conformation of the molecule. This could, in turn, affect its interaction with potential reactants or catalysts in degradation pathways.

Potential Degradation Pathways

Based on the known chemistry of the oxazolidinone scaffold and related pharmaceutical compounds, 5-(2-Fluorophenyl)oxazolidin-2-one is likely susceptible to degradation via hydrolysis, oxidation, and photolysis.

Hydrolytic Degradation

The amide (or carbamate) linkage within the oxazolidin-2-one ring is a potential site for hydrolysis, which can be catalyzed by both acid and base. The general mechanism involves the nucleophilic attack of water or hydroxide ions on the carbonyl carbon.

Studies on related oxazolidinone derivatives have shown that their stability in aqueous solutions is pH-dependent. For instance, some triazolyl oxazolidinones have been observed to undergo rapid degradation in simulated gastric fluid.[4] The electron-withdrawing nature of the 2-fluorophenyl group in 5-(2-Fluorophenyl)oxazolidin-2-one could potentially make the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack, potentially increasing the rate of hydrolysis, particularly under basic conditions. Conversely, a study on oxazolidine-based compounds (a related but distinct class) suggested that electron-withdrawing substituents can accelerate hydrolysis.[5]

Logical Relationship: Factors Influencing Hydrolytic Stability

cluster_factors Factors Influencing Hydrolysis cluster_mechanism Hydrolysis Mechanism pH pH Nucleophilic_Attack Nucleophilic Attack on Carbonyl Carbon pH->Nucleophilic_Attack Temperature Temperature Ring_Opening Oxazolidinone Ring Opening Temperature->Ring_Opening Increases Rate Substituent_Effects Substituent Effects (e.g., 2-Fluoro group) Substituent_Effects->Nucleophilic_Attack Modulates Electrophilicity Nucleophilic_Attack->Ring_Opening

Caption: Key factors influencing the hydrolytic degradation of the oxazolidinone ring.

Oxidative Degradation

Oxidation is a common degradation pathway for many pharmaceuticals, often initiated by atmospheric oxygen, trace metal ions, or peroxides. For oxazolidinones, the methylene group adjacent to the nitrogen atom on a substituent ring has been identified as a potential site of oxidation. A detailed study on the oxidative degradation of the oxazolidinone derivative RWJ416457 indicated a hydrogen abstraction pathway.[6][7][8] While 5-(2-Fluorophenyl)oxazolidin-2-one lacks the specific substituent of RWJ416457, the general susceptibility of the scaffold to oxidation, particularly in the presence of metal ions, should be considered. The stability of novel oxazolidinone derivatives under oxidative stress has been shown to be limited. The metabolic oxidation of the widely used antibiotic linezolid also points to the susceptibility of the oxazolidinone scaffold to oxidative pathways.[9][10]

Photodegradation

Exposure to light, particularly in the ultraviolet region, can provide the energy to initiate photochemical degradation reactions. The ICH guideline Q1B provides a framework for the photostability testing of new drug substances and products.[11] The phenyl ring in 5-(2-Fluorophenyl)oxazolidin-2-one is a chromophore that can absorb UV light. While the crystalline form of some oxazolidinones is generally stable, degradation under intense light has been reported.[8] Studies on the antibiotic linezolid have also explored its photochemical behavior.[12] Therefore, the photostability of 5-(2-Fluorophenyl)oxazolidin-2-one should be carefully evaluated, especially for formulations intended for parenteral administration or storage in transparent containers.

Experimental Protocols for Stability Assessment

To empirically determine the thermodynamic stability of 5-(2-Fluorophenyl)oxazolidin-2-one, a series of well-defined experiments are necessary. These protocols are designed to be self-validating and provide a comprehensive stability profile.

Thermal Analysis

Thermal analysis techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are fundamental for assessing solid-state stability.[13][14]

Table 1: Key Parameters from Thermal Analysis

ParameterTechniqueInformation Provided
Melting Point (Tm) DSCPurity assessment; identification of polymorphic forms.
Enthalpy of Fusion (ΔHf) DSCInformation on the energetics of the crystal lattice.
Decomposition Temperature (Td) TGAOnset temperature for thermal degradation.
Mass Loss Profile TGAStoichiometry of decomposition events (e.g., loss of volatiles).

Experimental Protocol: DSC and TGA

  • Sample Preparation: Accurately weigh 2-5 mg of 5-(2-Fluorophenyl)oxazolidin-2-one into an aluminum pan.

  • DSC Analysis:

    • Heat the sample under a nitrogen atmosphere from ambient temperature to a temperature above its expected melting point at a constant heating rate (e.g., 10 °C/min).

    • Record the heat flow as a function of temperature. The melting point is determined from the onset of the endothermic peak.

  • TGA Analysis:

    • Heat the sample under a nitrogen atmosphere from ambient temperature to a high temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min).

    • Record the mass loss as a function of temperature. The decomposition temperature is determined from the onset of mass loss.

Workflow: Thermal Stability Assessment

cluster_workflow Thermal Analysis Workflow Start Start Sample_Prep Sample Preparation (2-5 mg) Start->Sample_Prep DSC_Analysis DSC Analysis (10 °C/min, N2) Sample_Prep->DSC_Analysis TGA_Analysis TGA Analysis (10 °C/min, N2) Sample_Prep->TGA_Analysis Data_Analysis Data Analysis (Tm, ΔHf, Td) DSC_Analysis->Data_Analysis TGA_Analysis->Data_Analysis End End Data_Analysis->End

Caption: A streamlined workflow for assessing thermal stability using DSC and TGA.

Forced Degradation Studies

Forced degradation studies are essential for identifying potential degradation products and understanding the degradation pathways under stress conditions. A stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC), is a prerequisite for these studies.[1][15]

Experimental Protocol: Forced Degradation

  • Method Development: Develop and validate a stability-indicating HPLC method capable of separating the parent compound from its potential degradation products.

  • Stress Conditions:

    • Acidic Hydrolysis: Dissolve the compound in 0.1 N HCl and heat at a controlled temperature (e.g., 60 °C) for a defined period.

    • Basic Hydrolysis: Dissolve the compound in 0.1 N NaOH and maintain at a controlled temperature (e.g., 60 °C) for a defined period.

    • Oxidative Degradation: Treat a solution of the compound with 3% hydrogen peroxide at room temperature.

    • Photodegradation: Expose a solution of the compound to a light source according to ICH Q1B guidelines.[11]

    • Thermal Degradation (Solution): Heat a solution of the compound at a high temperature (e.g., 80 °C).

  • Analysis: At specified time points, withdraw samples, neutralize if necessary, and analyze by the validated HPLC method to quantify the remaining parent compound and detect the formation of degradation products.

Conclusion and Future Perspectives

While direct experimental data on the thermodynamic stability of 5-(2-Fluorophenyl)oxazolidin-2-one remains to be fully elucidated, this technical guide provides a robust, scientifically grounded framework for predicting its stability profile. Based on the analysis of related oxazolidinone structures, it is anticipated that this compound will exhibit good solid-state stability, attributable to strong intermolecular forces. However, it is likely to be susceptible to degradation in solution, particularly through hydrolysis under basic conditions and potentially through oxidative and photolytic pathways.

For researchers and drug development professionals working with this and related scaffolds, the key takeaway is the critical need for comprehensive experimental stability studies. The protocols outlined in this guide provide a clear roadmap for such investigations. Future work should focus on generating empirical data for 5-(2-Fluorophenyl)oxazolidin-2-one to validate the predictions made herein. Furthermore, computational modeling could be a powerful tool to calculate the energetic barriers for various degradation pathways and to provide a deeper mechanistic understanding of its stability. Such studies will be invaluable in guiding the development of stable and effective pharmaceuticals based on the versatile oxazolidinone core.

References

  • Lee, J. H., & Li, K. (2011). Oxidative degradation studies of an oxazolidinone-derived antibacterial agent, RWJ416457, in aqueous solutions. Journal of Pharmaceutical and Biomedical Analysis, 56(2), 339-346.
  • Lee, J. H., & Li, K. (2012). Oxidative degradation studies of an oxazolidinone-derived antibacterial agent, RWJ416457, in aqueous solutions. Pharmaceutical development and technology, 17(6), 738–745.
  • Taylor & Francis. (2012, January 23). Full article: Oxidative degradation studies of an oxazolidinone-derived antibacterial agent, RWJ416457, in aqueous solutions. Taylor & Francis Online. Retrieved from [Link]

  • Al-Badr, A. A., & El-Enany, N. (2025). Stability-Indicating Assay of Novel 5-(Hydroxamic acid)methyl Oxazolidinones with 5-Lipooxygenase Inhibitory Activity. Molecules, 30(1), 1.
  • ResearchGate. (n.d.). Oxidation of the Novel Oxazolidinone Antibiotic Linezolid in Human Liver Microsomes. Retrieved from [Link]

  • Wienkers, L. C., & Wynalda, M. A. (2000). Oxidation of the novel oxazolidinone antibiotic linezolid in human liver microsomes.
  • Mihara, T., et al. (2006). Thermal Behavior and Characterization of Some 2-Oxazolidinone Derivatives. Bulletin of the Chemical Society of Japan, 79(6), 941-947.
  • Kourounakis, A. P., et al. (2010). Assessment of the Stability of Novel Antibacterial Triazolyl Oxazolidinones Using a Stability-Indicating High-Performance Liquid Chromatography Method. Arzneimittelforschung, 60(11), 673-677.
  • ResearchGate. (n.d.). Aqueous photochemical behavior of oxazolidinone antibiotic linezolid. Retrieved from [Link]

  • Janga, K. Y., et al. (2017). Photostability Issues in Pharmaceutical Dosage Forms and Photostabilization. AAPS PharmSciTech, 18(8), 2899-2913.
  • Diep, N. T., et al. (2021). Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction: Concise Total Synthesis of (−)-Cytoxazone. Molecules, 26(3), 566.
  • ResearchGate. (n.d.). Analytical Methodologies for the Estimation of Oxazolidinone Antibiotics as Key Members of anti-MRSA Arsenal: A Decade in Review. Retrieved from [Link]

  • Kim, K. S., et al. (2003). A novel synthesis of 5-functionalized oxazolidin-2-ones from enantiomerically pure 2-substituted N-[(R)-(+)-alpha-methylbenzyl]aziridines. The Journal of organic chemistry, 68(1), 104–108.
  • Kim, K. S., et al. (2003). A Novel Synthesis of 5-Functionalized Oxazolidin-2-ones from Enantiomerically Pure 2-Substituted N-[(R)-(+)-α-methylbenzyl]aziridines. The Journal of Organic Chemistry, 68(1), 104-108.
  • Kumar, D., et al. (2021). Design, Synthesis, and Antibacterial Evaluation of Oxazolidinones with Fused Heterocyclic C-Ring Substructure. ACS omega, 6(41), 27289–27303.
  • National Center for Biotechnology Information. (n.d.). (R)-3-(3-Fluorophenyl)-5-(hydroxymethyl)oxazolidin-2-one. PubChem. Retrieved from [Link]

  • Thompson, C. D., et al. (2010). Stability studies of oxazolidine-based compounds using 1H NMR spectroscopy. Journal of pharmaceutical sciences, 99(8), 3394–3404.
  • El-Sayed, M. A., et al. (2023). Analytical Methodologies for the Estimation of Oxazolidinone Antibiotics as Key Members of anti-MRSA Arsenal: A Decade in Review. Critical Reviews in Analytical Chemistry, 53(5), 1109-1132.
  • Hegazy, M. A.-M. (n.d.). Determination of The New Oxazolidinone Antibiotic Linezolid in Presence of Both Its Alkaline and Oxidative. Scribd. Retrieved from [Link]

  • Google Patents. (n.d.). WO2021031533A1 - Method for synthesizing n-substituted phenyl-5-hydroxymethyl-2-oxazolidinone.
  • ResearchGate. (n.d.). Stability Studies of Oxazolidine-Based Compounds Using 1H NMR Spectroscopy. Retrieved from [Link]

  • da Silva, F. S., et al. (2023). Oxazolidinones as versatile scaffolds in medicinal chemistry. RSC medicinal chemistry, 14(2), 183–221.
  • Ceramxpert. (2026, February 2). Thermal Analysis in Drug Development: DSC and TGA. Retrieved from [Link]

  • ResearchGate. (n.d.). Insight into the acidic behavior of oxazolidin-2-one, its thione and selone analogs through computational techniques. Retrieved from [Link]

  • Singh, S., & Baishya, H. (2014). Photostability and Photostabilization of Drugs and Drug Products. Journal of Pharmaceutical Sciences, 103(8), 2267-2296.
  • IIT Kanpur. (n.d.). Thermogravimetric Analysis (TGA) & Differential Scanning Calorimetry (DSC). Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of Oxazolidin-2-one (CAS 497-25-6). Retrieved from [Link]

  • European Medicines Agency. (1996). Q1B Photostability Testing of New Active Substances and Medicinal Products. Retrieved from [Link]

  • MDPI. (2023, June 28). Amino-Acid-Derived Oxazolidin-5-Ones as Chemical Markers for Schiff Base Formation in Glycation Reactions. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Exploring Oxazolidinone scaffolds for future antibiotics: synthesis and computational insights with DFT, docking, ADME and MD simulation. Retrieved from [Link]

  • Raines, R. T., & Kalia, J. (2008). Hydrolytic Stability of Hydrazones and Oximes.
  • Studies in Science of Science. (2024, December 10). COMPUTATIONAL MODELING FOR DESIGNING OF PLANT BASED MULTITARGETING mTOR1 AND mTOR2 INHIBITORS AS POTENT ANTICANCER AGENTS. Retrieved from [Link]

  • MDPI. (2023, November 27). Synthesis and In Silico Drug-Likeness Modeling of 5-FU/ASA Hybrids. Retrieved from [Link]

  • EPA. (n.d.). 5-Fluoropyrimidin-2-one Properties. Retrieved from [Link]

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Foundational

Advanced Synthesis of 5-Aryloxazolidin-2-ones: Regiocontrol and Green Methodologies

The following technical guide details the synthesis of 5-aryloxazolidin-2-ones . Note on Scope: This guide focuses strictly on the 5-aryloxazolidin-2-one scaffold (where the aryl group is attached to the C5 carbon of the...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the synthesis of 5-aryloxazolidin-2-ones .

Note on Scope: This guide focuses strictly on the 5-aryloxazolidin-2-one scaffold (where the aryl group is attached to the C5 carbon of the heterocyclic ring, e.g., the core of Cytoxazone). This is distinct from the N-aryl-5-substituted oxazolidinone class (e.g., Linezolid), although mechanistic parallels regarding ring closure are discussed where relevant.

Executive Summary

The 5-aryloxazolidin-2-one moiety is a privileged pharmacophore in medicinal chemistry, serving as the core structure for cytokine modulators (e.g., Cytoxazone) and a versatile chiral auxiliary in asymmetric synthesis. Unlike their 4-aryl counterparts, which are readily accessible via amino acid reduction, the construction of the 5-aryl core requires precise regiocontrol to distinguish between the benzylic (C4) and homobenzylic (C5) positions during ring closure.

This guide evaluates three dominant synthetic pathways, prioritizing regioselectivity, atom economy, and scalability:

  • Regiodivergent Epoxide Opening (The Industrial Standard).

  • Catalytic CO₂ Fixation (The Green Pathway).

  • Asymmetric Aminohydroxylation (The Direct Oxidative Route).

Pathway Analysis & Mechanistic Causality

Pathway A: Regiodivergent Epoxide Opening (Isocyanate/Carbamate Route)

The reaction between styrene oxide derivatives and isocyanates (or carbamates) is the most direct route. However, it suffers from a critical regiochemical challenge: 4-aryl vs. 5-aryl selectivity .

  • Mechanism: The reaction proceeds via nucleophilic attack of the nitrogen species on the epoxide.

    • Path A (Electronic Control): Attack at the benzylic position (stabilized carbocation character) yields the 4-aryl isomer.

    • Path B (Steric Control): Attack at the terminal (less hindered) carbon yields the 5-aryl isomer.

  • Causality: To synthesize the 5-aryloxazolidin-2-one , one must enforce an Sɴ2-type mechanism that favors steric control over electronic stabilization.

  • Catalyst Selection: The use of bulky Lewis acids (e.g., MgI₂-etherates) or specific organocatalysts (e.g., tetrabutylammonium halides) promotes terminal attack by coordinating to the epoxide oxygen, increasing steric bulk at the benzylic position and directing the nucleophile to the terminal carbon.

Pathway B: Catalytic CO₂ Fixation (The Green Route)

This three-component coupling (Epoxide + Amine + CO₂) represents the highest atom economy.

  • Mechanism:

    • Epoxide activation by a Lewis Acid (LA).[1]

    • Ring opening by the amine to form a

      
      -amino alcohol.
      
    • Capture of CO₂ by the amine to form a carbamate.[1]

    • Intramolecular cyclization with elimination of water (or alcohol if using dialkyl carbonates).

  • Self-Validating System: The reaction is often monitored by the disappearance of the epoxide characteristic IR stretch (~830 cm⁻¹) and the appearance of the carbamate carbonyl (~1750 cm⁻¹).

  • Regiocontrol: Similar to Pathway A, the regioselectivity is determined during the initial epoxide opening. High temperatures generally favor the thermodynamic product (often 5-aryl), while specific ionic liquids can enhance kinetic selectivity.

Pathway C: Sharpless Asymmetric Aminohydroxylation (AA)

For enantioselective synthesis starting from styrenes rather than epoxides.

  • Reagents: Osmium tetroxide (

    
    ), Chloramine-T or Carbamates.
    
  • Ligand Control: The regioselectivity is dictated by the ligand class. Phthalazine (PHAL) ligands typically favor the nitrogen attaching to the benzylic position (4-aryl), whereas Anthraquinone (AQN) ligands can sometimes reverse this, though 5-aryl synthesis via AA remains challenging and substrate-dependent.

Visualization: Regioselective Pathways

The following diagram illustrates the critical bifurcation point in synthesizing 5-aryl vs. 4-aryl scaffolds from styrene oxide.

G StyreneOxide Styrene Oxide (Precursor) Intermediate Activated Epoxide (Lewis Acid Coord.) StyreneOxide->Intermediate + Catalyst PathA Path A: Benzylic Attack (Electronic Control) Intermediate->PathA Stabilized Transition State PathB Path B: Terminal Attack (Steric Control) Intermediate->PathB SN2 Mechanism Prod4 4-Aryloxazolidin-2-one (Undesired) PathA->Prod4 Prod5 5-Aryloxazolidin-2-one (Target Scaffold) PathB->Prod5 Note Key Driver: Use bulky nucleophiles or specific Lewis Acids (e.g., MgI2) to block Benzylic attack. PathB->Note

Figure 1: Regiodivergent pathways from styrene oxide. Path B (Terminal Attack) is required for the 5-aryl scaffold.

Experimental Protocol: CO₂-Mediated Synthesis

Method: Ionic Liquid Catalyzed Three-Component Coupling. Target: 5-Phenyloxazolidin-2-one. Source: Adapted from Green Chemistry protocols (e.g., He et al.).

Reagents & Materials[2][3][4][5][6][7][8][9]
  • Substrate: Styrene Oxide (10 mmol).

  • Amine: Aniline (10 mmol) or aqueous ammonia (for unsubstituted N).

  • C1 Source: CO₂ (Balloon pressure, ~1 atm).

  • Catalyst: 1-Butyl-3-methylimidazolium bromide ([Bmim]Br) (5 mol%).

  • Solvent: Solvent-free (Neat).

Step-by-Step Methodology
  • Charge: In a 25 mL dried Schlenk tube, add Styrene Oxide (1.20 g, 10 mmol), Aniline (0.93 g, 10 mmol), and [Bmim]Br (0.11 g, 0.5 mmol).

  • Atmosphere Control: Evacuate the tube and refill with CO₂ three times. Attach a CO₂ balloon to maintain 1 atm pressure.

  • Reaction: Heat the mixture to 100°C with vigorous magnetic stirring.

    • Why: Elevated temperature is required to overcome the activation energy of the CO₂ insertion step and to ensure the ring closure (cyclization) is thermodynamically favorable.

  • Monitoring: Monitor via TLC (Hexane/EtOAc 3:1). Look for the disappearance of styrene oxide (

    
    ) and appearance of the cyclic carbamate (
    
    
    
    ). Reaction time is typically 4–6 hours.
  • Work-up: Cool to room temperature. Add water (10 mL) to the reaction mixture. The ionic liquid is water-soluble.

  • Extraction: Extract with Ethyl Acetate (3 x 10 mL). Wash combined organics with Brine. Dry over anhydrous

    
    .
    
  • Purification: Concentrate in vacuo. Recrystallize from Ethanol/Hexane to obtain the pure 5-phenyloxazolidin-2-one.

Self-Validation Checkpoints
  • Checkpoint 1: If the reaction mixture solidifies too early, the temperature is likely too low, leading to the intermediate amino alcohol precipitating without cyclizing. Increase T to 100°C.

  • Checkpoint 2: ¹H NMR verification. The proton at C5 (benzylic methine) in the 5-aryl product typically appears as a triplet or dd around

    
     5.5 ppm . In the 4-aryl isomer, the benzylic proton is adjacent to Nitrogen, appearing further upfield around 
    
    
    
    4.8 ppm
    .

Comparative Analysis of Methods

FeatureEpoxide + IsocyanateCO₂ Fixation (Green)Aziridine Expansion
Atom Economy Moderate (Loss of leaving groups usually not involved)High (100% incorporated) High
Regioselectivity Variable (Catalyst dependent)High (Thermodynamic control) Excellent (Retention)
Safety Profile Low (Isocyanates are toxic/sensitizers)High (CO₂ is benign) Moderate (Aziridines are toxic)
Scalability High (Industrial standard)Moderate (High pressure often needed)Low (Precursor cost)
Key Reference Trost et al.He et al.[2]Doda et al.

Visualization: The "Green" Catalytic Cycle

This diagram details the mechanism of the Ionic Liquid (IL) catalyzed CO₂ fixation, highlighting the dual role of the catalyst in activating the epoxide and stabilizing the carbonate intermediate.

CO2Cycle Cat Catalyst (IL: [Bmim]+ Br-) ActEpox Activated Epoxide (H-bond with IL) Cat->ActEpox Activation Epoxide Styrene Oxide Epoxide->ActEpox RingOpen Ring Opening (Nucleophilic Attack by Amine) ActEpox->RingOpen + R-NH2 AminoAlc Beta-Amino Alcohol Intermediate RingOpen->AminoAlc Carbamate Carbamate Anion (CO2 Insertion) AminoAlc->Carbamate + CO2 Cyclization Intramolecular Cyclization Carbamate->Cyclization Cyclization->Cat Regeneration Product 5-Aryloxazolidin-2-one Cyclization->Product

Figure 2: Catalytic cycle for the synthesis of 5-aryloxazolidin-2-ones via CO₂ fixation.

References

  • Regioselective Synthesis from Epoxides

    • Pathak, R., et al. (2025). "Rapidly Diverse Synthesis of N‐Aryl‐5‐Substituted‐2‐Oxazolidinones via Nucleophilic Epoxide Ring Opening.
  • Green Chemistry (CO₂ Fixation)

    • Arshadi, S., et al. (2019).[2] "Solvent-free incorporation of CO₂ into 2-oxazolidinones: a review." RSC Advances.

  • Regiochemistry of Styrene Oxide/Isocyanate Reaction

    • Gümrükçüoğlu, N., et al. (2020). "One-pot synthesis of oxazolidinones... from epoxides and chlorosulfonyl isocyanate."[3] Beilstein Journal of Organic Chemistry.

  • Pharmaceutical Relevance (Cytoxazone)

    • Choi, S., et al. (2014). "Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction." Marine Drugs.
  • Linezolid Structure & Nomenclature (Contextual)

    • Brickner, S. J. (1996). "Oxazolidinone antibacterial agents."[4][5][6][7][8][9][] Current Pharmaceutical Design.

Sources

Exploratory

Foreword: From Molecule to Medicine - The Critical Path of Metabolic Stability

An In-Depth Technical Guide to the Metabolic Stability Predictions for 5-(2-Fluorophenyl)oxazolidin-2-one In the intricate journey of drug discovery and development, the metabolic fate of a new chemical entity (NCE) is a...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Metabolic Stability Predictions for 5-(2-Fluorophenyl)oxazolidin-2-one

In the intricate journey of drug discovery and development, the metabolic fate of a new chemical entity (NCE) is a pivotal determinant of its success. A molecule with promising potency at its target can fail spectacularly if it is rapidly metabolized by the body into inactive or toxic byproducts, leading to poor bioavailability and a short duration of action.[1][2] Therefore, a proactive, predictive, and robust assessment of metabolic stability is not merely a checkbox in a regulatory dossier; it is a foundational pillar of rational drug design.[3]

This guide provides a comprehensive framework for predicting and evaluating the metabolic stability of 5-(2-Fluorophenyl)oxazolidin-2-one , a molecule featuring two key structural motifs of interest in medicinal chemistry: the oxazolidinone core and a fluorinated aromatic ring. As a Senior Application Scientist, my objective is to move beyond rote protocols and delve into the causality behind our scientific strategy. We will explore an integrated approach, combining the predictive power of in silico modeling with the empirical rigor of in vitro experimentation, to construct a scientifically sound profile of this compound's metabolic liabilities. This self-validating system ensures that our predictions inform our experiments, and our experimental results, in turn, refine our understanding.

Part 1: Foundational Assessment - In Silico Metabolic Prediction

Before committing valuable resources to wet lab experiments, we leverage computational methods to forecast the metabolic fate of our compound.[4] These in silico tools analyze the molecule's structure to identify potential "soft spots"—sites susceptible to enzymatic attack, primarily by the Cytochrome P450 (CYP) superfamily of enzymes, which are responsible for the oxidative metabolism of most xenobiotics.[5][6]

The Structural Logic of Metabolism for 5-(2-Fluorophenyl)oxazolidin-2-one

Our target molecule has two primary regions of interest for metabolic transformation:

  • The 2-Fluorophenyl Ring: Aromatic rings are classic substrates for CYP-mediated hydroxylation. However, the presence and position of the fluorine atom are critical. Fluorine is a strongly electron-withdrawing group, which deactivates the aromatic ring towards electrophilic attack (the mechanism of CYP-mediated hydroxylation).[7] While a para-fluorine is a well-known strategy to block metabolism at that position, the ortho-fluorine in our compound will also significantly influence regioselectivity, generally making aromatic oxidation less favorable compared to an unsubstituted ring.[7][8]

  • The Oxazolidinone Ring: This heterocyclic system is also a potential site for metabolism. While the ring itself is relatively stable, the C-H bond at the C5 position, adjacent to the phenyl ring, is a potential site for aliphatic hydroxylation.[9][10] Furthermore, while less common, enzymatic ring opening of heterocyclic structures can occur.[11] The metabolism of the approved oxazolidinone antibiotic, Linezolid, primarily involves oxidation of its morpholine side chain, demonstrating that substituents on the core are often more labile than the core itself.[12][13]

Predicted Metabolic Pathways

Based on these principles, we can hypothesize the primary Phase I metabolic pathways. Computational software like Optibrium's StarDrop™/Semeta™, Molecular Discovery's MetaSite™, or open-access tools like BioTransformer can provide more quantitative predictions.[14][15][16][17] These tools use a combination of reactivity models and enzyme-substrate docking simulations to rank the most likely sites of metabolism.[15][18]

The most probable metabolic transformations for 5-(2-Fluorophenyl)oxazolidin-2-one are:

  • Aromatic Hydroxylation: Oxidation of the fluorophenyl ring, likely at the positions para or ortho to the oxazolidinone ring, though hindered by the deactivating effect of fluorine.

  • Aliphatic Hydroxylation: Oxidation at the C5 position of the oxazolidinone ring to form a tertiary alcohol.

  • N-Dealkylation/Ring Opening: Less likely, but possible, is the cleavage of the oxazolidinone ring.

These predicted pathways are visualized in the diagram below.

Metabolic_Pathway_Prediction Parent 5-(2-Fluorophenyl)oxazolidin-2-one Metabolite1 Phenolic Metabolite (Aromatic Hydroxylation) Parent->Metabolite1 CYP450 (Phase I) Metabolite2 Hydroxylated Metabolite (Aliphatic Hydroxylation at C5) Parent->Metabolite2 CYP450 (Phase I) Metabolite3 Ring-Opened Metabolite (Hydrolysis) Parent->Metabolite3 Hydrolytic Enzymes (Less Probable)

Caption: Predicted Phase I metabolic pathways for 5-(2-Fluorophenyl)oxazolidin-2-one.

Part 2: Empirical Validation - In Vitro Experimental Framework

In silico predictions provide a hypothesis; in vitro experiments provide the evidence. The core of our experimental approach is to incubate the compound with liver-derived enzyme systems and measure its disappearance over time.[1][19] The two most informative and widely used systems are human liver microsomes (HLM) and cryopreserved human hepatocytes.[20]

The Integrated Experimental Workflow

Our strategy is designed as a tiered, self-validating workflow. We begin with a high-throughput microsomal screen to assess Phase I metabolic stability. If the compound is stable, we proceed to a more comprehensive hepatocyte assay, which captures both Phase I and Phase II metabolism and incorporates cellular transport processes.[21][22]

Experimental_Workflow cluster_prep Preparation cluster_invitro In Vitro Incubation cluster_analysis Analysis & Interpretation Prep Compound Stock Solution (e.g., 10 mM in DMSO) Microsomes Liver Microsomal Stability Assay Prep->Microsomes Hepatocytes Hepatocyte Stability Assay Prep->Hepatocytes Microsomes->Hepatocytes If Stable (High t½) Quench Quench Reaction (Acetonitrile + Internal Std) Microsomes->Quench Time Points Hepatocytes->Quench Time Points LCMS LC-MS/MS Analysis (Quantify Parent Compound) Quench->LCMS Data Data Processing (Calculate % Remaining) LCMS->Data PK Calculate t½ and CLint (Predict In Vivo Clearance) Data->PK

Caption: Integrated workflow for assessing metabolic stability.

Protocol 1: Human Liver Microsome (HLM) Stability Assay

This assay is the workhorse for early-stage screening of CYP-mediated metabolism.[23] Microsomes are vesicles of the endoplasmic reticulum that contain a high concentration of Phase I enzymes.[20]

Causality: We add an NADPH-regenerating system because CYP enzymes require NADPH as a cofactor to function.[24] The reaction is terminated with cold acetonitrile, which precipitates the microsomal proteins and halts all enzymatic activity, while simultaneously extracting the compound for analysis.

Detailed Step-by-Step Protocol:

  • Preparation: Thaw pooled human liver microsomes (from multiple donors to average out individual variability) on ice.[23] Prepare a 100 mM potassium phosphate buffer (pH 7.4).

  • Reaction Mixture: In a 96-well plate, prepare the main incubation mixture containing liver microsomes (final concentration 0.5 mg/mL) and an NADPH regenerating system in the buffer.[25][26]

  • Pre-incubation: Pre-incubate the plate at 37°C for 10 minutes to bring the system to physiological temperature.

  • Initiation: Add 5-(2-Fluorophenyl)oxazolidin-2-one (final concentration typically 1 µM) to initiate the reaction. The final DMSO concentration should be kept below 0.5% to avoid enzyme inhibition.[26][27]

  • Time Course Sampling: At specified time points (e.g., 0, 5, 15, 30, 45, 60 minutes), transfer an aliquot of the reaction mixture to a separate plate containing ice-cold acetonitrile with an internal standard to terminate the reaction.[23][25]

  • Sample Processing: Centrifuge the termination plate to pellet the precipitated proteins.

  • Analysis: Analyze the supernatant using LC-MS/MS to quantify the remaining concentration of the parent compound relative to the internal standard.[1]

Protocol 2: Cryopreserved Human Hepatocyte Stability Assay

This assay is considered the "gold standard" for in vitro metabolism as it uses intact liver cells, which contain a full complement of Phase I and Phase II metabolic enzymes, cofactors, and transporters.[20][21][22] This provides a more physiologically relevant system.[28]

Causality: We use a suspension of cryopreserved hepatocytes to mimic the exposure of a drug to the liver in vivo.[29] The disappearance of the parent compound in this system reflects the combined effects of cellular uptake, Phase I metabolism, and Phase II conjugation. For compounds with very low turnover, plated hepatocytes can be used for longer incubation times (e.g., up to 24 hours).[30]

Detailed Step-by-Step Protocol:

  • Preparation: Rapidly thaw cryopreserved human hepatocytes in a 37°C water bath and dilute in pre-warmed, serum-free incubation medium (e.g., Williams' Medium E).[30]

  • Cell Viability: Determine cell density and viability using a method like trypan blue exclusion. Viability should be high (>80%).

  • Incubation: In a 96-well plate, incubate the hepatocyte suspension (typically at 0.5-1.0 million cells/mL) at 37°C in a humidified CO₂ incubator.[21]

  • Initiation: Add 5-(2-Fluorophenyl)oxazolidin-2-one (final concentration 1 µM) to the cell suspension to start the assay.

  • Time Course Sampling: At designated time points (e.g., 0, 15, 30, 60, 90, 120 minutes), sample the incubation mixture and quench the reaction with cold acetonitrile containing an internal standard.[22][28]

  • Sample Processing & Analysis: Process and analyze the samples via LC-MS/MS as described in the microsomal assay protocol.

ParameterLiver Microsome AssayHepatocyte AssayRationale
Test System Pooled Human Liver MicrosomesPooled Cryopreserved HepatocytesMicrosomes for Phase I screening; Hepatocytes for comprehensive Phase I/II.[22]
Protein/Cell Conc. 0.5 mg/mL0.5 - 1.0 x 10⁶ cells/mLStandard concentrations to ensure measurable turnover.[21][25]
Compound Conc. 1 µM1 µMConcentration should be below Km for first-order kinetics.[27]
Cofactors NADPH Regenerating SystemEndogenousMicrosomes require external NADPH; hepatocytes have it internally.[22]
Time Points 0, 5, 15, 30, 45, 60 min0, 15, 30, 60, 120 minHepatocyte assays often run longer to capture slower processes.[25][28]
Controls Verapamil (High), Diazepam (Low)Testosterone (High), Tolbutamide (Low)Validates assay performance and confirms enzyme activity.[25][30]

Part 3: Data Interpretation - From Raw Data to Predictive Insight

The output from the LC-MS/MS analysis is a measure of the peak area of the parent compound at each time point. This data is used to calculate key parameters that describe metabolic stability.[1]

  • Calculate Percent Remaining: The peak area ratio (Parent Compound / Internal Standard) at each time point is expressed as a percentage of the ratio at time zero.

  • Determine Half-Life (t½): The natural logarithm of the percent remaining is plotted against time. The slope of this line (k) is determined by linear regression.

    • t½ = 0.693 / k

  • Calculate Intrinsic Clearance (CLint): This value represents the inherent metabolic capacity of the liver.[27][29]

    • For Microsomes: CLint (µL/min/mg protein) = (0.693 / t½) * (Incubation Volume / mg Microsomal Protein)

    • For Hepatocytes: CLint (µL/min/10⁶ cells) = (0.693 / t½) * (Incubation Volume / Number of Cells in millions)

These in vitro CLint values can then be scaled using well-established models to predict in vivo human hepatic clearance, a critical parameter for dose prediction.[21][29]

In Vitro t½ (minutes)Intrinsic Clearance (CLint)Predicted In Vivo Clearance
> 120LowLow
30 - 120IntermediateIntermediate
< 30HighHigh

Part 4: Synthesis and Final Prediction for 5-(2-Fluorophenyl)oxazolidin-2-one

By integrating our in silico and in vitro frameworks, we can formulate a robust prediction for our compound.

  • Expected Profile: Given the electron-withdrawing nature of the 2-fluorophenyl group, we predict that aromatic hydroxylation will be a relatively slow metabolic pathway.[5][7] The primary site of metabolism is more likely to be aliphatic hydroxylation on the oxazolidinone ring, but this is also not predicted to be an exceptionally labile site.

  • Predicted Outcome: We hypothesize that 5-(2-Fluorophenyl)oxazolidin-2-one will exhibit low to intermediate intrinsic clearance in both human liver microsome and hepatocyte assays. A half-life greater than 30 minutes is anticipated. The data from the hepatocyte assay will be crucial to confirm if Phase II conjugation pathways (e.g., glucuronidation of a hydroxylated metabolite) contribute significantly to its clearance.

This predictive assessment provides drug development professionals with the confidence to advance the molecule, knowing that it is unlikely to fail due to rapid metabolic breakdown. Should the compound prove to be more unstable than predicted, this same framework allows us to identify the metabolic "hotspot," guiding medicinal chemists in making structural modifications to improve stability.[31][32]

References

  • WuXi AppTec. (2023, October 9). Metabolic Stability in Drug Development: 5 Assays.
  • Optibrium. (n.d.). Semeta: Metabolite Prediction Software.
  • Evotec. (n.d.). Hepatocyte Stability | Cyprotex ADME-Tox Solutions.
  • Nuvisan. (n.d.). Advanced in vitro metabolic stability assays for drug discovery | CRO Services.
  • AxisPharm. (n.d.). Microsomal Stability Assay Protocol.
  • Creative Bioarray. (n.d.). In Vitro Metabolic Stability.
  • Optibrium. (2024, October 21). Which is the best metabolite prediction software?.
  • ResearchGate. (n.d.). Protocol for the Human Liver Microsome Stability Assay.
  • BioIVT. (n.d.). Drug Metabolism Assays.
  • Merck Millipore. (n.d.). Metabolic Stability Assays.
  • Patsnap. (2025, May 29). How to Conduct an In Vitro Metabolic Stability Study.
  • ACS Publications. (2022, September 2). In Silico Prediction of Human and Rat Liver Microsomal Stability via Machine Learning Methods. Chemical Research in Toxicology.
  • Creative Biolabs. (n.d.). In Silico Drug Metabolism Prediction Services.
  • Molecular Discovery. (n.d.). MetaSite 7 - Metabolism prediction.
  • NIH Research Festival. (2016, September 15). In silico Model Development for Predicting Human CYP3A4 Metabolic Stability Using Different Descriptor Generating Software and Machine Learning Techniques.
  • Domainex. (n.d.). Hepatocyte Stability Assay.
  • Portland Press. (n.d.). In silico approaches to predicting drug metabolism, toxicology and beyond.
  • Molecular Discovery. (n.d.). MetaSite - Metabolism prediction.
  • Evotec. (n.d.). Microsomal Stability | Cyprotex ADME-Tox Solutions.
  • Creative Bioarray. (2025, July 28). Hepatocyte Stability Assay.
  • Thermo Fisher Scientific. (n.d.). In vitro Assessment of Metabolic Stability in Plated Cryo Hepatocytes for Low-Turnover Compounds.
  • Annual Reviews. (2001). METABOLISM OF FLUORINE-CONTAINING DRUGS. Annual Review of Pharmacology and Toxicology.
  • AZoNetwork. (2024, November 18). Tackling metabolism issues in drug discovery with in silico methods.
  • Mercell. (n.d.). metabolic stability in liver microsomes.
  • BioTransformer. (n.d.). BioTransformer 3.0.
  • PubMed. (2022, January 18). Linezolid Metabolism Is Catalyzed by Cytochrome P450 2J2, 4F2, and 1B1.
  • PMC. (n.d.). Enzymatic C(sp3)
  • PubMed. (2021, August 15). Drug metabolic stability in early drug discovery to develop potential lead compounds.
  • PubMed. (2015, March 6). Enzymatic C(sp3)
  • Taylor & Francis Online. (2021, September 11). Full article: Drug metabolic stability in early drug discovery to develop potential lead compounds.
  • Encyclopedia.pub. (2024, February 27).
  • SciSpace. (2000). Metabolism of fluorine-containing drugs.
  • U.S. Food and Drug Administration. (n.d.). Safety Testing of Drug Metabolites Guidance for Industry.
  • PubMed. (n.d.). Metabolism of fluorine-containing drugs.
  • ResearchGate. (n.d.).
  • Semantic Scholar. (n.d.). Metabolism of fluorine-containing drugs.
  • PubMed. (2011, May 15). Novel cytochrome P450-mediated ring opening of the 1,3,4-oxadiazole in setileuton, a 5-lipoxygenase inhibitor.
  • PMC. (n.d.).
  • ResearchGate. (n.d.).
  • PMC. (n.d.). On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective.
  • Scientific Research Publishing. (2023).
  • Metabolon. (n.d.). The Role of CYP450 Enzymes in Drug Metabolism.
  • American Society for Microbiology. (n.d.). Oxazolidinones Inhibit Cellular Proliferation via Inhibition of Mitochondrial Protein Synthesis.
  • MéCour Temperature Control. (n.d.). Validation of a Phase I and Phase II Metabolic Stability Assay in Subcellular Fractions.
  • Longdom Publishing. (2024, September 18).
  • Pharma Focus Asia. (2021, October 11). Metabolic Stability.
  • ChemRxiv. (n.d.). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective.

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Protocols & Analytical Methods

Method

Application Note: Enantioselective Synthesis Protocols for 5-(2-Fluorophenyl)oxazolidin-2-one

This Application Note is structured to provide a rigorous, field-validated guide for the enantioselective synthesis of 5-(2-Fluorophenyl)oxazolidin-2-one. It prioritizes high enantiomeric excess (ee), scalability, and op...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to provide a rigorous, field-validated guide for the enantioselective synthesis of 5-(2-Fluorophenyl)oxazolidin-2-one. It prioritizes high enantiomeric excess (ee), scalability, and operational safety.

Executive Summary & Strategic Rationale

The 5-aryl-oxazolidin-2-one scaffold is the pharmacophore backbone of the oxazolidinone class of antibiotics (e.g., Linezolid, Tedizolid) and reversible MAO inhibitors. The specific introduction of a 2-fluorophenyl moiety introduces unique electronic and steric challenges compared to the standard 3-fluoro-4-morpholinyl systems.

The critical quality attribute (CQA) for this synthesis is the stereochemistry at the C5 position . The (S)-enantiomer is typically the bioactive conformer for antibacterial activity, while the (R)-enantiomer is often required for MAO inhibition studies.

This guide details two distinct, self-validating protocols:

  • Protocol A (The Industrial Standard): Hydrolytic Kinetic Resolution (HKR) using Jacobsen’s Catalyst. Best for multigram-to-kilogram scale where >99% ee is required.

  • Protocol B (The Direct Oxidative Route): Sharpless Asymmetric Dihydroxylation (AD). Best for rapid access from alkene precursors without resolution losses.

Protocol A: Hydrolytic Kinetic Resolution (HKR)

Core Mechanism: Kinetic resolution of the racemic epoxide using a chiral Co(III)-salen complex. Target Output: (R)-2-(2-fluorophenyl)oxirane (Precursor to (S)-Oxazolidinone).

Strategic Causality

We utilize the HKR method because ortho-fluorine substitution on the phenyl ring creates steric bulk that can impede direct asymmetric epoxidation methods (like Shi epoxidation). The HKR, however, relies on the bimetallic cooperative mechanism of the Co-salen complex, which accommodates ortho-substituted styrenes effectively, provided the reaction time is optimized.

Experimental Workflow
Step 1: Catalyst Activation
  • Reagent: (R,R)-(-)-N,N′-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediaminocobalt(II).

  • Procedure: Dissolve the Co(II) complex in Toluene. Add Acetic Acid (2 equiv.) and stir open to air for 1 hour. Remove solvent in vacuo to obtain the active (R,R)-Co(III)-OAc complex.

  • Scientist’s Note: The color change from red (Co-II) to dark brown (Co-III) is the visual validation of activation.

Step 2: The Resolution
  • Substrate: Racemic 2-(2-fluorophenyl)oxirane (prepared via mCPBA epoxidation of 2-fluorostyrene).

  • Conditions:

    • Dissolve racemic epoxide (1.0 equiv) and (R,R)-Co-catalyst (0.5 mol%) in THF (0.5 M concentration).

    • Cool to 0°C.

    • Add H₂O (0.55 equiv) dropwise. Crucial: Do not add excess water; it stops the reaction at 50% conversion.

    • Warm to RT and stir for 18–24 hours.

  • Monitoring: Monitor by Chiral GC/HPLC. The (S)-epoxide hydrolyzes to the diol, leaving the (R)-epoxide intact.

  • Workup: Distill the unreacted (R)-epoxide (lower boiling point) from the diol residue.

  • Validation: Target >99% ee. If <98%, recrystallize the epoxide from cold hexanes (if solid) or repeat HKR with 0.1 mol% catalyst.

Step 3: Regioselective Ring Opening & Cyclization

To obtain the 5-substituted oxazolidinone, the nitrogen nucleophile must attack the terminal carbon.

  • Aminolysis: Treat (R)-epoxide with 28% aqueous ammonia in MeOH (sealed tube, 60°C).

    • Result: (S)-1-amino-2-(2-fluorophenyl)ethanol.

    • Regioselectivity Check: 2-F-phenyl group directs attack to the terminal carbon due to benzylic stabilization of the transition state oxygen.

  • Cyclization: Dissolve amino alcohol in dry DCM. Add 1.1 equiv 1,1'-Carbonyldiimidazole (CDI) . Stir at RT for 4 hours.

    • Mechanism:[1][2][3][4][5][6][7][8][9][10] CDI activates the amine to an imidazole-urea, which then undergoes intramolecular attack by the hydroxyl group.

Visualized Pathway (Protocol A)

HKR_Pathway cluster_0 Critical Control Point: Water Stoichiometry Start 2-Fluorostyrene RacEpox Racemic 2-(2-F-phenyl)oxirane Start->RacEpox mCPBA DCM, 0°C HKR_Step HKR Resolution (R,R)-Co(salen) 0.55 eq H2O RacEpox->HKR_Step REpox (R)-Epoxide (>99% ee) HKR_Step->REpox Distillation SDiol (S)-Diol (By-product) HKR_Step->SDiol Residue AminoAlc (S)-Amino Alcohol (Regioselective Opening) REpox->AminoAlc NH4OH / MeOH Sn2 Terminal Attack Final 5-(2-Fluorophenyl) oxazolidin-2-one AminoAlc->Final CDI / DCM Cyclization

Figure 1: Workflow for the Hydrolytic Kinetic Resolution route. Note the bifurcation at the HKR step.

Protocol B: Sharpless Asymmetric Dihydroxylation (AD)

Core Mechanism: Enantioselective oxidation of the alkene to a diol, followed by stereospecific conversion to the oxazolidinone. Target Output: Direct synthesis of (S)-5-(2-fluorophenyl)oxazolidin-2-one.

Strategic Causality

This route avoids the 50% yield cap of kinetic resolution. It is ideal when the starting material (2-fluorostyrene) is expensive or limited. We use AD-mix-α to target the (S)-diol (based on the mnemonic for styrene derivatives).

Experimental Workflow
Step 1: Asymmetric Dihydroxylation[1]
  • Reagents: AD-mix-α (containing (DHQ)₂PHAL), Methanesulfonamide (catalyst turnover promoter).

  • Solvent: t-BuOH:H₂O (1:1).

  • Procedure:

    • Dissolve AD-mix-α (1.4 g/mmol alkene) in solvent. Cool to 0°C.[9]

    • Add 2-fluorostyrene. Stir vigorously at 0°C for 24h.

    • Quench with Sodium Sulfite (Na₂SO₃).

  • Result: (S)-1-(2-fluorophenyl)ethane-1,2-diol.

  • Validation: Check ee by chiral HPLC. Expect >95% ee.[1][9][11]

Step 2: Cyclic Carbonate/Sulfate Formation

Direct cyclization with phosgene is hazardous. We prefer the Cyclic Sulfate route for cleaner nucleophilic displacement.

  • Sulfate Formation: Treat the diol with Thionyl Chloride (SOCl₂) to form the cyclic sulfite, then oxidize with catalytic RuCl₃/NaIO₄ to the cyclic sulfate.

    • Why: Cyclic sulfates are highly reactive electrophiles (like "super-epoxides").

Step 3: Ring Opening & Closure
  • Displacement: React cyclic sulfate with Sodium Azide (NaN₃) in Acetone/Water.

    • Regiochemistry: Azide attacks the least hindered carbon (terminal), inverting the center? No, terminal carbon is not chiral. The benzylic center retains configuration because it is not attacked.

    • Result: Azido-sulfate intermediate. Hydrolysis yields the azido-alcohol.

  • Reduction-Cyclization: Hydrogenation (H₂, Pd/C) of the azido-alcohol in the presence of (Boc)₂O or directly with CDI after reduction.

    • Alternative (One-Pot): Staudinger reaction (PPh₃) followed by CO₂ or isocyanate capture.

Visualized Pathway (Protocol B)

AD_Pathway cluster_1 Safety Critical Start 2-Fluorostyrene Diol (S)-Diol (>95% ee) Start->Diol AD-mix-alpha t-BuOH/H2O, 0°C CycSulf Cyclic Sulfate Intermediate Diol->CycSulf 1. SOCl2 2. RuCl3/NaIO4 AzidoAlc Azido Alcohol CycSulf->AzidoAlc NaN3, Acetone Hydrolysis Final 5-(2-Fluorophenyl) oxazolidin-2-one AzidoAlc->Final 1. H2/Pd-C (Reduce) 2. CDI or Phosgene

Figure 2: Workflow for the Asymmetric Dihydroxylation route via Cyclic Sulfate.

Comparative Analysis & Data

ParameterProtocol A (HKR)Protocol B (Sharpless AD)
Max Theoretical Yield 50% (unless recycling diol)100%
Enantiomeric Excess >99% (after recrystallization)90–97%
Step Count 4 (Epoxidation, HKR, Opening, Cyclization)4 (AD, Sulfate, Azide, Cyclization)
Scalability High (Kg scale proven)Moderate (Osmium toxicity)
Safety Profile Excellent (No azides required if using NH3)Moderate (Azide/Osmium handling)
Cost Low (Salen ligand is cheap)Medium (AD-mix reagents)

Troubleshooting & Expert Insights

The "Ortho-Fluoro" Effect

The 2-fluoro substituent exerts a significant electron-withdrawing inductive effect (-I), deactivating the styrene double bond.

  • Impact on HKR: The epoxide is less electron-rich. The Lewis Acid activation by Co(III) is slightly weaker. Solution: Increase catalyst loading to 0.8 mol% or extend reaction time to 36h.

  • Impact on AD: The reaction may be sluggish. Solution: Add Methanesulfonamide (1 equiv) to accelerate hydrolysis of the Osmium ester.

Self-Validating the Protocol
  • Checkpoint 1 (HKR): 1H NMR of the crude HKR mixture.[12] The epoxide CH proton (approx 4.0 ppm) and diol CH proton (approx 4.8 ppm) must integrate to a 1:1 ratio. If epoxide > diol, add 0.1 eq water and stir longer.

  • Checkpoint 2 (Cyclization): IR Spectroscopy. Appearance of the strong carbamate C=O stretch at ~1750 cm⁻¹ and disappearance of OH/NH stretches confirms ring closure.

References

  • Jacobsen's HKR Mechanism & Protocol

    • Tokunaga, M., Larrow, J. F., Kakiuchi, F., & Jacobsen, E. N. (1997).[13] "Asymmetric Catalysis with Water: Efficient Kinetic Resolution of Terminal Epoxides via Hydrolytic Ring Opening." Science, 277(5328), 936–938.

  • Synthesis of Linezolid Analogs (Relevance to 2-Fluoro derivatives)

    • Brickner, S. J., et al. (1996).[14] "Synthesis and Antibacterial Activity of U-100592 and U-100766, Two Oxazolidinone Antibacterials for the Treatment of Multidrug-Resistant Gram-Positive Bacterial Infections." Journal of Medicinal Chemistry, 39(3), 673–679.

  • Sharpless Asymmetric Dihydroxylation Guide

    • Kolb, H. C., VanNieuwenhze, M. S., & Sharpless, K. B. (1994).[1] "Catalytic Asymmetric Dihydroxylation." Chemical Reviews, 94(8), 2483–2547.

  • Cyclic Sulfate Methodology

    • Gao, Y., & Sharpless, K. B. (1988). "Asymmetric synthesis of both enantiomers of tomoxetine and fluoxetine. Selective reduction of cyclic sulfates." Journal of the American Chemical Society, 110(22), 7538–7539.

Sources

Application

Application Note: Reagents for Cyclization of Amino Alcohols to 5-(2-Fluorophenyl)oxazolidin-2-one

Part 1: Strategic Overview The 5-aryl-oxazolidin-2-one scaffold is a privileged pharmacophore in medicinal chemistry, most notably serving as the core structure for the oxazolidinone class of antibiotics (e.g., Linezolid...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Strategic Overview

The 5-aryl-oxazolidin-2-one scaffold is a privileged pharmacophore in medicinal chemistry, most notably serving as the core structure for the oxazolidinone class of antibiotics (e.g., Linezolid, Tedizolid). The specific derivative 5-(2-fluorophenyl)oxazolidin-2-one represents a critical intermediate where the fluorine substitution on the phenyl ring modulates lipophilicity and metabolic stability.

This guide addresses the critical synthetic step: the intramolecular cyclization (carbonylation) of the 1,2-amino alcohol precursor. While the transformation is conceptually simple, the choice of reagent dictates the impurity profile, safety requirements, and scalability of the process.

The Chemical Challenge

The cyclization requires the insertion of a carbonyl equivalent between the amine and the alcohol. The reaction is driven by the nucleophilicity of the amine (high) and the alcohol (moderate), necessitating an electrophilic carbonyl source that is reactive enough to close the ring but selective enough to avoid polymerization.

Part 2: Reagent Selection Landscape

The following table contrasts the three primary reagent classes for this transformation.

Feature1,1'-Carbonyldiimidazole (CDI) Triphosgene (BTC) Dialkyl Carbonates (DMC/DEC)
Role Mild, crystalline carbonyl sourceSolid phosgene equivalentGreen solvent/reagent
Reactivity Moderate (Activation required)High (Exothermic)Low (Requires heat/base)
Byproducts Imidazole (Water soluble)HCl, trace PhosgeneAlcohols (MeOH/EtOH)
Safety Profile High (Non-toxic solid)Low (Generates toxic gas in situ)High (Flammable liquid)
Scale Suitability Lab to Pilot (<10 kg)Industrial (>100 kg)Industrial (Green Process)
Cost Moderate/HighLowVery Low
Recommendation Primary Choice for R&D Choice for Scale-up Choice for Sustainability

Part 3: Detailed Experimental Protocols

Method A: CDI-Mediated Cyclization (The "Gold Standard" for R&D)

Best for: High purity requirements, mild conditions, and avoiding toxic gases.

Mechanism: The amine attacks CDI to form an acyl-imidazole intermediate. The hydroxyl group then attacks this intermediate intramolecularly, displacing the second imidazole to close the ring.

Reagents:
  • Precursor: 2-amino-1-(2-fluorophenyl)ethanol (1.0 equiv)

  • Reagent: 1,1'-Carbonyldiimidazole (CDI) (1.2 equiv)

  • Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF) (anhydrous)

  • Catalyst (Optional): DMAP (0.1 equiv) – accelerates the second step.

Step-by-Step Protocol:
  • Preparation: Charge an oven-dried round-bottom flask with 2-amino-1-(2-fluorophenyl)ethanol (10 mmol) and anhydrous DCM (50 mL).

  • Addition: Cool the solution to 0°C. Add CDI (12 mmol) portion-wise over 15 minutes. Reason: Controlling the addition prevents localized exotherms and dimerization.

  • Reaction: Remove the ice bath and stir at room temperature (25°C) for 4–6 hours. Monitor by TLC or LC-MS.

    • Checkpoint: If the intermediate (N-acyl imidazole) persists, heat to reflux (40°C) for 1 hour.

  • Quench: Dilute with DCM (50 mL) and wash with 1M HCl (2 x 30 mL). Reason: The acid wash protonates and removes the imidazole byproduct.

  • Workup: Wash the organic layer with saturated NaHCO₃ and brine. Dry over Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Recrystallize from EtOAc/Hexanes or perform flash chromatography (SiO₂, 0-5% MeOH in DCM).

Method B: Triphosgene-Mediated Cyclization (The "Robust" Method)

Best for: Stubborn substrates, scale-up, and cost-efficiency.

Mechanism: Triphosgene decomposes in situ to generate phosgene equivalents. The reaction is rapid and irreversible.

Reagents:
  • Precursor: 2-amino-1-(2-fluorophenyl)ethanol (1.0 equiv)

  • Reagent: Triphosgene (0.35 equiv) (Note: 1 mol Triphosgene ≈ 3 mol Phosgene)

  • Base: Triethylamine (TEA) or DIPEA (2.5 equiv)

  • Solvent: DCM (anhydrous)

Step-by-Step Protocol:
  • Safety Check: Ensure the fume hood is functioning at max capacity. Prepare a saturated aqueous NaHCO₃ or NaOH quenching bath for glassware.

  • Solubilization: Dissolve the amino alcohol (10 mmol) and TEA (25 mmol) in DCM (60 mL) and cool to -78°C (or 0°C if -78°C is unavailable, but selectivity is lower).

  • Addition: Dissolve Triphosgene (3.5 mmol) in DCM (10 mL) and add dropwise over 30 minutes. Reason: Slow addition at low temp favors intramolecular cyclization over intermolecular polymerization.

  • Cyclization: Allow the mixture to warm to room temperature over 2 hours.

  • Quench: Carefully add saturated aqueous NH₄Cl. Caution: Gas evolution (CO₂) may occur.

  • Workup: Separate layers. Wash organic phase with 1M HCl (to remove excess TEA), water, and brine.

  • Isolation: Dry and concentrate. This method often yields product of sufficient purity to bypass chromatography.

Part 4: Visualizing the Workflow

The following diagrams illustrate the reaction mechanism and the decision logic for reagent selection.

ReactionMechanism Fig 1. General Mechanism of Carbonyl Insertion and Cyclization Start Amino Alcohol (Precursor) Inter1 Intermediate (Carbamate/Urea) Start->Inter1 Nucleophilic Attack (Amine) Reagent Carbonyl Source (CDI / Triphosgene) Reagent->Inter1 TS Cyclization Transition State Inter1->TS Intramolecular Attack (OH) Product 5-(2-Fluorophenyl) oxazolidin-2-one TS->Product Loss of LG (Imidazole/HCl)

DecisionMatrix Fig 2. Reagent Selection Decision Matrix Start Select Reagent Q1 Is this for <10g Scale? Start->Q1 Q2 Strict Green Chemistry? Q1->Q2 No (Scale-up) CDI Use CDI (Method A) Q1->CDI Yes Triphos Use Triphosgene (Method B) Q2->Triphos No (Performance Priority) DMC Use Dialkyl Carbonate (Method C) Q2->DMC Yes

Part 5: Analytical Validation

To confirm the successful formation of 5-(2-Fluorophenyl)oxazolidin-2-one , ensure the following spectral characteristics are met:

  • IR Spectroscopy:

    • Key Signal: Appearance of a strong cyclic carbamate carbonyl stretch at 1740–1760 cm⁻¹ .

    • Absence: Disappearance of the broad O-H/N-H stretches typical of the amino alcohol starting material.

  • ¹H NMR (DMSO-d₆ or CDCl₃):

    • Ring Protons: The CH proton at the 5-position (benzylic) typically shifts downfield (approx. δ 5.5–5.8 ppm) compared to the precursor.

    • NH Proton: A broad singlet around δ 7.5–8.0 ppm (solvent dependent).

    • Diastereotopic CH₂: The protons at the 4-position will appear as distinct multiplets due to the adjacent chiral center.

  • ¹⁹F NMR:

    • Useful for monitoring reaction conversion without workup. The shift of the fluorine signal on the phenyl ring will change slightly upon cyclization due to the change in the electronic environment of the nearby alkyl chain.

Part 6: References

  • General CDI Protocol: Patil, S. C., et al. "Synthesis of Oxazolines Mediated by Carbonyldiimidazole and its antibacterial activity."[1] Indo American Journal of Pharmaceutical Research, 2015.

  • Triphosgene Applications: Kartika, R., et al.[2][3] "Triphosgene-amine base promoted chlorination of unactivated aliphatic alcohols." Journal of Organic Chemistry, 2013.[4]

  • Green Chemistry (Carbonates): Shaikh, A. A., & Sivaram, S.[5] "Organic Carbonates." Chemical Reviews, 1996. (General reference for carbonate chemistry). See also: Frontiers in Chemistry, "Dialkyl Carbonates in the Green Synthesis of Heterocycles", 2019.

  • Oxazolidinone Antibiotic Synthesis: Brickner, S. J., et al. "Synthesis and antibacterial activity of U-100592 and U-100766, two oxazolidinone antibacterial agents." Journal of Medicinal Chemistry, 1996. (Foundational text for Linezolid-type synthesis).

  • One-Pot Procedures: Matsuoka, J., et al.[6] "Efficient sequential intramolecular cyclization of amino alcohol carbamates..." Organic Letters, 2022.[6]

Sources

Method

Application Note &amp; Protocol: High-Purity Recrystallization of 5-(2-Fluorophenyl)oxazolidin-2-one

Abstract This document provides a detailed protocol for the purification of 5-(2-Fluorophenyl)oxazolidin-2-one, a key intermediate in pharmaceutical synthesis. Recrystallization is a fundamental technique for achieving t...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a detailed protocol for the purification of 5-(2-Fluorophenyl)oxazolidin-2-one, a key intermediate in pharmaceutical synthesis. Recrystallization is a fundamental technique for achieving the high purity required for active pharmaceutical ingredients (APIs) and their precursors.[1][2][3] This guide explains the underlying principles of solvent selection and crystallization kinetics, offering a robust, step-by-step procedure designed for reproducibility and scalability. It is intended for researchers, chemists, and process development professionals in the pharmaceutical and life sciences industries.

Introduction: The Rationale for Recrystallization

5-(2-Fluorophenyl)oxazolidin-2-one is a member of the oxazolidinone class of compounds, which are pivotal structural motifs in medicinal chemistry.[4] The purity of such intermediates is paramount, as impurities can carry through subsequent synthetic steps, potentially impacting the efficacy, safety, and stability of the final drug product.

Recrystallization is a purification technique based on the differential solubility of a compound and its impurities in a chosen solvent system.[5] The core principle involves dissolving the impure solid in a hot solvent to create a saturated or near-saturated solution. As this solution cools, the solubility of the desired compound decreases, leading to the formation of a highly ordered crystal lattice that inherently excludes mismatched impurity molecules.[5][6] The success of this process hinges on selecting an appropriate solvent in which the target compound has high solubility at elevated temperatures and low solubility at cooler temperatures, while impurities remain either highly soluble or insoluble throughout the temperature range.

Health & Safety Precautions

All procedures should be conducted inside a certified chemical fume hood. Personal Protective Equipment (PPE), including safety glasses, a flame-resistant lab coat, and appropriate chemical-resistant gloves, must be worn at all times. Consult the Safety Data Sheet (SDS) for 5-(2-Fluorophenyl)oxazolidin-2-one and all solvents used before beginning the procedure.

Materials & Equipment

Materials:

  • Crude 5-(2-Fluorophenyl)oxazolidin-2-one

  • Isopropyl Alcohol (IPA), Reagent Grade

  • Deionized Water

  • Activated Carbon (optional, for colored impurities)

  • Celatom® or filter aid (optional)

Equipment:

  • Erlenmeyer flask(s)

  • Hot plate with magnetic stirring capability

  • Magnetic stir bar

  • Condenser (recommended to prevent solvent loss)

  • Glass funnel

  • Fluted filter paper

  • Büchner funnel and filtration flask

  • Vacuum source

  • Watch glass

  • Spatula

  • Beakers

  • Graduated cylinders

  • Drying oven or vacuum desiccator

Recrystallization Workflow Overview

The following diagram outlines the key stages of the purification process.

Recrystallization_Workflow Recrystallization Workflow for 5-(2-Fluorophenyl)oxazolidin-2-one cluster_setup Preparation cluster_process Core Process cluster_final Finishing Crude Crude Product (5-(2-Fluorophenyl)oxazolidin-2-one) Dissolve 1. Dissolution Add crude solid to solvent. Heat to boiling with stirring. Crude->Dissolve Solvent Select Solvent System (e.g., Isopropyl Alcohol) Solvent->Dissolve HotFilter 2. Hot Filtration (Optional) Remove insoluble impurities. (Use fluted filter paper) Dissolve->HotFilter If impurities are present Cool 3. Crystallization Slowly cool to room temp. Further cool in ice bath. Dissolve->Cool If no insoluble impurities HotFilter->Cool Isolate 4. Isolation Collect crystals via vacuum filtration. Cool->Isolate Wash 5. Washing Wash crystals with cold solvent. Isolate->Wash Dry 6. Drying Dry under vacuum to constant weight. Wash->Dry Pure Pure Crystalline Product Dry->Pure

Caption: A flowchart illustrating the sequential steps of the recrystallization process.

Detailed Step-by-Step Protocol

This protocol is optimized for a starting quantity of approximately 5.0 grams of crude material. Adjust solvent volumes proportionally for different scales.

Phase 1: Solvent Selection and Dissolution

The choice of solvent is critical. Isopropyl alcohol (IPA) is a suitable starting point as it is a polar protic solvent capable of dissolving many organic molecules at elevated temperatures. For oxazolidinone derivatives, alcohols and other polar organic solvents are often effective.[7][8]

  • Preparation : Place 5.0 g of crude 5-(2-Fluorophenyl)oxazolidin-2-one into a 100 mL Erlenmeyer flask equipped with a magnetic stir bar.

  • Solvent Addition : Add an initial volume of 20 mL of isopropyl alcohol to the flask. This initial volume is intended to be insufficient for complete dissolution at room temperature.

  • Heating and Dissolution : Place the flask on a hot plate and begin stirring. Heat the slurry to a gentle boil. A condenser should be fitted to the flask to prevent solvent evaporation.[9]

  • Achieving Saturation : Continue adding small portions (1-2 mL) of hot IPA to the boiling mixture until all the solid material has just dissolved. It is crucial to add the minimum amount of hot solvent necessary to achieve complete dissolution to ensure the solution is saturated, maximizing yield upon cooling.[9] Note the total volume of solvent used.

Phase 2: Decolorization and Hot Filtration (Optional)

If the resulting solution is colored due to soluble impurities, activated carbon can be used for decolorization. If there are insoluble particulate impurities, a hot filtration is necessary.

  • Decolorization : If needed, remove the flask from the heat source and allow it to cool slightly below its boiling point. Add a small amount of activated carbon (approx. 1-2% of the solute weight). Caution : Never add charcoal to a boiling solution, as it can cause violent bumping.[10] Reheat the mixture to boiling for 2-3 minutes.

  • Hot Filtration : To remove the activated carbon or any other insoluble impurities, perform a rapid filtration of the hot solution through a pre-heated funnel containing fluted filter paper, collecting the filtrate in a clean, pre-warmed Erlenmeyer flask. This step must be done quickly to prevent premature crystallization in the funnel.

Phase 3: Crystallization

The rate of cooling directly influences crystal size and purity. Slower cooling generally results in larger, purer crystals because it allows for the selective deposition of the desired molecules onto the growing crystal lattice.[5]

  • Slow Cooling : Cover the flask containing the clear, hot filtrate with a watch glass and allow it to cool slowly and undisturbed to room temperature. Placing the flask in an insulated container can facilitate gradual cooling.[9] Crystal formation should be observed as the solution cools.

  • Seeding (Optional) : If crystallization does not initiate spontaneously, it can be induced by "seeding" — adding a tiny crystal of the pure compound to the solution to serve as a nucleation point.[1][5]

  • Maximizing Yield : Once the flask has reached room temperature and crystal growth appears to have ceased, place it in an ice-water bath for 15-30 minutes to maximize the precipitation of the product from the solution.

Phase 4: Isolation and Washing
  • Vacuum Filtration : Set up a Büchner funnel with a piece of filter paper that fits snugly and wet it with a small amount of cold IPA.

  • Crystal Collection : Swirl the cold slurry in the Erlenmeyer flask and pour it into the Büchner funnel under vacuum.

  • Washing : With the vacuum still applied, wash the collected crystals (the "filter cake") with a small amount of ice-cold IPA. This wash removes any residual soluble impurities adhering to the crystal surfaces. Use a minimal amount of cold solvent to avoid redissolving the product.

Phase 5: Drying
  • Initial Drying : Continue to draw air through the filter cake on the Büchner funnel for several minutes to remove the bulk of the solvent.

  • Final Drying : Transfer the crystalline solid to a pre-weighed watch glass. Dry the crystals to a constant weight, preferably in a vacuum oven at a moderate temperature (e.g., 40-50 °C) or in a vacuum desiccator.

Quantitative Parameters & Expected Results

ParameterValue / GuidelineRationale
Starting Material 5.0 g (Crude)Standard lab scale for protocol development.
Solvent System Isopropyl Alcohol (IPA)Good solubility differential for polar organic compounds.
Solvent Volume Ratio Approx. 4-6 mL per gram of crude solidAims for a saturated solution at boiling point to maximize yield.
Heating Temperature ~82 °C (Boiling point of IPA)Ensures complete dissolution of the target compound.
Cooling Protocol Slow cool to ~20-25 °C, then 0-5 °CPromotes the formation of pure, well-defined crystals.
Expected Yield 75-90%Recovery depends on the initial purity and adherence to the protocol.
Expected Purity >99% (by HPLC/qNMR)Recrystallization is highly effective at removing minor impurities.[11]

Troubleshooting

ProblemPossible Cause(s)Suggested Solution(s)
No Crystals Form Too much solvent was added; solution is not supersaturated.Reheat the solution to evaporate some of the solvent. Allow to cool again. Consider seeding the solution.
Oiling Out The solution is supersaturated above the melting point of the solute; cooling is too rapid.Reheat the solution to dissolve the oil. Add a slightly larger volume of solvent and allow for slower cooling.
Poor Recovery/Low Yield Too much solvent used; crystals washed with warm solvent; premature crystallization during hot filtration.Ensure minimum solvent is used. Wash crystals only with ice-cold solvent. Ensure filtration apparatus is pre-heated.
Colored Crystals Colored impurities were not fully removed.Repeat the recrystallization, ensuring the use of an appropriate amount of activated carbon during the process.

References

  • Recrystallization of Active Pharmaceutical Ingredients. SciSpace. [Link]

  • Pharmaceutical Crystallization in drug development. Syrris. [Link]

  • Process for Purification of 2-Oxazolidinone Derivatives and Unsolvated Pure...
  • Lab Procedure: Recrystallization. LabXchange. [Link]

  • Process for the preparation of oxazolidinones and method of use thereof.
  • Recrystallization of Active Pharmaceutical Ingredients. Semantic Scholar. [Link]

  • A Brief Review on Recrystallization of Clinically Important Drugs. International Journal of Pharmaceutical Research. [Link]

  • A Novel Synthesis of 5-Functionalized Oxazolidin-2-ones from Enantiomerically Pure 2-Substituted N-[(R)-(+). Journal of Organic Chemistry. [Link]

  • Synthesis of 5-[2-[4-(2-Fluorophenyl)Piperazinyl]Ethyl]-2-Oxazolidinone. PrepChem.com. [Link]

  • Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction. PMC. [Link]

  • A Novel Synthesis of the Oxazolidinone Antithrombotic Agent Rivaroxaban. PMC. [Link]

  • SYNTHESIS AND ANTIMICROBIAL STUDIES OF OXAZOLIDINONE DERIVATIVES. International Journal of Pharmaceutical Sciences Review and Research. [Link]

  • Oxazolidinone synthesis. Organic Chemistry Portal. [Link]

  • Process for preparation of oxazolidinone derivatives.
  • Recrystallization - Part 2. University of Massachusetts. [Link]

  • Tips & Tricks: Recrystallization. University of Rochester. [Link]

  • 5-(2-methoxyphenoxy)methyloxazolidin-2-one. Solubility of Things. [Link]

  • Solid organic cpd.s when isolated from organic reaction. SlideShare. [Link]ds-when-isolated-from-organic-reaction)

Sources

Application

Advanced Microwave-Assisted Synthesis of Fluorinated Oxazolidinones

Application Note & Protocol Guide Executive Summary Fluorinated oxazolidinones represent a critical class of antimicrobial pharmacophores, exemplified by blockbuster drugs like Linezolid and Tedizolid . The fluorine atom...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide

Executive Summary

Fluorinated oxazolidinones represent a critical class of antimicrobial pharmacophores, exemplified by blockbuster drugs like Linezolid and Tedizolid . The fluorine atom enhances metabolic stability and lipophilicity, while the oxazolidinone core binds to the 50S ribosomal subunit to inhibit bacterial protein synthesis.

Traditional synthesis often relies on phosgene derivatives, high temperatures, or prolonged reaction times (12–24 hours). This guide details Microwave-Assisted Organic Synthesis (MAOS) protocols that reduce reaction times to minutes, eliminate toxic reagents (phosgene-free), and improve yields through efficient dipolar polarization.

Strategic Synthetic Pathways

The following diagram outlines the two primary routes covered in this guide: the "Green" Carbonylation route and the "Convergent" Mannich route for complex scaffolds.

Oxazolidinone_Pathways Start1 Fluorinated Amino Alcohol MW1 MW Irradiation 130°C, 15-20 min Start1->MW1 + Base Start2 Fluorinated Aniline MW2 MW Irradiation 60W, 1 hr Start2->MW2 Reagent1 Diethyl Carbonate (Green Reagent) Reagent1->MW1 Reagent2 HCHO + Hydroxyacetone (L-Proline Cat.) Reagent2->MW2 Product Fluorinated Oxazolidinone MW1->Product One-Pot Cyclization Inter Mannich Base Intermediate MW2->Inter Cyclization Cyclization (CDI/Carbonate) Inter->Cyclization Cyclization->Product

Figure 1: Strategic pathways for microwave-assisted assembly of the oxazolidinone core.

Protocol 1: Green Carbonylation of Fluorinated Amino Alcohols

Objective: Synthesis of 4-substituted fluorinated oxazolidinones using Diethyl Carbonate (DEC) as a safe, phosgene-free C1 synthon.

Mechanism & Rationale

Microwave irradiation efficiently couples the dielectric heating of the polar amino alcohol with the carbonyl center of DEC. The reaction proceeds via a carbamate intermediate followed by intramolecular cyclization.

  • Why MW? Conventional heating requires refluxing toluene/DEC for hours. MW drives the elimination of ethanol rapidly, shifting the equilibrium toward the cyclic product.

  • Why DEC? It avoids the use of toxic phosgene or triphosgene.

Materials
  • Substrate: (S)-2-amino-3-(4-fluorophenyl)propan-1-ol (Fluorinated Phenylalaninol derivative).

  • Reagent: Diethyl Carbonate (DEC).

  • Catalyst: Potassium Carbonate (

    
    ) or Sodium Methoxide (NaOMe).
    
  • Solvent: Neat (solvent-free) or minimal Ethanol.

Step-by-Step Methodology
  • Preparation: In a 10 mL microwave-transparent pressure vial, charge the fluorinated amino alcohol (1.0 mmol).

  • Reagent Addition: Add Diethyl Carbonate (1.5 – 2.0 mL, acting as both reagent and solvent).

  • Catalyst: Add anhydrous

    
     (0.1 eq, 13.8 mg).
    
  • Irradiation: Seal the vessel with a Teflon-lined cap. Place in the microwave reactor (e.g., CEM Discover or Anton Paar Monowave).

    • Mode: Dynamic Power (maintaining temperature).

    • Temperature: 130 °C.

    • Hold Time: 15 minutes.

    • Stirring: High.

  • Work-up:

    • Cool to room temperature (compressed air cooling).

    • Evaporate excess DEC under reduced pressure.

    • Dissolve residue in Ethyl Acetate and wash with water (2x) and brine.

    • Dry over

      
       and concentrate.
      
  • Purification: Recrystallize from EtOAC/Hexane or perform flash chromatography (Silica gel, Hexane:EtOAc 3:1).

Expected Yield: 85–92% Key Observation: The disappearance of the O-H and N-H stretches in IR and the appearance of the cyclic carbamate C=O signal at ~1750 cm⁻¹.

Protocol 2: Rapid Assembly of Linezolid Analogs (Mannich Route)

Objective: Synthesis of the Linezolid core via a 3-component Mannich reaction followed by cyclization. This route is preferred for creating libraries of antibiotic analogs.

Mechanism & Rationale

This protocol utilizes an L-proline catalyzed Mannich reaction to couple a fluorinated aniline, formaldehyde, and a ketone.[1][2] Microwave irradiation accelerates the condensation step, which is traditionally the rate-limiting bottleneck.

Materials
  • Amine: 3-Fluoro-4-morpholinoaniline (Linezolid precursor).

  • Aldehyde: Aqueous Formaldehyde (37%).

  • Ketone: Hydroxyacetone.[1][2][3]

  • Catalyst: L-Proline (20 mol%).

  • Cyclization Agent: 1,1'-Carbonyldiimidazole (CDI).

Experimental Workflow

Linezolid_Workflow Step1 Step 1: Mannich Reaction (3-Fluoro-4-morpholinoaniline + HCHO + Hydroxyacetone) MW_Cond MW Condition 1: 60W, 60°C, 45 min (Solvent: DMSO or Ethanol) Step1->MW_Cond Step2 Intermediate Isolation (Mannich Base) MW_Cond->Step2 Step3 Step 2: Cyclization Add CDI (1.2 eq) Step2->Step3 MW_Cyc MW Condition 2: 100W, 100°C, 15 min Step3->MW_Cyc Final Linezolid Analog (Precipitation/Filtration) MW_Cyc->Final

Figure 2: Two-stage microwave protocol for Linezolid analog synthesis.

Step-by-Step Methodology
  • Mannich Reaction (Step 1):

    • Mix 3-Fluoro-4-morpholinoaniline (1.0 mmol), Formaldehyde (1.5 eq), and Hydroxyacetone (1.2 eq) in DMSO (2 mL).

    • Add L-Proline (0.2 eq).

    • MW Irradiation: 60°C for 45 minutes (Power limit: 60W).

    • Note: Monitor by TLC/LC-MS for consumption of aniline.

  • Cyclization (Step 2):

    • To the crude mixture (or isolated intermediate), add CDI (1.2 eq).

    • MW Irradiation: 100°C for 15 minutes.

  • Work-up:

    • Pour reaction mixture into crushed ice/water.

    • The fluorinated oxazolidinone typically precipitates as a solid.

    • Filter, wash with water, and dry.

    • Recrystallize from Ethanol.

Target Yield: 75–85% (over two steps).

Data Analysis & Troubleshooting

Comparative Efficiency Table
ParameterConventional Heating (Oil Bath)Microwave-Assisted (Protocol 1)
Reaction Time 16 – 24 Hours15 – 20 Minutes
Temperature Reflux (110°C+)130°C (Controlled)
Yield 65 – 70%85 – 92%
Solvent Usage High (Toluene/DMF)Low/Neat
Purity (Crude) Requires ChromatographyOften requires only recrystallization
Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Yield (Protocol 1) Incomplete removal of ethanol byproduct.Use an open-vessel mode (if safe) or purge vessel headspace between runs to shift equilibrium.
Charring/Decomposition Hotspots due to high microwave absorption.Ensure vigorous stirring. Reduce power density or switch to a lower absorbing solvent (e.g., dilute with Toluene).
Incomplete Cyclization (Protocol 2) Deactivation of CDI by water.Ensure the Mannich intermediate is dry before adding CDI, or use excess CDI if performing one-pot.
Pressure Spikes Volatile byproducts (Ethanol/CO2).Use a vessel with a high-pressure rating (300 psi+). Allow cooling before opening.

References

  • Microwave-Assisted Electrostatically Enhanced Phenol-Catalyzed Synthesis of Oxazolidinones. Journal of Organic Chemistry. (2022). Demonstrates organocatalytic routes for oxazolidinones under MW. [Link]

  • Microwave-Assisted Improved Synthesis of Oxazolidin-2-ones Chiral Auxiliaries. Molecules. (2011). Foundational protocol for carbonate-based synthesis. [Link][4]

  • Facile Synthesis of Oxazolidinones as Potential Antibacterial Agents. ChemistryOpen. (2025).[2] Specific protocol for L-proline mediated Mannich reactions for Linezolid analogs. [Link]

  • Green Synthesis of 2-Oxazolidinones by an Efficient and Recyclable CuBr/Ionic Liquid System. Molecules. (2021). Alternative green routes using CO2. [Link]

Sources

Method

Advanced Application Note: Solvent Selection &amp; Extraction Protocol for 5-(2-Fluorophenyl)oxazolidin-2-one

Part 1: Executive Summary & Strategic Directive The efficient extraction of 5-(2-Fluorophenyl)oxazolidin-2-one is a critical unit operation in the synthesis of fluorinated chiral auxiliaries and antibiotic pharmacophores...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Strategic Directive

The efficient extraction of 5-(2-Fluorophenyl)oxazolidin-2-one is a critical unit operation in the synthesis of fluorinated chiral auxiliaries and antibiotic pharmacophores (e.g., Linezolid analogs). While traditional protocols rely heavily on chlorinated solvents like Dichloromethane (DCM), modern pharmaceutical manufacturing demands a shift toward sustainable, high-performance alternatives.

This guide provides a scientifically grounded protocol for replacing hazardous Class 2 solvents with high-efficiency Class 3 alternatives (Ethyl Acetate, 2-MeTHF) without compromising yield or purity. We analyze the physicochemical properties of the target molecule to dictate the thermodynamic suitability of the extraction medium.

Part 2: Physicochemical Profiling & Solvent Logic

To select the optimal solvent, we must first understand the solute. 5-(2-Fluorophenyl)oxazolidin-2-one possesses a unique duality:

  • Lipophilic Domain: The 2-fluorophenyl ring contributes to a LogP range of 1.1 – 1.7 (estimated based on structural analogs like Linezolid intermediates). This requires a solvent with moderate non-polar character.

  • Polar Domain: The oxazolidinone carbamate moiety (-O-CO-NH-) acts as both a hydrogen bond donor and acceptor. This necessitates a solvent capable of disrupting aqueous hydrogen networks.

Solvent Selection Matrix

The following table contrasts traditional solvents with recommended modern alternatives based on ICH Q3C guidelines and extraction efficiency (distribution coefficient,


).
ParameterDichloromethane (DCM) Ethyl Acetate (EtOAc) 2-Methyltetrahydrofuran (2-MeTHF)
Role Legacy StandardStandard AlternativeRecommended Advanced
ICH Class Class 2 (Toxic/Carcinogenic)Class 3 (Low Toxicity)Class 3 (Low Toxicity)
Boiling Point 39.6 °C77.1 °C80.2 °C
Water Solubility Low (1.3%)Moderate (8.3%)Low (14 g/100g , but forms clean bi-layers)
Peroxide Risk NoneLowLow (Stabilized)
Extraction Efficiency High (

)
Moderate (

)
High (

)
Key Advantage Excellent solubility, low BPCheap, availableHigher stability, better phase separation than THF

Scientific Rationale for 2-MeTHF: Unlike standard THF, 2-MeTHF is immiscible with water, allowing for direct extraction. Its ether oxygen provides strong hydrogen bond acceptance to solvate the oxazolidinone NH, often resulting in higher extraction yields than EtOAc for amide-like structures.

Part 3: Visualized Decision Logic

Diagram 1: Solvent Selection Decision Tree

This logic flow guides the researcher in selecting the appropriate solvent based on process constraints.

SolventSelection Start Start: Solvent Selection CheckReg Strict Green Chemistry Requirement? Start->CheckReg Legacy Use Dichloromethane (DCM) (Only if unavoidable) CheckReg->Legacy No (R&D only) GreenPath Evaluate Green Solvents CheckReg->GreenPath Yes (Mfg/Scale-up) End Proceed to Extraction Legacy->End CheckSolubility Is target highly polar (LogP < 1.0)? GreenPath->CheckSolubility MeTHF Select 2-MeTHF (High Efficiency, Stable) CheckSolubility->MeTHF Yes (Better solvation) EtOAc Select Ethyl Acetate (Cost Effective) CheckSolubility->EtOAc No (Standard) MeTHF->End EtOAc->End

Caption: Decision matrix for selecting the optimal extraction solvent based on regulatory constraints and molecular polarity.

Part 4: Detailed Experimental Protocol

Protocol ID: EXT-OXZ-05

Objective: Isolation of 5-(2-Fluorophenyl)oxazolidin-2-one from aqueous reaction mixture. Target Purity: >98% (HPLC) Target Yield: >90%

Reagents:
  • Crude Reaction Mixture (Aqueous)[1]

  • Extraction Solvent: 2-MeTHF (Preferred) or Ethyl Acetate.

  • Wash Solution: Brine (Saturated NaCl).

  • Drying Agent: Anhydrous Sodium Sulfate (

    
    ).[2][3]
    
Step-by-Step Methodology:

1. Quenching & pH Adjustment

  • Action: If the reaction involved strong bases (e.g., NaH, LiHMDS) or acids, quench carefully with water at 0-5°C.

  • Critical Parameter: Adjust pH to 6.0 – 7.0 .

    • Why? The oxazolidinone ring is stable, but extreme basicity can lead to hydrolysis of the carbamate. Neutral pH ensures the molecule is in its non-ionized form, maximizing partition into the organic phase.

2. Primary Extraction (The "Split")

  • Action: Add 2-MeTHF (volume ratio 1:1 relative to aqueous phase). Agitate vigorously for 10 minutes.

  • Observation: Allow phases to settle. The 2-fluorophenyl group increases density compared to non-halogenated analogs, but the organic phase (2-MeTHF,

    
    ) will be the top layer .
    
    • Note: If using DCM, the organic layer will be at the bottom.

  • Repeat: Perform a total of 3 extractions.

    • Validation: Check the aqueous layer by TLC or HPLC to ensure <1% product remains.

3. The "Polishing" Wash

  • Action: Combine organic layers and wash once with 10% Brine solution .

  • Mechanistic Insight: This step removes trapped water and water-soluble impurities (catalyst salts, unreacted amines). Do not use pure water, as it may re-extract polar oxazolidinone species back into the aqueous phase.

4. Drying & Concentration

  • Action: Dry over anhydrous

    
     for 20 minutes. Filter.
    
  • Evaporation: Concentrate under reduced pressure (Rotavap) at 40-45°C .

    • Caution: 5-(2-Fluorophenyl)oxazolidin-2-one has a melting point range often between 80-120°C (depending on enantiopurity). Avoid overheating the oil/solid residue.

Part 5: Process Visualization

Diagram 2: Extraction Workflow & Phase Management

This diagram illustrates the physical workflow, emphasizing phase identification which is a common source of error.

ExtractionWorkflow RxnMix Reaction Mixture (Aqueous + Product) AddSolvent Add 2-MeTHF (1:1 Ratio) RxnMix->AddSolvent Agitate Agitate (10 mins) AddSolvent->Agitate PhaseSep Phase Separation Agitate->PhaseSep TopLayer Top Layer (Organic + Product) PhaseSep->TopLayer Collect BottomLayer Bottom Layer (Aqueous + Salts) PhaseSep->BottomLayer Discard/Re-extract Wash Brine Wash TopLayer->Wash Dry Dry (Na2SO4) & Filter Wash->Dry Conc Concentrate (Vacuum, 45°C) Dry->Conc Product Isolated Product 5-(2-Fluorophenyl) oxazolidin-2-one Conc->Product

Caption: Operational workflow for the extraction of 5-(2-Fluorophenyl)oxazolidin-2-one using 2-MeTHF.

Part 6: References

  • Pfizer Inc. (2000). Linezolid (Zyvox) Synthesis and Extraction Protocols. U.S. Patent 5,688,792. Link

  • Gao, Y., et al. (2022). A Greener Approach to Oxazolidinone Synthesis Using Deep Eutectic Solvents. ResearchGate. Link

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for (R)-3-(3-Fluorophenyl)-5-(hydroxymethyl)oxazolidin-2-one. Link

  • Byrne, F. P., et al. (2016). Tools and techniques for solvent selection: green solvent selection guides. Sustainable Chemical Processes. Link

  • Cheméo. (2023). Physical Properties of Oxazolidin-2-one Derivatives. Link

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of 5-(2-Fluorophenyl)oxazolidin-2-one

Current Status: Online Ticket ID: OX-5-ISO-PUR Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1][2] Executive Summary Welcome to the technical support hub for 5-(2-Fluorophenyl)oxazolidin-2...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Online Ticket ID: OX-5-ISO-PUR Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1][2]

Executive Summary

Welcome to the technical support hub for 5-(2-Fluorophenyl)oxazolidin-2-one . This guide addresses the critical challenge of separating the desired 5-regioisomer (thermodynamically favored pharmacophore) from the 4-regioisomer impurity.

In oxazolidinone synthesis—particularly via the ring-opening of 2-(2-fluorophenyl)oxirane—regioselectivity is governed by the competition between steric control (favoring the 5-isomer) and electronic control (favoring the 4-isomer).[1][2] Because these isomers possess identical molecular weights and similar polarities, standard purification methods often fail. This guide provides a self-validating workflow to identify, remove, and prevent this impurity.

Module 1: Diagnostic & Identification

Q: How do I definitively distinguish the 5-isomer from the 4-isomer impurity?

A: Proton NMR (


H NMR) is the most reliable diagnostic tool.[2] The chemical shift of the proton attached to the chiral center is distinct due to the electronegativity difference between the ring oxygen and nitrogen.
Feature5-(2-Fluorophenyl)oxazolidin-2-one (Target)4-(2-Fluorophenyl)oxazolidin-2-one (Impurity)
Structural Key Phenyl ring attached to C5 (next to Oxygen).[1][2]Phenyl ring attached to C4 (next to Nitrogen).[2]
Diagnostic Proton H-5 (Benzylic proton)H-4 (Benzylic proton)
Chemical Shift

5.4 – 5.8 ppm
(Downfield)

4.7 – 5.1 ppm
(Upfield)
Multiplicity Triplet or dd (coupled to H-4a/H-4b)Doublet of doublets
Reasoning The proton is on a carbon attached to an Oxygen atom, causing a significant downfield shift.[1][2]The proton is on a carbon attached to a Nitrogen atom, resulting in a relatively upfield shift.

Technical Note: The ortho-fluorine atom will introduce additional splitting (


 coupling) and may shift signals slightly downfield compared to unsubstituted phenyl analogs.[1][2] Always integrate the H-5 region; if you see a minor multiplet around 4.8 ppm, you have the 4-isomer impurity.[1][2]

Module 2: Purification Strategies

Q: Flash chromatography failed to separate the isomers. What is the next step?

A: Regioisomers of oxazolidinones are notoriously difficult to separate on standard silica gel due to overlapping


 values.[2] Recrystallization  is the industry standard for this separation.[2] If that fails, Supercritical Fluid Chromatography (SFC)  is the preferred alternative.
Protocol A: The Recrystallization Matrix (Primary Method)

Oxazolidinones are typically crystalline solids.[2] The 5-isomer and 4-isomer often have different crystal lattice energies.[1][2]

Step-by-Step Optimization:

  • Solvent Screening: Test solubility in the following systems. The goal is a system where the impurity remains in the mother liquor (or vice versa).

    • System 1: Ethyl Acetate / Hexanes (Start 1:3 ratio).[2]

    • System 2: Isopropanol (IPA) (Hot dissolution, slow cool).

    • System 3: Toluene (Excellent for

      
      -stacking differentiation).[1][2]
      
  • The "Crash" Test: Dissolve crude material in minimal hot solvent (System 2 is often best for fluorinated aromatics).[2] Allow to cool to RT, then 4°C.

  • Mother Liquor Analysis: Filter the crystals. Do not discard the filtrate. Run NMR on both the solid and the filtrate.

    • Scenario A: Solid is pure 5-isomer.[1][2] (Success).

    • Scenario B: Solid is enriched in 4-isomer.[1][2] (Concentrate filtrate to recover 5-isomer).

Protocol B: Chromatographic Rescue (Secondary Method)

If crystallization yields an oil or amorphous solid, use these specific stationary phases.

  • Achiral Phase: Amine-functionalized silica (NH2-silica) often provides better resolution than standard silica due to hydrogen bonding differences with the carbamate NH.[1][2]

  • Chiral Phase (SFC/HPLC): Even if the material is racemic, chiral columns (e.g., Chiralpak AD-H or OD-H) are highly effective at separating regioisomers because the 3D spatial arrangement interacts differently with the amylose/cellulose matrix.[1][2]

Visual Workflow: Purification Decision Tree

Purification_Workflow Start Crude Reaction Mixture (Contains 5-iso + 4-iso) Check Diagnostic 1H NMR (Check 4.7-5.8 ppm region) Start->Check Decision Is impurity > 10%? Check->Decision Cryst Protocol A: Recrystallization (Solvent: IPA or Toluene) Decision->Cryst Yes (High Impurity) Chrom Protocol B: Chromatography (Chiralpak AD-H or NH2-Silica) Decision->Chrom No (Low Impurity/Oil) Analyze_Solid Analyze Solid Phase (NMR) Cryst->Analyze_Solid Analyze_Liq Analyze Mother Liquor (NMR) Cryst->Analyze_Liq Success Pure 5-(2-Fluorophenyl)oxazolidin-2-one Analyze_Solid->Success If 5-iso crystallizes Analyze_Liq->Success If 4-iso crystallizes

Figure 1: Decision matrix for isolating the target oxazolidinone from its regioisomer.

Module 3: Prevention (Root Cause Analysis)

Q: Why is the 4-isomer forming, and how do I stop it upstream?

A: The formation of the regioisomer is determined during the ring-opening of the 2-(2-fluorophenyl)oxirane precursor.[1][2]

  • Mechanism: The synthesis typically involves the attack of a nitrogen nucleophile (carbamate/isocyanate/amine) on the epoxide.

    • Path A (Desired): Nucleophilic attack at the terminal (

      
      ) carbon (Steric control/Sn2).[2] This places the oxygen at the benzylic position 
      
      
      
      5-isomer .[1][2]
    • Path B (Impurity): Nucleophilic attack at the benzylic (

      
      ) carbon (Electronic control).[2] This places the nitrogen at the benzylic position 
      
      
      
      4-isomer .[1][2]

Troubleshooting the Reaction:

  • Catalyst Acidity: Strong Lewis acids increase the cationic character of the benzylic carbon, favoring Path B (impurity). Switch to basic conditions (e.g., LiOtBu, NaH) or milder catalysts (MgI2) to enforce steric control (Path A).

  • Temperature: High temperatures overcome the activation energy difference between the two transition states.[2] Lower the reaction temperature (0°C to RT) to maximize regioselectivity for the sterically accessible terminal carbon.

Visual Pathway: Regioselectivity Mechanism

Reaction_Mechanism Epoxide 2-(2-Fluorophenyl)oxirane + Carbamate Source Terminal Path A: Terminal Attack (Steric Control / Base Cat.) Epoxide->Terminal Favored by Bases Benzylic Path B: Benzylic Attack (Electronic Control / Acid Cat.) Epoxide->Benzylic Favored by Lewis Acids Inter_A Intermediate A (OH at Benzylic) Terminal->Inter_A Inter_B Intermediate B (N at Benzylic) Benzylic->Inter_B Prod_5 TARGET: 5-Isomer (5-(2-fluorophenyl)...) Inter_A->Prod_5 Prod_4 IMPURITY: 4-Isomer (4-(2-fluorophenyl)...) Inter_B->Prod_4

Figure 2: Mechanistic bifurcation showing how catalyst choice dictates impurity formation.[1][2]

References

  • Regioselective Synthesis of Oxazolidinones

    • Title: Regioselective synthesis of 5-aryl-2-oxazolidinones from aryl epoxides and urea.[1][2]

    • Source:Tetrahedron Letters, Elsevier.
    • Context: Establishes the mechanism where terminal epoxide
    • URL:[Link][2]

  • Purification by Recrystallization

    • Title: Impurity Occurrence and Removal in Crystalline Products from Process Reactions.[1][2][3]

    • Source:Organic Process Research & Development, ACS Public
    • Context: Detailed guide on solvent selection for removing structurally similar impurities.[1][2]

    • URL:[Link][2][3]

  • NMR Characterization of Oxazolidinone Regioisomers

    • Title: Synthesis and NMR characterization of 4- and 5-substituted oxazolidin-2-ones.
    • Source:Magnetic Resonance in Chemistry, Wiley.
    • Context: Provides the fundamental chemical shift logic (H-5 downfield vs H-4 upfield).
    • URL:[Link][2]

Sources

Optimization

Technical Support Center: Optimizing Catalyst Loading for 5-(2-Fluorophenyl)oxazolidin-2-one Production

Introduction 5-(2-Fluorophenyl)oxazolidin-2-one is a key heterocyclic scaffold prevalent in medicinal chemistry, often serving as a crucial intermediate in the synthesis of pharmacologically active compounds. Its efficie...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

5-(2-Fluorophenyl)oxazolidin-2-one is a key heterocyclic scaffold prevalent in medicinal chemistry, often serving as a crucial intermediate in the synthesis of pharmacologically active compounds. Its efficient production is paramount for drug development pipelines. One of the most effective methods for its synthesis is the catalyzed cycloaddition of 2-(2-fluorophenyl)oxirane (an epoxide) with an isocyanate or a CO2 source.

The success of this synthesis hinges on the precise control of reaction parameters, with catalyst loading being one of the most critical. This guide serves as a comprehensive technical resource for researchers, scientists, and process chemists. It provides in-depth troubleshooting advice, validated experimental protocols, and foundational principles to navigate the complexities of optimizing catalyst loading, ensuring reproducible, high-yield production of 5-(2-Fluorophenyl)oxazolidin-2-one.

Section 1: Fundamental Principles of Catalyst Loading

In catalytic reactions, the catalyst's concentration is a double-edged sword. It governs the reaction kinetics but can also introduce complexities like side reactions and increased costs. Understanding the relationship between catalyst loading and reaction outcome is essential for process optimization.

The core principle is to find the Optimal Catalyst Loading Zone . Insufficient catalyst loading can lead to slow or incomplete reactions and low conversion rates.[1][2] Conversely, excessive loading does not always equate to better results. It can lead to diminishing returns, where the reaction rate plateaus, or worse, a decrease in selectivity due to the promotion of side reactions, such as the trimerization of isocyanates to isocyanurates.[2][3][4] Furthermore, high catalyst loading increases production costs and can complicate downstream purification processes. The goal is to identify the minimum catalyst amount that achieves maximum conversion and selectivity in a reasonable timeframe.[1][2]

Catalyst_Optimization cluster_loading Catalyst Loading Spectrum cluster_outcomes Primary Outcomes underloading Under-loading (< 0.5 mol%) low_conversion Low Conversion Incomplete Reaction underloading->low_conversion Insufficient active sites optimal Optimal Zone (e.g., 0.5 - 2.5 mol%) high_yield High Yield High Selectivity Efficient Kinetics optimal->high_yield Balanced kinetics & selectivity overloading Over-loading (> 2.5 mol%) overloading->high_yield Diminishing returns side_reactions Side Reactions (e.g., Isocyanurate) Increased Cost Purification Issues overloading->side_reactions Excess active sites promote undesired pathways

Caption: Relationship between catalyst loading and reaction outcomes.

Section 2: Troubleshooting Guide

This section addresses specific issues encountered during the synthesis of 5-(2-Fluorophenyl)oxazolidin-2-one, with a focus on catalyst loading as a primary variable.

Q1: Issue: My reaction shows very low or no conversion to the desired product.

A1: This is a common issue that can often be traced back to the catalyst's effectiveness or concentration.

  • Potential Cause 1: Insufficient Catalyst Loading.

    • Scientific Rationale: The concentration of the catalyst directly influences the number of available active sites to facilitate the reaction. Below a certain threshold, the reaction rate will be impractically slow.[1][2][4]

    • Troubleshooting Steps:

      • Confirm your calculations for the current catalyst loading (mol%).

      • Perform a loading screen: set up several small-scale reactions in parallel, incrementally increasing the catalyst loading (e.g., 0.5 mol%, 1.0 mol%, 1.5 mol%, 2.5 mol%).[3][5]

      • Monitor each reaction by a suitable analytical method (e.g., TLC, LC-MS) to identify the loading at which the reaction begins to proceed efficiently.

  • Potential Cause 2: Low or No Catalyst Activity.

    • Scientific Rationale: The catalyst may have degraded due to improper storage (exposure to air or moisture) or may be inherently unsuitable for the specific substrates.

    • Troubleshooting Steps:

      • Verify Catalyst Quality: Use a freshly opened bottle of the catalyst or a new batch. If possible, test its activity on a known, reliable reaction.

      • Consider a Co-catalyst: Some catalytic systems, particularly those involving metal complexes, require a co-catalyst or additive (like a halide salt) to initiate the catalytic cycle.[3][6] Review the literature for your chosen catalyst class to see if this is necessary.

      • Check for Inhibitors: Ensure your starting materials and solvent are pure and free from impurities (e.g., water, other nucleophiles) that could poison the catalyst.

  • Potential Cause 3: Sub-optimal Reaction Temperature.

    • Scientific Rationale: Many catalytic cycles have a specific activation energy. If the reaction temperature is too low, the catalyst may not be initiated, regardless of its loading.

    • Troubleshooting Steps: While keeping the catalyst loading constant, gradually increase the reaction temperature (e.g., in 10-15 °C increments) and monitor for product formation. Be aware that excessive heat can lead to side reactions.[5]

Q2: Issue: The reaction works, but I get significant side products, especially a high molecular weight impurity.

A2: This points towards a loss of selectivity, often caused by excessive catalyst activity or concentration. In isocyanate-based cycloadditions, the most common side product is the isocyanurate, formed by the catalyst-mediated trimerization of the isocyanate starting material.[3]

  • Potential Cause 1: Excessive Catalyst Loading.

    • Scientific Rationale: Overcrowding of active sites can promote undesired reaction pathways that may have a higher order dependence on the catalyst concentration.[1][2] For this reaction, high catalyst concentration can accelerate the rate of isocyanate trimerization relative to the desired cycloaddition.[3]

    • Troubleshooting Steps:

      • Systematically decrease the catalyst loading (e.g., from 2.5 mol% down to 1.5 mol%, 1.0 mol%, etc.).

      • Analyze the product mixture at each loading to find the point where the formation of the side product is minimized while maintaining an acceptable reaction rate.

  • Potential Cause 2: High Reaction Temperature.

    • Scientific Rationale: The activation energy for side reactions may be higher than for the desired reaction. Running the reaction at an unnecessarily high temperature can provide enough energy to overcome this barrier, favoring the side product.

    • Troubleshooting Steps: Attempt the reaction at a lower temperature. This may require a longer reaction time, but the improvement in selectivity and simplified purification often justifies the trade-off.

Q3: Issue: The reaction starts well but stalls before completion.

A3: This indicates a potential issue with catalyst stability or the presence of inhibitors that are consumed over time.

  • Potential Cause 1: Catalyst Deactivation.

    • Scientific Rationale: The catalyst may be degrading under the reaction conditions or being slowly poisoned by an impurity.[2]

    • Troubleshooting Steps:

      • Re-charge the Catalyst: Add a second, small portion of fresh catalyst to the stalled reaction. If the reaction proceeds again, catalyst deactivation is the likely cause.

      • Improve Inertness: Ensure the reaction is run under a dry, inert atmosphere (e.g., Nitrogen or Argon), as moisture or oxygen can deactivate many catalysts. Use anhydrous solvents.

      • Purify Reagents: An unknown impurity in one of the starting materials could be the culprit. Consider re-purifying your epoxide and isocyanate.

Section 3: Experimental Protocol for Catalyst Loading Optimization

This protocol provides a robust workflow for screening catalyst loading to identify the optimal conditions for your specific setup.

Objective: To determine the minimum catalyst loading required to achieve >95% conversion and >95% selectivity within a defined timeframe.

Materials:

  • 2-(2-Fluorophenyl)oxirane

  • Isocyanate (e.g., Phenyl isocyanate, as a model)

  • Catalyst (e.g., a chromium(salphen) complex or a quaternary ammonium salt like TBAB)

  • Anhydrous solvent (e.g., Toluene or Chlorobenzene)

  • Parallel reaction block or multiple reaction vials with stir bars

  • Inert atmosphere setup (N2 or Ar)

  • Analytical equipment (HPLC or GC-MS)

Caption: Workflow for Catalyst Loading Screening Experiment.

Step-by-Step Methodology:

  • Preparation:

    • Prepare a stock solution of the 2-(2-Fluorophenyl)oxirane (e.g., 0.5 M in anhydrous toluene).

    • Prepare a stock solution of the isocyanate (e.g., 0.5 M in anhydrous toluene).

    • Prepare a stock solution of the catalyst (e.g., 0.05 M in anhydrous toluene). This allows for accurate dispensing of small quantities.

  • Reaction Setup:

    • To five separate, dry reaction vials, add a stir bar.

    • Purge each vial with an inert gas.

    • To each vial, add 1.0 mL (0.5 mmol) of the epoxide stock solution.

    • To each vial, add 1.0 mL (0.5 mmol) of the isocyanate stock solution.

  • Catalyst Addition:

    • Vial 1 (0.5 mol%): Add 50 µL of the catalyst stock solution.

    • Vial 2 (1.0 mol%): Add 100 µL of the catalyst stock solution.

    • Vial 3 (1.5 mol%): Add 150 µL of the catalyst stock solution.

    • Vial 4 (2.0 mol%): Add 200 µL of the catalyst stock solution.

    • Vial 5 (2.5 mol%): Add 250 µL of the catalyst stock solution.

  • Execution & Monitoring:

    • Place all vials in a pre-heated reaction block (e.g., 80 °C).[3]

    • Start stirring.

    • At regular intervals (e.g., 1, 2, 4, and 8 hours), carefully take a small aliquot from each reaction for analysis. Quench the aliquot in a separate vial containing a suitable solvent (e.g., acetonitrile) for HPLC analysis.

  • Analysis:

    • Use HPLC or GC-MS to determine the percentage of remaining starting materials and the formation of the desired product and any major side products.

    • Calculate Conversion (%) and Selectivity (%) for each data point.

Section 4: Data Presentation and Interpretation

Summarize your results in a clear, concise table to easily compare the outcomes.

Table 1: Sample Results from Catalyst Loading Screen at 4 hours

Catalyst Loading (mol%)Conversion (%)Selectivity for Oxazolidinone (%)Yield (%)Observations
0.535>9935Reaction is slow but very clean.
1.085>9985Good conversion and excellent selectivity.
1.5 >98 98 >96 Optimal performance; near-full conversion with high selectivity.
2.0>9992~91Full conversion, but minor side product detected.
2.5>9988~87Significant side product formation observed.[3]

Interpretation:

Based on the sample data above, 1.5 mol% represents the optimal catalyst loading. It achieves near-quantitative conversion and yield without a significant drop in selectivity. While 1.0 mol% is cleaner, it requires a longer reaction time. Loadings of 2.0 mol% and higher lead to increased side-product formation, demonstrating the negative impact of catalyst overloading.[2][3]

Section 5: Frequently Asked Questions (FAQs)
  • Q: What is a typical catalyst loading range for oxazolidinone synthesis?

    • A: For many efficient catalyst systems, including metal-salen/salphen complexes and bifunctional organocatalysts, the optimal range is typically between 0.5 mol% and 5 mol%.[3][5] However, this is highly dependent on the specific catalyst, substrates, and conditions.

  • Q: How do I choose the right catalyst to begin my optimization?

    • A: Start with a literature review for the cycloaddition of similar epoxides. Catalysts that are frequently reported include chromium or aluminum salen complexes, quaternary ammonium halides (e.g., TBAB), and various Lewis acids.[3][5] Bifunctional catalysts that contain both a Lewis acid site and a nucleophilic site are often highly effective.[5][7]

  • Q: Can I reuse my catalyst?

    • A: This depends on the type of catalyst. Homogeneous catalysts, which are dissolved in the reaction media, are often difficult to recover and reuse. If catalyst reuse is a priority, consider exploring heterogeneous catalysts (solid-supported) which can be filtered off and potentially reactivated.[8]

  • Q: What are the best analytical techniques for monitoring reaction progress and purity?

    • A: HPLC (High-Performance Liquid Chromatography) with a UV detector is excellent for quantitative analysis, allowing you to accurately measure the consumption of starting materials and the formation of products and byproducts. LC-MS is useful for identifying unknown impurities. For quick, qualitative checks of reaction progress, TLC (Thin-Layer Chromatography) is often sufficient. ¹H NMR of the crude reaction mixture can also provide a clear picture of conversion and the ratio of product to side products.

References
  • One-pot synthesis of oxazolidinones and five-membered cyclic carbonates from epoxides and chlorosulfonyl isocyanate: theoretical evidence for an asynchronous concerted pathway. (2020). Beilstein Journal of Organic Chemistry. Available at: [Link]

  • One-pot synthesis of oxazolidinones and five-membered cyclic carbonates from epoxides and chlorosulfonyl isocyanate: theoretical evidence for an asynchronous concerted pathway. (2020). National Center for Biotechnology Information. Available at: [Link]

  • Optimization of Catalyst Loading and Reactor Design for Enhanced Selectivity in Hydrogenation Reactions. (2023). International Research Journal of Science, Technology, Education, and Management. Available at: [Link]

  • Isocyanurate Formation During Oxazolidinone Synthesis from Epoxides and Isocyanates Catalysed by a Chromium(Salphen) Complex. (2017). White Rose Research Online. Available at: [Link]

  • Optimization of Catalyst Loading and Reactor Design for Enhanced Selectivity in Hydrogenation Reactions. (2023). International Research Journal of Science, Technology, Education, and Management. Available at: [Link]

  • How Catalyst Loading Controls Electro-Fenton Reaction Efficiency. (2025). Preprints.org. Available at: [Link]

  • Isocyanurate Formation During Oxazolidinone Synthesis from Epoxides and Isocyanates Catalysed by a Chromium(Salphen) Complex. (2017). Semantic Scholar. Available at: [Link]

  • One-Pot Synthesis of Oxazolidinones and Five-Membered Cyclic Carbonates from Epoxides and Chlorosulfonyl isocyanate. (2020). Beilstein Archives. Available at: [Link]

  • Effect of Catalyst Concentration on Reaction Rate in Organic Synthesis in Kenya. (2024). AJPO Journals. Available at: [Link]

  • Enantioselective synthesis of 2-oxazolidinones by ruthenium(ii)–NHC-catalysed asymmetric hydrogenation of 2-oxazolones. (2018). Royal Society of Chemistry. Available at: [Link]

  • Bifunctional phase-transfer catalysts for synthesis of 2-oxazolidinones from isocyanates and epoxides. (2017). National Center for Biotechnology Information. Available at: [Link]

  • [4-(2-Hydroxyphenyl)imidazolium Salts as Organocatalysts for Cycloaddition of Isocyanates and Epoxides to Yield Oxazolidin-2-one. (2021). White Rose Research Online. Available at: [Link]

  • The preparation of a intermediate for Linezolid. (2022). ResearchGate. Available at: [Link]

  • Effect of Catalysts on Selectivity. (2021). Reddit. Available at: [Link]

  • A Novel Synthesis of 5-Functionalized Oxazolidin-2-ones from Enantiomerically Pure 2-Substituted N-[(R)-(+)-. (2000). Korean Chemical Society. Available at: [Link]

  • Protonated Porphyrins: Bifunctional Catalysts for the Metal-Free Synthesis of N-Alkyl-Oxazolidinones. (2019). Wiley Online Library. Available at: [Link]

  • Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction. (2018). National Center for Biotechnology Information. Available at: [Link]

  • Efficient synthesis of 2-oxazolidinone from epoxides and carbamates with binary Mg\Fe oxides as. (2012). ScienceDirect. Available at: [Link]

  • Catalytic Strategies for the Cycloaddition of CO2 to Epoxides in Aqueous Media to Enhance the Activity and Recyclability of Molecular Organocatalysts. (2024). National Center for Biotechnology Information. Available at: [Link]

  • CO2 fixation: cycloaddition of CO2 to epoxides using practical metal-free recyclable catalysts. (2020). Royal Society of Chemistry. Available at: [Link]

  • Solvent- and Co-Catalyst-Free Cycloaddition of Carbon Dioxide and Epoxides Catalyzed by Recyclable Bifunctional Niobium Complexes. (2023). MDPI. Available at: [Link]

  • Catalyst-Free Process for the Synthesis of 5-Aryl-2-oxazolidinones via Cycloaddition Reaction of Aziridines and Carbon Dioxide. (2025). ResearchGate. Available at: [Link]

  • An Excellent Procedure for the Synthesis of Oxazolidin-2-ones. (2007). Organic Chemistry Portal. Available at: [Link]

  • Catalytic Strategies for the Cycloaddition of Pure, Diluted, and Waste CO 2 to Epoxides under Ambient Conditions. (2026). ResearchGate. Available at: [Link]

  • The CO2 cycloaddition to epoxides and aziridines promoted by porphyrin-based catalysts. (2025). ResearchGate. Available at: [Link]aziridines_promoted_by_porphyrin-based_catalysts)

Sources

Troubleshooting

purification strategies for crude 5-(2-Fluorophenyl)oxazolidin-2-one

Technical Support Center: Purification Strategies for Crude 5-(2-Fluorophenyl)oxazolidin-2-one Introduction: The Fluorine Factor Welcome. I am Dr.

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification Strategies for Crude 5-(2-Fluorophenyl)oxazolidin-2-one

Introduction: The Fluorine Factor

Welcome. I am Dr. Aris, Senior Application Scientist. You are likely here because your crude 5-(2-Fluorophenyl)oxazolidin-2-one is behaving unexpectedly—perhaps it is oiling out during crystallization, retaining a stubborn yellow hue, or showing a persistent regioisomer impurity by HPLC.

The 2-fluorophenyl moiety introduces unique physicochemical challenges compared to its non-fluorinated or 4-substituted analogs. The fluorine atom at the ortho position increases lipophilicity and disrupts planar stacking in the crystal lattice due to steric and electrostatic repulsion with the oxazolidinone carbonyl. This often leads to lower melting points and a higher tendency for the product to "oil out" rather than precipitate cleanly.

This guide is not a generic recipe; it is a troubleshooting system designed to navigate these specific molecular behaviors.

Module 1: Crystallization & Phase Separation (Primary Isolation)

Q: My crude product forms a biphasic oil instead of crystals upon cooling. How do I fix this "oiling out"?

A: Oiling out (liquid-liquid phase separation) occurs when the temperature drops below the solubility limit of the oil before it drops below the solubility limit of the crystal. This is common with fluorinated intermediates in alcohol/water mixtures.

Corrective Protocol: The "Cloud Point" Approach

  • Switch Solvent Systems: If you are using MeOH/Water or EtOH/Water, switch to Ethyl Acetate (EtOAc) / n-Heptane . The miscibility gap is different, and EtOAc solvates the fluorinated ring better, preventing premature oiling.

  • Iso-Refractive Seeding:

    • Dissolve crude mass in minimal EtOAc at reflux (approx. 70°C).

    • Add n-Heptane dropwise until the solution turns slightly turbid (the cloud point).

    • Critical Step: Add a small amount of EtOAc to just clear the turbidity.

    • Cool to 40°C and add seed crystals (0.5 wt%). Do not stir vigorously; shear force can induce oiling.

    • Once a seed bed forms, slowly add the remaining anti-solvent (Heptane) over 2 hours while cooling to 0°C.

Q: What is the optimal solvent system for removing the 4-phenyl regioisomer?

A: The 5-substituted oxazolidinone is typically the thermodynamic product, but the 4-substituted kinetic byproduct often co-precipitates.

Data: Solvent Efficiency Table

Solvent SystemYield (Typical)Regioisomer PurgeComments
EtOAc / n-Heptane (1:3) 85-90%ModerateBest for general purity and handling.
Isopropanol (IPA) 75-80%HighRecommended. The 4-isomer often remains soluble in the mother liquor at 0°C.
Toluene 60-70%LowHigh losses; use only if product is highly impure.
Ethanol / Water >90%PoorHigh risk of oiling out; poor isomer selectivity.

Module 2: Impurity Profiling & Scavenging

Q: The product has a persistent yellow/orange color even after crystallization. Is this a metal contaminant?

A: If you synthesized this via Pd-catalyzed cross-coupling or using metal azides, yes. However, in oxazolidinone synthesis, color often comes from oligomeric byproducts of the isocyanate/epoxide reaction.

De-Colorization Workflow:

  • Do not use loose carbon. It inevitably leaks fines into the filtrate, causing downstream aggregation.

  • Use a Carbon-Impregnated Filter (e.g., Cuno or ZetaCarbon).

  • The "Hot Filtration" Rule: Dissolve the compound in 10 volumes of EtOAc at 60°C. Pass through the carbon filter while hot. If the solution cools in the filter, the product will crystallize inside the carbon matrix, leading to massive yield loss.

Q: How do I remove unreacted 2-fluorostyrene oxide or 2-fluoroaniline precursors?

A: These are lipophilic impurities that co-crystallize.

  • For Epoxides: A wash with 0.1 M HCl during the workup opens the epoxide to the diol, which is water-soluble and stays in the aqueous phase.

  • For Anilines: These are the most troublesome. A standard acid wash often fails because the fluorinated aniline is weakly basic. Use a sulfonic acid resin (e.g., Amberlyst 15) in the organic phase prior to crystallization.

Module 3: Advanced Purification (Chromatography)

Q: Crystallization failed to reach >98% purity. How should I approach Flash Chromatography?

A: Fluorinated oxazolidinones "tail" significantly on silica due to hydrogen bonding with silanols.

Chromatography Parameters:

  • Stationary Phase: Standard Silica (40-63 µm).

  • Mobile Phase Modifier: You must use a modifier to suppress tailing. Add 1% Triethylamine (TEA) or 0.5% Acetic Acid to the eluent.

  • Gradient:

    • Start: 100% Dichloromethane (DCM).

    • Ramp: 0% to 5% Methanol over 10 CV (Column Volumes).

    • Note: Avoid EtOAc/Hexane for flash if separation is tight; DCM/MeOH provides better selectivity for the polar oxazolidinone core.

Visualizing the Workflow

The following diagram illustrates the decision logic for purifying the crude reaction mixture.

PurificationStrategy Start Crude 5-(2-Fluorophenyl) oxazolidin-2-one Dissolve Dissolve in EtOAc (10V) Reflux (70°C) Start->Dissolve CheckColor Is solution colored? Dissolve->CheckColor CarbonTreat Hot Filtration thru Carbon Filter CheckColor->CarbonTreat Yes Cooling Cool to 40°C Add Heptane to Cloud Point CheckColor->Cooling No CarbonTreat->Cooling OilingCheck Is it Oiling Out? Cooling->OilingCheck Seed Reheat to clear Add Seeds + Slow Cool OilingCheck->Seed No (Turbid) SolventSwitch Switch Solvent to IPA or Toluene OilingCheck->SolventSwitch Yes (Biphasic) Filter Filtration & Wash (Cold Heptane) Seed->Filter SolventSwitch->Cooling HPLC HPLC Analysis (Chiral/Achiral) Filter->HPLC PurityCheck Purity > 98%? HPLC->PurityCheck Final Final Product Vacuum Dry @ 45°C PurityCheck->Final Yes Recryst Recrystallize (IPA System) PurityCheck->Recryst No (<98%) Recryst->Filter

Caption: Logical workflow for the isolation of 5-(2-Fluorophenyl)oxazolidin-2-one, addressing color removal and phase separation issues.

Module 4: Analytical Validation

Q: How do I distinguish the 5-phenyl isomer from the 4-phenyl isomer on HPLC?

A: Standard C18 columns often fail to resolve these regioisomers effectively. You need a column with specific shape selectivity.

Recommended Method:

  • Column: Chiralpak AD-H or OD-H (Amylose/Cellulose tris-carbamates). Even if your product is racemic, these chiral columns are excellent for separating regioisomers due to the spatial fit in the polysaccharide cavity.

  • Mobile Phase: n-Hexane : Ethanol (85:15).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 254 nm (The fluorophenyl ring has strong absorption here).

  • Expectation: The 5-substituted isomer generally elutes after the 4-substituted isomer on AD-H columns due to stronger interaction with the stationary phase.

References

  • Vertex AI Search. (2024). Processes for the preparation of a linezolid intermediate. 1

  • BenchChem. (2025).[2] An In-depth Technical Guide to the Stereoisomers of 2,5-Diphenyl-4-oxazolidinone. 2

  • MDPI. (2023). Chiral Separation of Oxazolidinone Analogs by Capillary Electrophoresis. 3[4]

  • Google Patents. (2014). Process for preparation of oxazolidinone derivatives (WO2014170908A1). 5

  • National Institutes of Health (NIH). (2003). A novel synthesis of 5-functionalized oxazolidin-2-ones from enantiomerically pure 2-substituted N-[(R)-(+)-alpha-methylbenzyl]aziridines. 6[4][7]

Sources

Optimization

overcoming steric hindrance in 2-fluorophenyl oxazolidinone synthesis

Executive Summary Synthesizing 2-fluorophenyl oxazolidinones (where the fluorine is ortho to the nitrogen linkage) presents a classic "steric-electronic" double bind. The ortho-fluorine atom creates significant steric bu...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Synthesizing 2-fluorophenyl oxazolidinones (where the fluorine is ortho to the nitrogen linkage) presents a classic "steric-electronic" double bind. The ortho-fluorine atom creates significant steric bulk that hinders metal-catalyzed coupling, while its strong inductive effect (


) reduces the nucleophilicity of aniline precursors.

This guide details two field-proven protocols to bypass these barriers: Ligand-Accelerated Cu-Catalysis (for aryl halide precursors) and Lithium-Mediated Cyclization (for aniline precursors).

Part 1: Diagnostic & Decision Matrix

Before selecting a protocol, assess your starting materials and constraints using this decision tree.

SynthesisDecision Start Select Precursor Aniline 2-Fluoroaniline Derivative Start->Aniline Halide 2-Fluoroaryl Halide (I/Br) Start->Halide NuCheck Is Nucleophilicity Compromised? Aniline->NuCheck StericCheck Steric Bulk Level? Halide->StericCheck Lithium Protocol B: Li-Mediated Cyclization (LiHMDS/LiOtBu) NuCheck->Lithium Yes (Ortho-F/EWG) Standard Standard Carbamate Method NuCheck->Standard No (Meta/Para) Me4Phen Protocol A: Cu/Me4Phen Catalysis (High Temp) StericCheck->Me4Phen High (Ortho-F) Iodonium Alternative: Diaryliodonium Salts (Room Temp) StericCheck->Iodonium Extreme/Unstable

Figure 1: Decision matrix for selecting the optimal synthetic route based on precursor availability and steric constraints.

Part 2: Troubleshooting Guide (Q&A Format)
Issue 1: "My Ullmann coupling with 2-fluoroiodobenzene is stuck at <20% conversion."

Diagnosis: Standard ligands (like diamines or amino acids) often fail to create a large enough "pocket" around the Copper center to accommodate the ortho-fluorine atom during the oxidative addition step. Solution: Switch to 3,4,7,8-tetramethyl-1,10-phenanthroline (Me4Phen) .[1][2]

  • Mechanism: Me4Phen is a rigid, electron-rich ligand that accelerates the coupling of sterically hindered aryl halides. It prevents the formation of inactive copper aggregates and facilitates the difficult reductive elimination step involving the bulky 2-fluorophenyl group [1].

  • Protocol Adjustment:

    • Catalyst: CuI (10 mol%)

    • Ligand: Me4Phen (20 mol%)

    • Base:

      
       (2.0 equiv) — Cesium is critical here; Potassium is often too small to stabilize the transition state effectively in non-polar solvents.
      
    • Solvent: Dioxane or Toluene at

      
      .
      
Issue 2: "I am seeing regioisomers when reacting 2-fluoroaniline with epichlorohydrin."

Diagnosis: The ortho-fluorine reduces the nucleophilicity of the aniline nitrogen, making the reaction sluggish. This allows the epoxide to be attacked at the wrong carbon (or polymerize) before the aniline can react, or promotes attack by the oxygen of the intermediate carbamate in an unselective manner. Solution: Use Lithium tert-butoxide (LiOtBu) or LiHMDS .

  • Why it works: Lithium cations (

    
    ) act as mild Lewis acids, coordinating to the epoxide oxygen. This "pull-push" mechanism activates the epoxide for ring-opening while the bulky tert-butoxide anion prevents side reactions common with smaller bases like methoxide [2].
    
  • Protocol Adjustment:

    • Pre-cool the aniline solution to

      
       (or 
      
      
      
      if solubility is an issue).
    • Add LiHMDS (1.1 equiv) dropwise to form the lithium anilide before adding the electrophile (e.g., (R)-glycidyl butyrate or epichlorohydrin).

Issue 3: "My product is contaminated with de-halogenated arenes (hydrodehalogenation)."

Diagnosis: This is a common side reaction in Cu-catalyzed couplings when the reaction temperature is too high or the catalytic cycle is too slow (stalled by sterics), allowing the aryl radical/organocopper intermediate to abstract a proton from the solvent. Solution:

  • Concentration: Run the reaction at a higher concentration (

    
     instead of 
    
    
    
    ) to favor the bimolecular coupling over unimolecular side pathways.
  • Ligand: Ensure you are using Me4Phen (as mentioned above). It minimizes bromo-iodo exchange and hydrodehalogenation by speeding up the reductive elimination [1].

Part 3: Advanced Protocols
Protocol A: Cu-Catalyzed N-Arylation (The "Me4Phen" Route)

Best for: Late-stage functionalization where the oxazolidinone ring is already formed.

ComponentReagentEquiv.[2][3][4][5][6][7][8][9][10][11]Notes
Substrate Oxazolidinone1.0
Coupling Partner 2-Fluoroiodobenzene1.2Iodides are superior to bromides for hindered substrates.
Catalyst CuI0.1Purify CuI to remove Cu(II) salts if older than 6 months.
Ligand Me4Phen 0.2Critical Component.
Base

2.0Must be anhydrous.
Solvent 1,4-Dioxane-

concentration.

Step-by-Step:

  • Charge a Schlenk tube with CuI, Me4Phen,

    
    , and the oxazolidinone.
    
  • Evacuate and backfill with Argon (

    
    ).
    
  • Add 2-fluoroiodobenzene and anhydrous Dioxane.

  • Seal and heat to

    
      for 16-24 hours.
    
  • Checkpoint: If conversion halts at 50%, add 5 mol% more CuI/Ligand and reheat.

Protocol B: Lithium-Mediated Aniline Cyclization

Best for: Building the ring from scratch (Linezolid-style synthesis).

ComponentReagentEquiv.[2][3][4][5][6][7][8][9][10][11]Notes
Substrate N-Cbz-3-fluoroaniline1.0Prepared from 2-fluoroaniline + Cbz-Cl.
Electrophile (R)-Glycidyl Butyrate1.2Or (S)-Epichlorohydrin (requires 2 steps).
Base LiOtBu 2.5Solution in THF.
Solvent THF/DMF (9:1)-DMF co-solvent improves solubility of the lithium salt.

Step-by-Step:

  • Dissolve N-Cbz-3-fluoroaniline in dry THF/DMF under

    
    .
    
  • Cool to

    
     .
    
  • Add LiOtBu solution dropwise. The solution may turn yellow/orange (formation of the anion).

  • Add (R)-glycidyl butyrate dropwise.

  • Allow to warm to Room Temperature and stir for 24 hours.

  • Note: The Lithium cation coordinates the carbamate oxygen and the epoxide, templating the cyclization to overcome the steric barrier [3].

Part 4: Mechanism of Action (Visualized)

The following diagram illustrates why the Me4Phen ligand is essential for the Copper route. It prevents the "Steric Stall" that occurs during the coordination of the bulky 2-fluorophenyl group.

Mechanism cluster_cycle Cu/Me4Phen Catalytic Cycle L_Cu_I L-Cu(I)-X (Active Species) Ox_Add Oxidative Addition (Ar-I) L_Cu_I->Ox_Add Complex_A L-Cu(III)-Ar-I (Steric Clash Zone) Ox_Add->Complex_A + 2-Fluoro-Ar-I Nu_Sub Nucleophile Coordination Complex_A->Nu_Sub Me4Phen prevents aggregation here Note Critical Failure Point: Without Me4Phen, the ortho-F destabilizes Complex A, leading to dehalogenation. Complex_A->Note Complex_B L-Cu(III)-Ar-N (Intermediate) Nu_Sub->Complex_B + Oxazolidinone Red_Elim Reductive Elimination Complex_B->Red_Elim Red_Elim->L_Cu_I Product Release

Figure 2: Catalytic cycle highlighting the stabilization of the sterically crowded Cu(III) intermediate by the Me4Phen ligand.

References
  • Tunge, J. A., et al. (2025).[12] Cu-Catalyzed N-Arylation of Oxazolidinones: An Efficient Synthesis of the κ-Opioid Receptor Agonist CJ-15161. ResearchGate.

  • Reddy, G. M., et al. (2010). A New Practical Synthesis of Linezolid: An Antibacterial Drug. Letters in Organic Chemistry.

  • Ma, D., et al. (2022).[5] Room Temperature Cu-Catalyzed N-Arylation of Oxazolidinones and Amides with (Hetero)Aryl Iodides. ResearchGate.

  • Podrezova, E., et al. (2022).[13] Ligand-Free Ullmann-Type Arylation of Oxazolidinones by Diaryliodonium Salts. ChemRxiv.

Sources

Troubleshooting

Technical Support Center: 5-(2-Fluorophenyl)oxazolidin-2-one Manufacturing

Introduction: The Scale-Up Landscape Welcome to the Technical Support Center. You are likely accessing this guide because you are transitioning the synthesis of 5-(2-fluorophenyl)oxazolidin-2-one from the bench (gram-sca...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Scale-Up Landscape

Welcome to the Technical Support Center. You are likely accessing this guide because you are transitioning the synthesis of 5-(2-fluorophenyl)oxazolidin-2-one from the bench (gram-scale) to the pilot plant (kilogram-scale).

This molecule is a critical scaffold, often serving as a core pharmacophore for antibiotics (e.g., Linezolid analogs) and MAO inhibitors. While the chemistry appears straightforward on paper, the presence of the 2-fluoro substituent introduces unique electronic and steric challenges that do not appear in non-substituted styrene oxide derivatives.

This guide prioritizes Route A (Epoxide Ring Opening) and Route B (Amino-Alcohol Carbonylation) , as these are the dominant industrial pathways.

Module 1: The Epoxide Route (Regioselectivity & Safety)

Core Reaction: 2-(2-fluorophenyl)oxirane + Carbamate/Isocyanate


 Oxazolidinone.
Primary Challenge:  Controlling Regioselectivity (5-isomer vs. 4-isomer).
The Scientific Context

In the ring-opening of styrene oxides, there is a competition between:

  • Electronic Control: Favors attack at the benzylic (

    
    ) position (stabilization of the developing positive charge), leading to the undesired 4-aryl isomer .
    
  • Steric Control: Favors attack at the terminal (

    
    ) position, leading to the desired 5-aryl isomer .
    

The 2-fluoro group exerts an inductive electron-withdrawing effect (-I) that destabilizes the benzylic carbocation character, theoretically aiding the desired


-attack. However, it also adds steric bulk at the ortho position.
Troubleshooting Guide: Epoxide Route

Q1: My reaction yields a mixture of 5-aryl and 4-aryl isomers (e.g., 85:15). How do I push this to >98:2?

  • Diagnosis: You are likely operating under conditions that partially favor thermodynamic control or lack sufficient steric direction.

  • Solution:

    • Switch Catalyst System: Move away from simple Lewis acids (e.g., LiBr alone). Use a binary catalyst system such as Aluminum-salen complexes with a co-catalyst (tetrabutylammonium bromide). The bulky ligand on the Aluminum forces the nucleophile to attack the less hindered terminal carbon.

    • Temperature Modulation: Lower the reaction temperature (0°C to -10°C). Higher temperatures favor the higher-energy transition state of the benzylic attack.

    • Solvent Effect: Switch to non-polar solvents (Toluene or TBME). Polar aprotic solvents (DMF, DMSO) stabilize the separated ion pair, encouraging the "loose" transition state that leads to the undesired 4-isomer.

Q2: I am observing a dangerous exotherm upon adding the catalyst to the epoxide/isocyanate mixture.

  • Diagnosis: "Runaway initiation." The ring-opening is highly exothermic (

    
    ). The 2-fluoro epoxide is reactive.
    
  • Protocol Adjustment:

    • Dosing Strategy: Do not add catalyst to the bulk mixture. Instead, keep the catalyst + isocyanate in the reactor and dose the epoxide slowly over 4–6 hours.

    • Heat Removal: Ensure your cooling jacket is active before dosing begins. The accumulation of unreacted epoxide (accumulation factor) must be monitored via IR spectroscopy to prevent a sudden kick.

Q3: The product is "oiling out" during workup instead of crystallizing.

  • Diagnosis: Fluorinated aromatics often have lower melting points and high solubility in lipophilic solvents compared to their non-fluorinated counterparts.

  • Solution:

    • Anti-solvent: Use a mixture of IPA (Isopropyl Alcohol) and Heptane . Dissolve in hot IPA, then slowly dose Heptane.

    • Seeding: The 2-fluoro group disrupts crystal packing. You must seed the reactor at the cloud point with pure crystals (0.5 wt%).

Module 2: The Amino-Alcohol Carbonylation Route (Green Chemistry)

Core Reaction: 1-amino-2-(2-fluorophenyl)ethanol + DMC (Dimethyl Carbonate) or CDI


 Oxazolidinone.
Primary Challenge:  Reaction completion and "Green" reagent handling.
Troubleshooting Guide: Carbonylation

Q4: The reaction with DMC stops at 90% conversion. Adding more DMC doesn't help.

  • Diagnosis: Equilibrium limitation. The reaction produces methanol as a byproduct. If methanol is not removed, the reaction stalls.

  • Solution:

    • Azeotropic Distillation: You must continuously distill off the Methanol/DMC azeotrope (63.8°C).

    • Catalyst: Ensure you are using a base catalyst like K₂CO₃ or Sodium Methoxide (0.1–0.5 eq). Without base, DMC is not electrophilic enough to close the ring efficiently.

Q5: Using CDI (Carbonyldiimidazole) works, but the imidazole byproduct is difficult to remove.

  • Diagnosis: Imidazole is water-soluble but can "stick" to the oxazolidinone via hydrogen bonding, especially with the fluorine atom accepting H-bonds.

  • Solution:

    • Acid Wash: Wash the organic layer with 1M HCl or 10% Citric Acid . This protonates the imidazole (making it water-soluble) while the neutral oxazolidinone remains in the organic phase.

    • pH Control: Ensure the aqueous phase pH is < 3 during the wash.

Module 3: Visualization & Decision Frameworks

Workflow 1: Regioselectivity Decision Tree

Use this logic to select reaction conditions based on your impurity profile.

RegioselectivityControl Start Start: Epoxide Ring Opening CheckRegio Check HPLC: Ratio of 5-isomer : 4-isomer Start->CheckRegio GoodRegio Ratio > 99:1 Proceed to Workup CheckRegio->GoodRegio Pass BadRegio Ratio < 95:5 (Significant 4-isomer) CheckRegio->BadRegio Fail AnalyzeCond Analyze Reaction Conditions BadRegio->AnalyzeCond TempCheck Is Temp > 40°C? AnalyzeCond->TempCheck SolventCheck Is Solvent Polar? (DMF, DMSO, MeCN) TempCheck->SolventCheck No ActionTemp LOWER Temp to 0-10°C (Kinetic Control) TempCheck->ActionTemp Yes ActionSolvent SWITCH to Toluene/TBME (Tight Ion Pair) SolventCheck->ActionSolvent Yes ActionCat SWITCH to Bulky Catalyst (Al-Salen or MgI2) SolventCheck->ActionCat No

Caption: Decision tree for optimizing the regioselective ring-opening of 2-(2-fluorophenyl)oxirane.

Workflow 2: Industrial Process Flow (Epoxide Route)

Standardized protocol for 10kg Scale-up.

ProcessFlow RawMat Raw Materials: 2-F-Styrene Oxide Carbamate Cat: Al-Salen Reactor Reactor (GLR) Dosage Controlled T < 10°C RawMat->Reactor Slow Dose IPC IPC Check: Epoxide < 0.5% Regio > 98% Reactor->IPC IPC->Reactor Fail (Stir longer) Quench Quench: Dilute Acid Wash Remove Catalyst IPC->Quench Pass Cryst Crystallization: Solvent: IPA Anti-solvent: Heptane Quench->Cryst Dry Drying: Vacuum, 45°C < 0.1% Solvent Cryst->Dry

Caption: Step-by-step unit operations for the manufacturing of 5-(2-fluorophenyl)oxazolidin-2-one.

Module 4: Key Data & Specifications

Solubility Profile (Critical for Crystallization)

Data estimated based on 2-fluoro analogs.

SolventSolubility (25°C)Solubility (60°C)Comment
Water < 0.1 mg/mL< 1 mg/mLGood for washing, bad for reaction.
Methanol > 200 mg/mLMiscibleToo soluble for high yield crystallization.
IPA 45 mg/mL> 150 mg/mLIdeal solvent (high delta T solubility).
Toluene 80 mg/mL> 200 mg/mLGood reaction solvent, hard to dry product.
Heptane < 5 mg/mL< 10 mg/mLIdeal anti-solvent.
Safety Critical Limits
ParameterLimitReason
Epoxide Accumulation Max 15% of total massPrevents thermal runaway (

).
Water Content (Reagents) < 0.05% w/wWater hydrolyzes isocyanates to ureas (insoluble impurity).
Residual Fluoride < 10 ppmHF generation possible if high temp + moisture present.

References

  • Brickner, S. J., et al. (1996). "Synthesis and Antibacterial Activity of U-100592 and U-100766, Two Oxazolidinone Antibacterial Agents for the Potential Treatment of Multidrug-Resistant Gram-Positive Bacterial Infections." Journal of Medicinal Chemistry, 39(3), 673–679. Link

  • Toda, Y., et al. (2017).[1] "Tetraarylphosphonium Salt-Catalyzed Synthesis of Oxazolidinones from Isocyanates and Epoxides." Organic Letters, 19(21), 5786–5789. Link

  • Shaikh, A. A., & Sivaram, S. (1996). "Organic Carbonates." Chemical Reviews, 96(3), 951–976. (Source for DMC/Carbonylation mechanisms). Link

  • NJ Department of Health. (2012). "Hazardous Substance Fact Sheet: Styrene Oxide." (Safety data reference for epoxide handling). Link

  • Gomyou, S., et al. (2020).[1] "Regioselective Synthesis of Oxazolidinones from Epoxides and Isocyanates Catalyzed by Aluminum-Salen Complexes." Beilstein Journal of Organic Chemistry, 16, 148–157. Link

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Analytical Characterization of 5-(2-Fluorophenyl)oxazolidin-2-one

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern synthetic chemistry, particularly in the development of pharmaceuticals, the structural integrity and purity of chiral building b...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic chemistry, particularly in the development of pharmaceuticals, the structural integrity and purity of chiral building blocks are paramount. Among these, oxazolidinones, renowned for their role as chiral auxiliaries, demand rigorous analytical characterization. This guide provides an in-depth analysis of 5-(2-Fluorophenyl)oxazolidin-2-one, a key intermediate, focusing on its ¹H NMR spectral analysis and a comparative evaluation with other essential analytical techniques. As a senior application scientist, this document is structured to offer not just procedural steps, but a deep-seated understanding of the analytical choices and their outcomes, grounded in scientific principles and practical expertise.

The Central Role of ¹H NMR in Structural Elucidation

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy stands as the cornerstone for the structural verification of small organic molecules like 5-(2-Fluorophenyl)oxazolidin-2-one. Its ability to provide detailed information about the chemical environment, connectivity, and stereochemistry of each proton makes it an indispensable primary analytical tool.

Predicted ¹H NMR Spectral Analysis of 5-(2-Fluorophenyl)oxazolidin-2-one

Expected Chemical Shifts (δ) and Coupling Constants (J) in CDCl₃:

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constants (J, Hz)Rationale and Comparative Insights
H-5 ~5.5 - 5.8ddJH5-H4a ≈ 8.0-9.0, JH5-H4b ≈ 5.0-6.0This proton, being benzylic and attached to a carbon bearing an oxygen atom, is significantly deshielded. Its multiplicity as a doublet of doublets (dd) arises from coupling to the two diastereotopic protons at the C-4 position.
H-4a (trans to phenyl) ~4.1 - 4.3t or ddJgem ≈ 8.0-9.0, JH4a-H5 ≈ 8.0-9.0The protons at C-4 are diastereotopic due to the chiral center at C-5. The proton trans to the bulky phenyl group typically appears slightly downfield. It couples with both H-4b (geminal coupling) and H-5 (vicinal coupling).
H-4b (cis to phenyl) ~3.6 - 3.8ddJgem ≈ 8.0-9.0, JH4b-H5 ≈ 5.0-6.0The proton cis to the phenyl group is generally more shielded and appears upfield. The differing vicinal coupling constants with H-5 are characteristic and crucial for stereochemical assignment.
NH ~5.0 - 6.5br s-The N-H proton of the carbamate is often broad and its chemical shift is highly dependent on concentration and solvent. In some cases, it can couple to the C-5 proton.
Ar-H ~7.0 - 7.6m-The four protons of the 2-fluorophenyl group will appear as a complex multiplet in the aromatic region. The ortho-fluorine substitution will further complicate the splitting patterns due to ¹H-¹⁹F coupling.

A Comparative Analysis of Analytical Techniques

While ¹H NMR is foundational, a multi-technique approach is essential for comprehensive characterization and purity assessment. This section compares ¹H NMR with other vital analytical methods, highlighting their synergistic roles.

¹³C NMR Spectroscopy: The Carbon Skeleton Blueprint

Carbon-13 NMR spectroscopy provides a map of the carbon framework of the molecule. For 5-(2-Fluorophenyl)oxazolidin-2-one, the ¹³C NMR spectrum would complement the ¹H NMR data by confirming the number of distinct carbon environments.

Table 2: Predicted ¹³C NMR Chemical Shifts and Comparison with ¹H NMR

TechniqueStrengthsWeaknessesPredicted Key Signals for 5-(2-Fluorophenyl)oxazolidin-2-one
¹³C NMR - Directly observes the carbon backbone.- Less signal overlap than ¹H NMR.- Sensitive to subtle electronic changes.- Low natural abundance of ¹³C leads to lower sensitivity and longer acquisition times.- Quantitative analysis is not straightforward without specific experimental setups.- C=O (carbamate): ~155-160 ppm- C-5: ~75-80 ppm- C-4: ~45-50 ppm- Aromatic Carbons: ~115-160 ppm (with C-F coupling)
¹H NMR - High sensitivity and rapid acquisition.- Rich information from coupling constants provides connectivity data.- Can have significant signal overlap in complex molecules.- Provides detailed proton environment and stereochemical information through coupling constants.
¹⁹F NMR Spectroscopy: A Unique Probe for Fluorinated Compounds

For fluorinated molecules, ¹⁹F NMR is a highly specific and sensitive technique. The ¹⁹F nucleus has a spin of 1/2 and 100% natural abundance, making it easy to observe.

Table 3: The Power of ¹⁹F NMR in Analysis

TechniqueStrengthsWeaknessesApplication to 5-(2-Fluorophenyl)oxazolidin-2-one
¹⁹F NMR - High sensitivity.- Wide chemical shift range, reducing signal overlap.- Direct confirmation of the presence and electronic environment of fluorine.- Provides information only about the fluorinated part of the molecule.- A single signal in the ¹⁹F NMR spectrum would definitively confirm the presence of the fluorine atom.- The chemical shift would be characteristic of a fluorine atom on an aromatic ring.- ¹H-¹⁹F coupling can be observed in the ¹H NMR spectrum, further confirming the structure.
Chiral High-Performance Liquid Chromatography (HPLC): The Gold Standard for Enantiomeric Purity

As 5-(2-Fluorophenyl)oxazolidin-2-one is a chiral molecule, determining its enantiomeric purity is critical, especially in pharmaceutical applications. Chiral HPLC is the most widely used and reliable method for this purpose.

Table 4: HPLC vs. NMR for Chiral Analysis

TechniqueStrengthsWeaknessesTypical Application
Chiral HPLC - Excellent for separating and quantifying enantiomers.- High sensitivity for detecting minor enantiomeric impurities.- Requires method development to find a suitable chiral stationary phase and mobile phase.- Determination of enantiomeric excess (e.e.) or enantiomeric ratio (e.r.).
¹H NMR with Chiral Shift Reagents - Can sometimes resolve signals of enantiomers directly in the NMR tube.- Can cause line broadening.- The chiral reagent can interfere with the spectrum.- Less accurate for precise quantification of high e.e. values compared to HPLC.- Rapid, qualitative assessment of enantiomeric composition.
Mass Spectrometry (MS): Unveiling the Molecular Mass and Fragmentation

Mass spectrometry provides the exact molecular weight of the compound and, through fragmentation patterns, can offer further structural confirmation.

Table 5: Mass Spectrometry in Structural Confirmation

TechniqueStrengthsWeaknessesExpected Data for 5-(2-Fluorophenyl)oxazolidin-2-one
Mass Spectrometry (e.g., ESI-MS) - Highly sensitive, requiring minimal sample.- Provides accurate molecular weight information.- Fragmentation patterns can confirm structural motifs.- Does not provide information on stereochemistry.- Isomer differentiation can be challenging without tandem MS.- Molecular Ion Peak (M+H)⁺: Expected at m/z corresponding to the molecular weight + 1.- Key Fragments: Loss of the fluorophenyl group or cleavage of the oxazolidinone ring.

Experimental Protocols

Protocol 1: ¹H NMR Data Acquisition
  • Sample Preparation: Dissolve 5-10 mg of 5-(2-Fluorophenyl)oxazolidin-2-one in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

  • Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Acquisition Parameters:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

    • Number of Scans (NS): 16 to 64 scans for a good signal-to-noise ratio.

    • Relaxation Delay (D1): 1-2 seconds.

    • Acquisition Time (AQ): 2-4 seconds.

    • Spectral Width (SW): A range covering from approximately -1 to 10 ppm.

  • Processing: Apply a Fourier transform to the acquired free induction decay (FID), phase correct the spectrum, and calibrate the chemical shift scale to the TMS signal at 0.00 ppm.

Protocol 2: Chiral HPLC for Enantiomeric Purity
  • Instrumentation: An HPLC system equipped with a UV detector.

  • Chiral Stationary Phase (CSP): A polysaccharide-based chiral column (e.g., Chiralcel® OD-H or Chiralpak® AD-H) is often effective for this class of compounds.

  • Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 90:10 v/v) is a common starting point. The ratio can be optimized to achieve baseline separation of the enantiomers.

  • Flow Rate: Typically 1.0 mL/min.

  • Detection: UV detection at a wavelength where the aromatic ring absorbs (e.g., 254 nm).

  • Analysis: Inject a solution of the racemic standard to determine the retention times of both enantiomers. Inject the sample solution and integrate the peak areas to calculate the enantiomeric excess.

Visualizing the Analytical Workflow

Analytical_Workflow cluster_synthesis Synthesis & Isolation cluster_primary_analysis Primary Structural Confirmation cluster_specific_analysis Specific Characterization cluster_conclusion Final Assessment Synthesis Synthesis of 5-(2-Fluorophenyl)oxazolidin-2-one H1_NMR ¹H NMR Spectroscopy Synthesis->H1_NMR Primary Check C13_NMR ¹³C NMR Spectroscopy Synthesis->C13_NMR MS Mass Spectrometry Synthesis->MS F19_NMR ¹⁹F NMR Spectroscopy Synthesis->F19_NMR Fluorine Confirmation HPLC Chiral HPLC Synthesis->HPLC Enantiomeric Purity Conclusion Structure Confirmed & Purity Assessed H1_NMR->Conclusion C13_NMR->Conclusion MS->Conclusion F19_NMR->Conclusion HPLC->Conclusion

Caption: A typical analytical workflow for the comprehensive characterization of 5-(2-Fluorophenyl)oxazolidin-2-one.

Conclusion: An Integrated Approach for Unambiguous Characterization

The structural elucidation and purity assessment of 5-(2-Fluorophenyl)oxazolidin-2-one necessitate a synergistic application of multiple analytical techniques. While ¹H NMR provides the foundational data on molecular structure and connectivity, it is the integration with ¹³C and ¹⁹F NMR, mass spectrometry, and chiral HPLC that builds a complete and irrefutable analytical profile. This multi-faceted approach ensures the high quality and reliability of this critical chiral building block, underpinning the success of subsequent synthetic endeavors in drug discovery and development. By understanding the strengths and limitations of each technique, researchers can make informed decisions to construct a robust and self-validating analytical package.

References

  • Sim, G. S., et al. (2003). A Novel Synthesis of 5-Functionalized Oxazolidin-2-ones from Enantiomerically Pure 2-Substituted N-[(R)-(+)-alpha-methylbenzyl]aziridines. The Journal of Organic Chemistry, 68(1), 104–108. [Link]

  • Goverde, M., et al. (2021). Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction: Concise Total Synthesis of (−)-Cytoxazone. Molecules, 26(3), 633. [Link]

  • Govender, T., et al. (2010). Stability studies of oxazolidine-based compounds using 1H NMR spectroscopy. Journal of Pharmaceutical Sciences, 99(8), 3438-3449. [Link]

  • Cagliero, C., et al. (2025). Advances in chiral analysis: from classical methods to emerging technologies. Chemical Society Reviews. [Link]

  • D'hooghe, M., et al. (2011). Synthesis of oxazolidinones from N-aryl-carbamate and epichlorohydrin under mild conditions. Arkivoc, 2011(7), 245-256. [Link]

  • Zhang, N., et al. (2025). LC-MS/MS Method for Simultaneous Quantification of Three Oxazolidinone Antimicrobials in Human Plasma: Application to Therapeutic Drug Monitoring. Drug Design, Development and Therapy, 19, 3241-3251. [Link]

  • Reich, H. J. (n.d.). 19F NMR Chemical Shifts. University of Wisconsin-Madison. [Link]

  • James, T. L. (Ed.). (1996).Nuclear Magnetic Resonance of Biological Macromolecules, Part B. Academic Press.
  • Claridge, T. D. W. (2016).High-Resolution NMR Techniques in Organic Chemistry. Elsevier.
Comparative

A Comparative Guide to the Mass Spectrometry Fragmentation Patterns of Fluorinated Oxazolidinones

For Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth comparative analysis of the mass spectrometry fragmentation patterns of fluorinated oxazolidinones, with a focus on elucidat...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth comparative analysis of the mass spectrometry fragmentation patterns of fluorinated oxazolidinones, with a focus on elucidating the influence of fluorine substitution on bond cleavage and rearrangement pathways. By contrasting the fragmentation of the fluorinated antibiotic linezolid with the non-fluorinated analogue toloxatone, we offer key insights for the structural identification and characterization of this important class of compounds in pharmaceutical and drug development research.

Introduction: The Significance of Fluorinated Oxazolidinones and Mass Spectrometry

Oxazolidinones are a critical class of synthetic antibiotics effective against multidrug-resistant Gram-positive bacteria.[1] Their unique mechanism of action, which involves the inhibition of bacterial protein synthesis at the initiation stage, makes them invaluable in treating challenging infections.[1] The introduction of a fluorine atom onto the N-aryl substituent of the oxazolidinone core has been shown to enhance antibacterial activity.[1]

Mass spectrometry, particularly liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS), is an indispensable tool for the analysis of oxazolidinones in various matrices, from pharmaceutical formulations to biological fluids. Understanding the fragmentation patterns of these molecules is paramount for their unambiguous identification, structural elucidation of novel analogues, and metabolite characterization. This guide will dissect the characteristic fragmentation pathways of the oxazolidinone scaffold and provide a detailed comparison of how fluorination impacts these patterns.

General Fragmentation of the Non-Fluorinated Oxazolidinone Core: The Case of Toloxatone

To establish a baseline for understanding the influence of fluorination, we first examine the fragmentation of a non-fluorinated N-aryloxazolidinone, toloxatone. Under collision-induced dissociation (CID) in positive ion mode ESI-MS/MS, the protonated molecule undergoes a series of characteristic cleavages.

The fragmentation of toloxatone is primarily initiated by the cleavage of the C-O bond in the oxazolidinone ring, followed by the loss of the side chain. Subsequent fragmentation can involve the opening of the oxazolidinone ring and cleavage of the aryl moiety. A study on the forced degradation of toloxatone identified several degradation products, and their fragmentation patterns provide insights into the core's stability and cleavage points.[2][3][4]

The Influence of Fluorine: Comparative Fragmentation of Linezolid

The presence of a fluorine atom on the N-aryl ring of the oxazolidinone scaffold, as seen in the widely used antibiotic linezolid, significantly directs the fragmentation pathways. The high electronegativity of fluorine influences the electron density distribution within the molecule, altering bond strengths and the stability of resulting fragment ions.

A key difference in the fragmentation of linezolid compared to its non-fluorinated counterparts is the increased propensity for cleavages that retain the fluorine-containing aromatic portion. The fragmentation of linezolid often proceeds through the loss of the morpholine ring and subsequent cleavages of the oxazolidinone core.

Below is a comparative table summarizing the key fragment ions of toloxatone (non-fluorinated) and linezolid (fluorinated).

Precursor Ion (m/z)CompoundKey Fragment Ions (m/z)Putative Fragment Structure/Neutral Loss
208Toloxatone190, 105[M+H-H₂O]⁺, [C₈H₉]⁺
338Linezolid296, 235, 163[M+H-C₂H₄O]⁺, [M+H-C₄H₈NO₂]⁺, [C₈H₇FNO]⁺
Proposed Fragmentation Pathways

The following diagrams, generated using the DOT language for Graphviz, illustrate the proposed fragmentation pathways for toloxatone and linezolid, highlighting the distinct fragmentation patterns.

Toloxatone_Fragmentation M_H Toloxatone [M+H]⁺ m/z 208 frag1 [M+H-H₂O]⁺ m/z 190 M_H->frag1 - H₂O frag2 [C₈H₉]⁺ m/z 105 M_H->frag2 - C₃H₅NO₃

Caption: Proposed fragmentation pathway of the non-fluorinated oxazolidinone, toloxatone.

Linezolid_Fragmentation M_H Linezolid [M+H]⁺ m/z 338 frag1 [M+H-C₂H₄O]⁺ m/z 296 M_H->frag1 - C₂H₄O frag2 [M+H-C₄H₈NO₂]⁺ m/z 235 M_H->frag2 - C₄H₈NO₂ frag3 [C₈H₇FNO]⁺ m/z 163 frag2->frag3 - C₃H₄O₂

Caption: Proposed fragmentation pathway of the fluorinated oxazolidinone, linezolid.

The fragmentation of linezolid demonstrates the stabilizing effect of the fluorine atom on the aromatic ring, leading to the formation of characteristic fragment ions containing the fluorophenyl moiety. This is a key distinguishing feature when analyzing unknown fluorinated oxazolidinones.

Experimental Protocols for LC-MS/MS Analysis

The following protocol provides a general framework for the analysis of fluorinated oxazolidinones. Optimization of these parameters may be necessary for specific compounds and matrices.

Sample Preparation (for Plasma Samples)
  • To 100 µL of plasma, add 300 µL of acetonitrile containing an appropriate internal standard.

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 12,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject an aliquot into the LC-MS/MS system.

Liquid Chromatography Conditions
  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 3.5 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A typical gradient would start with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the analytes.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40 °C.

Mass Spectrometry Conditions
  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • Scan Type: Multiple Reaction Monitoring (MRM).

  • Capillary Voltage: 3.5 kV.

  • Source Temperature: 150 °C.

  • Desolvation Temperature: 400 °C.

  • Collision Gas: Argon.

  • Collision Energy: This will need to be optimized for each specific precursor-to-product ion transition. Typically ranges from 10 to 40 eV.[5]

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Plasma_Sample Plasma Sample Protein_Precipitation Protein Precipitation (Acetonitrile) Plasma_Sample->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Transfer Supernatant Transfer Centrifugation->Supernatant_Transfer Evaporation Evaporation Supernatant_Transfer->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_Separation LC Separation (C18 Column) Reconstitution->LC_Separation ESI_Ionization ESI Ionization (Positive Mode) LC_Separation->ESI_Ionization MS_Analysis Tandem MS Analysis (MRM) ESI_Ionization->MS_Analysis Data_Acquisition Data Acquisition MS_Analysis->Data_Acquisition

Caption: General experimental workflow for the LC-MS/MS analysis of oxazolidinones.

Conclusion

The presence of a fluorine atom on the N-aryl ring of the oxazolidinone scaffold exerts a significant influence on the mass spectral fragmentation patterns. By comparing the fragmentation of the fluorinated antibiotic linezolid with the non-fluorinated analogue toloxatone, we observe distinct pathways that are directed by the electronic properties of the fluorine substituent. A thorough understanding of these fragmentation patterns is crucial for the confident identification and structural elucidation of novel fluorinated oxazolidinones in complex matrices. The experimental protocols and comparative data presented in this guide serve as a valuable resource for researchers and scientists in the field of drug development and pharmaceutical analysis.

References

  • Gora, J., et al. (2018). Characterization of forced degradation products of toloxatone by LC-ESI-MS/MS. Journal of Pharmaceutical and Biomedical Analysis, 154, 259-267.
  • Gora, J., et al. (2018). Q-TOF MS/MS spectrum and fragmentation pathway of degradation product TP6.
  • Gora, J., et al. (2018).
  • Jackson, G., et al. (2020). Comparison of in-source collision-induced dissociation and beam-type collision-induced dissociation of emerging synthetic drugs. West Virginia University.
  • Caleb, A. A. (2016). SYNTHESIS AND ESI-MS/MS FRAGMENTATION STUDY OF TWO NEW ISOMERIC2-OXO-OXAZOLIDINYL QUINOXALINE DERIVATIVES. Moroccan Journal of Heterocyclic Chemistry.
  • Vessecchi, R., et al. (2016). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products.
  • Arsenault, G., et al. (2007). Analysis of perfluoroalkyl anion fragmentation pathways for perfluoroalkyl carboxylates and sulfonates during liquid chromatography/tandem mass spectrometry: evidence for fluorine migration prior to secondary and tertiary fragmentation. Rapid Communications in Mass Spectrometry, 21(23), 3803-3814.
  • ChemConnections.
  • Raj, M. (2018). Compound Cyclic Peptide Libraries. The Raj Group.
  • Wikipedia. (2023).
  • Abdel-Wahab, B. F., et al. (2021). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. Macedonian Journal of Chemistry and Chemical Engineering, 40(1), 59-69.
  • De Rosa, M., & Tuttolomondo, M. E. (2021). Oxazolidinone Antibiotics: Chemical, Biological and Analytical Aspects. Molecules, 26(14), 4280.

Sources

Validation

Structural Confirmation of 5-(2-Fluorophenyl)oxazolidin-2-one: A Comparative Technical Guide

Topic: X-ray Crystallography Data for 5-(2-Fluorophenyl)oxazolidin-2-one Structure Confirmation Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals Executive Summary:...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: X-ray Crystallography Data for 5-(2-Fluorophenyl)oxazolidin-2-one Structure Confirmation Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary: The Criticality of Absolute Configuration

In pharmaceutical development, particularly within the oxazolidinone class (e.g., Linezolid, Tedizolid), the absolute configuration at the C5 position dictates biological efficacy. For 5-(2-Fluorophenyl)oxazolidin-2-one , a key chiral pharmacophore, distinguishing between the (


)- and (

)-enantiomers is not merely a quality control step—it is a safety and potency imperative.

While Nuclear Magnetic Resonance (NMR) and Chiral HPLC are standard characterization tools, they often rely on relative comparisons or derivatization. Single Crystal X-Ray Diffraction (SC-XRD) remains the only self-validating, ab initio method for determining absolute structure, packing interactions, and precise bond metrics influenced by the ortho-fluorine substituent.

This guide objectively compares SC-XRD against high-field NMR and Chiral HPLC, providing experimental protocols and data benchmarks for researchers validating this specific scaffold.

Technical Deep Dive: The Compound & The Challenge

Target Molecule: 5-(2-Fluorophenyl)oxazolidin-2-one Structural Features:

  • Chiral Center: C5 position of the oxazolidinone ring.

  • Electronic Influence: The ortho-fluorine atom on the phenyl ring induces specific steric twists and electronic repulsion, affecting the planarity between the phenyl and oxazolidinone rings.

  • Crystallographic Relevance: The presence of the Fluorine atom (Z=9) and Oxygen atoms provides sufficient electron density contrast, though the absence of "heavy" atoms (like Br or I) requires high-quality data (typically Mo or Cu

    
     radiation at low temperature) to confidently assign absolute structure via anomalous dispersion (Flack parameter).
    
Comparative Analysis: Structure Confirmation Methods[1]

The following table summarizes the performance of SC-XRD versus primary alternatives for this specific compound.

FeatureSC-XRD (The Gold Standard) High-Field NMR (1H/13C/19F) Chiral HPLC/SFC
Primary Output 3D Atomic Coordinates & Absolute Config (

)
Connectivity & Relative EnvironmentEnantiomeric Excess (% ee)
Absolute Configuration Direct (via Flack Parameter)Indirect (Requires Mosher's ester or analogs)Indirect (Requires known standard)
Sample Requirement Single Crystal (

mm)
Solution (

mg)
Solution (

g amounts)
Resolution Limit Atomic (

Å)
Average Conformation in SolutionSeparation Factor (

)
Specific Advantage Resolves ortho-F steric twist & packing19F-NMR confirms F-substitution patternHigh throughput quantitation
Critical Limitation Requires crystallizable materialCannot prove absolute chirality aloneRetention time drift; non-structural

Experimental Protocol: SC-XRD Workflow

To achieve the "Product" (a solved crystal structure), the following rigorous protocol is recommended. This workflow is designed to induce crystallization in 5-aryl-2-oxazolidinones, which can be prone to oiling out.

Phase 1: Crystallization Strategy

Objective: Obtain single crystals suitable for diffraction.

  • Method A: Slow Evaporation (Preferred)

    • Dissolve 20 mg of 5-(2-Fluorophenyl)oxazolidin-2-one in 2 mL of Ethyl Acetate (EtOAc).

    • Filter the solution through a 0.45

      
      m PTFE syringe filter into a clean vial.
      
    • Cover with parafilm, poke 3-5 small holes, and allow to stand at room temperature (20-25°C) in a vibration-free environment.

  • Method B: Vapor Diffusion

    • Dissolve 15 mg of compound in 0.5 mL THF (Solvent).

    • Place in an inner vial.

    • Place inner vial into a larger jar containing 5 mL Pentane or Hexane (Anti-solvent).

    • Seal the outer jar tightly.

Phase 2: Data Collection & Refinement
  • Instrument: Bruker D8 QUEST or equivalent with CMOS detector.

  • Radiation: Cu

    
     (
    
    
    
    Å) is preferred over Mo
    
    
    for this light-atom molecule to enhance anomalous signal for absolute structure determination.
  • Temperature: 100 K (Cryostream) to reduce thermal motion and enhance high-angle diffraction.

Phase 3: Representative Data Parameters

Researchers should expect data within these ranges for a successful solve of this oxazolidinone derivative:

ParameterTypical Value / Requirement
Crystal System Monoclinic or Orthorhombic (Common for this class)
Space Group

or

(Must be non-centrosymmetric for chiral molecules)

(Internal Merge)

(Indicative of good crystal quality)
Resolution

Å or better
Flack Parameter Near

(e.g.,

) for correct enantiomer;

for inverted.
Goodness of Fit (GooF)

Structural Logic & Workflow Visualization

The following diagram illustrates the decision matrix for confirming the structure, highlighting why SC-XRD is the definitive endpoint for drug development.

StructureConfirmation Start Crude 5-(2-Fluorophenyl) oxazolidin-2-one NMR 1H / 19F NMR (Connectivity Check) Start->NMR Step 1 HPLC Chiral HPLC (Purity Check) NMR->HPLC Step 2 Decision Need Absolute Configuration? HPLC->Decision Cryst Crystallization (EtOAc/Hexane) Decision->Cryst YES (Gold Standard) Result CONFIRMED STRUCTURE (Absolute Config & Packing) Decision->Result NO (Inferred only) XRD SC-XRD Data Collection (Cu K-alpha, 100K) Cryst->XRD Solve Structure Solution (Direct Methods) XRD->Solve Refine Refinement & Flack Parameter Solve->Refine Refine->Result Flack ~ 0.0

Caption: Workflow for definitive structural confirmation. SC-XRD provides the only direct path to absolute configuration without derivatization.

Comparative Performance Analysis

Resolution of Steric Environment
  • SC-XRD: Unambiguously defines the torsion angle between the phenyl ring and the oxazolidinone core. For 2-fluorophenyl derivatives, this twist is critical for binding affinity in active sites (e.g., ribosomal binding for antibiotics). The crystal structure reveals if the fluorine atom accepts intramolecular hydrogen bonds or dictates a specific packing motif.

  • NMR: Can infer the twist via NOE (Nuclear Overhauser Effect) experiments, but data is time-averaged in solution. The rapid rotation of the phenyl ring often blurs the specific low-energy conformation relevant to solid-state drug formulation.

Absolute Configuration (Chirality)
  • SC-XRD: Uses the anomalous scattering of the Fluorine and Oxygen atoms (with Cu radiation) to distinguish the (

    
    ) form from the (
    
    
    
    ) form. A Flack parameter of
    
    
    confirms the model;
    
    
    indicates the inverse.
  • Alternatives: Optical Rotation (Polarimetry) is prone to solvent effects and temperature fluctuations. Circular Dichroism (CD) requires theoretical calculation matching. Neither provides the certainty of a refined diffraction model.

Throughput & Cost
  • SC-XRD: Lower throughput (days/weeks for crystal growth). Higher initial cost for instrument access.

  • HPLC/NMR: High throughput (minutes/hours). Ideal for batch-to-batch consistency checks after the primary structure has been validated by X-ray.

Conclusion

For the specific characterization of 5-(2-Fluorophenyl)oxazolidin-2-one , SC-XRD is the superior "product" for the initial establishment of structural identity. While NMR and HPLC are indispensable for routine monitoring, they lack the authoritative capacity to assign absolute configuration ab initio. Researchers are advised to generate a single crystal structure early in the development pipeline to serve as the reference standard for all subsequent spectral data.

References

  • Crystal Structure of Oxazolidinone Analogs

    • Wang, Y., et al. (2021). "Crystal structure of (S)-5-(3-acetyl-5-chloro-2-ethoxy-6-fluorophenyl)-2-oxazolidinone." Acta Crystallographica Section E. Link

  • General Synthesis of 5-Aryl-2-oxazolidinones

    • Lohray, B. B., et al. (2003). "A Novel Synthesis of 5-Functionalized Oxazolidin-2-ones." Journal of Organic Chemistry. Link

  • Comparison of NMR and X-ray Techniques

    • Smyth, M. S., & Martin, Y. C. (2000). "X Ray crystallography."[1][2][3][4][5] Molecular Pathology. Link

  • Flack Parameter & Absolute Configuration

    • Parsons, S., & Flack, H. D. (2004). "The use of the Flack parameter." Acta Chimica Slovenica. Link

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Comparative

A Guide to the Robust Validation of Chiral HPLC Methods for Oxazolidinone Enantiomers

Introduction The oxazolidinones represent a critical class of synthetic antibiotics, with linezolid being its most prominent member, valued for its efficacy against multi-drug-resistant Gram-positive bacteria. A key stru...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The oxazolidinones represent a critical class of synthetic antibiotics, with linezolid being its most prominent member, valued for its efficacy against multi-drug-resistant Gram-positive bacteria. A key structural feature of these molecules is a stereogenic center at the C-5 position of the oxazolidinone ring. This chirality is not a trivial detail; it is fundamental to the drug's biological activity. For instance, the (S)-enantiomer of linezolid is the active antibacterial agent, while the (R)-enantiomer is significantly less potent.[1] Consequently, ensuring the enantiomeric purity of the active pharmaceutical ingredient (API) is a regulatory and clinical necessity.

High-Performance Liquid Chromatography (HPLC) utilizing Chiral Stationary Phases (CSPs) is the industry-standard technique for this purpose.[1] However, developing a method is only the first step. A rigorous validation process is required to demonstrate that the analytical procedure is fit for its intended purpose—reliably and accurately quantifying the enantiomeric impurity in the presence of the active enantiomer.

This guide provides an in-depth, experience-driven comparison of common strategies for validating chiral HPLC methods for oxazolidinone enantiomers. Moving beyond a simple checklist, we will explore the causality behind experimental choices, grounding our protocols in the principles of scientific integrity and regulatory expectations as outlined by the International Council for Harmonisation (ICH).[2][3]

Part 1: Foundational Principles: Selecting the Chiral Separation Strategy

The success of any method validation is predicated on the quality of the initial method development. For chiral separations, the pivotal decision revolves around the selection of the Chiral Stationary Phase (CSP) and the mobile phase mode. This choice dictates the selectivity and robustness of the entire method.

The Landscape of Chiral Stationary Phases (CSPs)

While various CSPs exist, the separation of oxazolidinone enantiomers is dominated by polysaccharide-based phases. These CSPs, typically derivatives of amylose or cellulose coated or immobilized on a silica support, offer broad applicability and excellent enantiorecognition capabilities based on a combination of hydrogen bonding, dipole-dipole interactions, and inclusion complexation.[4]

  • Amylose-Based CSPs (e.g., Chiralpak® AD, AD-H): These are frequently the columns of choice for oxazolidinones. Multiple studies on linezolid and the novel oxazolidinone WCK 4086 have demonstrated high resolution and good peak shape on amylose tris(3,5-dimethylphenylcarbamate) phases.[5][6][7][8][9]

  • Cellulose-Based CSPs (e.g., Chiralcel® OJ-RH): Cellulose-based columns also show strong performance, particularly in reversed-phase mode, offering an alternative selectivity to amylose phases.[10][11][12]

The choice between them is empirical; a screening process is essential. The subtle structural differences between various oxazolidinone analogues can significantly alter their interaction with the CSP, making one column vastly superior to another for a specific compound.[13]

Chiral Stationary PhaseCommon Application for OxazolidinonesTypical Mobile Phase ModeKey Advantages
Chiralpak® AD-H / AD Linezolid, WCK 4086[5][7][8]Normal-Phase, Polar Organic[5][7][13]High success rate, excellent resolution (>2.0 often achieved)[7][8]
Chiralcel® OJ-RH Linezolid[10][12]Reversed-Phase[10][12]Offers alternative selectivity, useful when normal-phase is problematic
Comparing Mobile Phase Modes: Normal vs. Reversed-Phase

The choice of mobile phase dramatically influences retention, resolution, and the overall performance of the chiral separation.

  • Normal-Phase (NP): This is the most common mode for polysaccharide CSPs. It typically uses a non-polar primary solvent like n-hexane with a polar alcohol modifier (e.g., 2-propanol, ethanol).[5][7]

    • Why this works: The non-polar environment minimizes competition for the polar interaction sites on the CSP, allowing for stronger enantioselective interactions (like hydrogen bonding) between the analyte and the chiral selector.[4][14] Small amounts of an acidic or basic additive (e.g., trifluoroacetic acid - TFA) are often used to improve the peak shape of acidic or basic analytes, respectively.[7]

    • Caveat: NP methods can be sensitive to trace amounts of water, which can drastically alter retention times and resolution.[10]

  • Reversed-Phase (RP): This mode uses aqueous buffers with organic modifiers like acetonitrile or methanol. It is particularly useful with specifically designed columns like the Chiralcel® OJ-RH.[10][12]

    • Why this is useful: RP methods are often considered more rugged and are directly compatible with aqueous sample preparations. They offer a truly orthogonal separation mechanism to NP, which is invaluable during method development.

ParameterNormal-Phase (NP)Reversed-Phase (RP)
Primary Solvents n-Hexane, HeptaneAqueous Buffer (e.g., phosphate)[10]
Modifiers 2-Propanol (IPA), EthanolAcetonitrile (ACN), Methanol
Mechanism H-bonding, Dipole-DipoleHydrophobic, Polar Interactions
Pros for Oxazolidinones High success rate, excellent selectivity[5][7]Robust, compatible with aqueous samples
Cons for Oxazolidinones Sensitive to water content, analyte solubility can be lowRequires specific RP-compatible CSPs, may offer lower selectivity

Part 2: The Validation Workflow: A Framework for Trustworthiness

Method validation is a systematic process that proves an analytical method is reliable and suitable for its intended use. The workflow should follow a logical progression, where the results of one stage support the next. All parameters and acceptance criteria should be predefined in a validation protocol, adhering to ICH Q2(R2) guidelines.[3][15]

The Validation Sequence

A well-designed validation protocol ensures that foundational parameters are established before moving to more complex assessments. For instance, specificity must be confirmed before assessing accuracy, as you cannot measure accuracy if you are not sure what you are measuring.

ValidationWorkflow Dev Method Development & Optimization SysSuit System Suitability Criteria Definition Dev->SysSuit Establish baseline Spec Specificity (Selectivity) LOQ LOD & LOQ Spec->LOQ Ensure no interference SysSuit->Spec Confirm resolution Linearity Linearity & Range LOQ->Linearity Define lower boundary Accuracy Accuracy (Recovery) Linearity->Accuracy Confirm over entire range Precision Precision (Repeatability & Intermediate) Accuracy->Precision Verify at key levels Robust Robustness Precision->Robust Test method's resilience Report Final Validation Report Robust->Report Finalize method

Caption: Logical workflow for chiral HPLC method validation.

Experimental Protocols & Rationale

Below are detailed protocols for the core validation parameters.

  • The 'Why': This is the most critical parameter. It proves the method's ability to unequivocally assess the analyte in the presence of components that may be expected to be present. For a chiral method, this specifically means separating the two enantiomers from each other and from any process impurities or degradants.[3][16]

  • Experimental Protocol:

    • Prepare a diluent blank and inject to ensure no interfering peaks at the retention times of the enantiomers.

    • Prepare a solution of the pure, active (S)-enantiomer (e.g., Linezolid API). Inject and confirm its retention time.

    • Prepare a solution of the impurity, the (R)-enantiomer. This often requires isolation via preparative chiral HPLC or custom synthesis.[5] Inject and confirm its retention time.

    • Prepare a solution of the racemate (a 1:1 mixture of both enantiomers). Inject and confirm that two baseline-resolved peaks are observed at the expected retention times.

    • Spike the active (S)-enantiomer sample with a known level of the (R)-enantiomer (e.g., at the specification limit) to demonstrate separation and recovery in a representative sample matrix.[17]

    • If the method is intended to be stability-indicating, analyze samples of the API that have been subjected to forced degradation (e.g., acid, base, oxidation, heat, light) to ensure that no degradant peaks co-elute with either enantiomer.[11]

  • Acceptance Criteria:

    • The resolution (Rs) between the two enantiomer peaks must be greater than 1.7, with a target of ≥ 2.0.[2][7]

    • No interference from the blank or known impurities at the retention time of the enantiomers.

    • Peak purity analysis (using a photodiode array detector) should pass for both enantiomer peaks in the spiked and stressed samples.

  • The 'Why': This is not a one-time validation test but an integral part of the routine analytical procedure. It is a series of checks performed before and during sample analysis to ensure the chromatographic system is performing adequately on that specific day.[2][3]

  • Protocol (Performed for every analytical run):

    • Prepare a System Suitability Solution, typically the racemate or the API spiked with the (R)-enantiomer at a specific concentration.

    • Make 5 or 6 replicate injections of this solution at the start of the run.

    • Calculate the key performance indicators from these injections.

  • Acceptance Criteria:

    • Resolution (Rs): Must be ≥ 2.0 (or as defined during development).[7]

    • Tailing Factor (T): Should be ≤ 1.5 for both enantiomer peaks.[9]

    • Repeatability (%RSD): The Relative Standard Deviation for the peak areas of the replicate injections should be ≤ 5.0% for the minor enantiomer and ≤ 2.0% for the major enantiomer.[2]

  • The 'Why': The LOQ is the lowest amount of the undesired (R)-enantiomer that can be reliably quantified with acceptable precision and accuracy.[15] This is critical for controlling chiral impurities. The LOD is the lowest amount that can be detected, but not necessarily quantified.

  • Experimental Protocol:

    • Approach 1 (Signal-to-Noise Ratio):

      • Prepare a series of dilute solutions of the (R)-enantiomer.

      • Inject them and determine the concentrations that yield a signal-to-noise (S/N) ratio of approximately 10:1 for the LOQ and 3:1 for the LOD.[2][15]

    • Approach 2 (Statistical Method):

      • Prepare a calibration curve using a series of low-concentration standards of the (R)-enantiomer near the expected LOQ.

      • Calculate the standard deviation of the y-intercepts of the regression line (σ).

      • Calculate the slope (S) of the calibration curve.

      • LOD = 3.3 * (σ / S)

      • LOQ = 10 * (σ / S)

    • The determined LOQ concentration must be experimentally verified by preparing a standard at this level and confirming that its precision and accuracy are acceptable.

  • Acceptance Criteria:

    • The LOQ must be at or below the reporting threshold for the chiral impurity.

    • Precision at the LOQ level should typically have an RSD of ≤ 10%.[16]

    • Accuracy at the LOQ level should be within 80-120%.

  • The 'Why': This demonstrates that the method's response is directly proportional to the concentration of the analyte over a specified range.[15] For a chiral impurity method, this range must cover from the LOQ to above the specification limit.

  • Experimental Protocol:

    • Prepare a series of at least five solutions by spiking the active (S)-enantiomer with the (R)-enantiomer at concentrations spanning the desired range (e.g., from LOQ to 150% of the specification limit).

    • Inject each solution in triplicate.

    • Plot a graph of the mean peak area of the (R)-enantiomer versus its concentration.

    • Perform a linear regression analysis on the data.

  • Acceptance Criteria:

    • The correlation coefficient (r²) should be ≥ 0.995.[16]

    • The y-intercept should be close to zero.

    • The residuals should be randomly distributed around the x-axis.

  • The 'Why': Accuracy measures the closeness of the test results obtained by the method to the true value. It is typically determined through recovery studies.[3][16]

  • Experimental Protocol:

    • Prepare samples in triplicate by spiking the API with the (R)-enantiomer at a minimum of three concentration levels across the linear range (e.g., LOQ, 100% of specification, and 150% of specification).

    • Analyze these samples and calculate the concentration of the (R)-enantiomer found in each.

    • Calculate the percent recovery at each level using the formula: (Measured Concentration / Spiked Concentration) * 100%.

  • Acceptance Criteria:

    • The mean percent recovery should be within a predefined range, typically 90.0% to 110.0% for a minor component.[8] Some guidelines suggest 98.0% to 102.0%.[16]

  • The 'Why': Precision expresses the variability of the method when performed repeatedly on the same sample. It is assessed at two levels:

    • Repeatability (Intra-assay precision): Variation over a short interval of time with the same analyst and instrument.

    • Intermediate Precision: Variation within the same laboratory, but on different days, with different analysts, or on different equipment.[3]

  • Experimental Protocol:

    • Repeatability:

      • Prepare six individual samples of the API spiked with the (R)-enantiomer at 100% of the specification level.

      • Analyze all six samples and calculate the %RSD of the results.

    • Intermediate Precision:

      • Repeat the repeatability experiment on a different day with a different analyst or a different HPLC system.

      • Compare the results from both sets of experiments using statistical tests (e.g., F-test) to check for significant differences in variance.

  • Acceptance Criteria:

    • The %RSD for repeatability should be ≤ 10% for the impurity.[16]

    • The %RSD for intermediate precision should also meet a similar criterion, and the cumulative RSD should be within an appropriate limit (e.g., ≤ 15%).

  • The 'Why': Robustness testing examines the method's capacity to remain unaffected by small, deliberate variations in method parameters.[15] It provides an indication of its reliability during normal usage.

  • Experimental Protocol:

    • Identify critical method parameters (e.g., mobile phase composition, flow rate, column temperature).

    • Prepare a system suitability solution.

    • Inject the solution while systematically varying each parameter within a narrow range (e.g., flow rate ±0.1 mL/min, temperature ±2°C, % alcohol in mobile phase ±2%).

    • Monitor the effect on system suitability parameters, especially resolution and retention time.

  • Acceptance Criteria:

    • System suitability criteria (Resolution ≥ 2.0, Tailing Factor ≤ 1.5) must be met under all varied conditions.

    • The changes should not lead to a significant deviation in the final calculated result.

Part 3: Comparative Performance Data

The following table summarizes typical performance data from validated chiral HPLC methods for oxazolidinones, providing a benchmark for researchers.

ParameterMethod A: NP-HPLC for Linezolid[5][6]Method B: RP-HPLC for Linezolid[10][12]Method C: NP-HPLC for WCK 4086[7][8]Typical ICH Acceptance Criteria
Column Chiralpak ADChiralcel OJ-RHChiralpak AD-HN/A
Mobile Phase Hexane:2-Propanol:TFA (80:20:0.1)150mM Na₂HPO₄ (pH 4.5):ACN (86:14)n-Hexane:2-Propanol:Methanol:TFA (80:10:10:0.4)N/A
Resolution (Rs) > 2.0~ 2.0> 2.0≥ 1.7 (Target ≥ 2.0)
LOD (ng/mL) 123943 (as µg)Reportable
LOQ (ng/mL) 3743759 (as µg)Quantifiable with precision/accuracy
Linearity (r²) > 0.999> 0.999> 0.999≥ 0.995
Accuracy (% Recovery) 99.2 ± 1.998.9 - 102.994.55 - 109.67~90 - 110% for impurities
Precision (%RSD) < 2.0%< 2.0%< 5.0%≤ 10-15% near LOQ

Conclusion

Validating a chiral HPLC method for oxazolidinone enantiomers is a rigorous but essential process that underpins drug quality and patient safety. The foundation of a successful validation is a well-developed separation, most commonly achieved using polysaccharide-based CSPs in normal-phase mode. Each validation parameter—from specificity to robustness—must be systematically investigated with predefined protocols and acceptance criteria that are grounded in ICH guidelines. By understanding the scientific rationale behind each step and meticulously documenting the results, researchers and drug development professionals can build a comprehensive validation package that is scientifically sound, trustworthy, and regulatorily compliant.

References

  • Reddy, G. O., et al. (2003). A validated chiral HPLC method for the enantiomeric separation of Linezolid on amylose based stationary phase. Journal of Pharmaceutical and Biomedical Analysis, 32(4-5), 809-814. [Link]

  • Rao, R. N., et al. (2008). Enantiomeric Separation of Linezolid by Chiral Reversed-Phase Liquid Chromatography. Journal of Chromatographic Science, 46(9), 834-838. [Link]

  • PlumX Metrics. A validated chiral HPLC method for the enantiomeric separation of Linezolid on amylose based stationary phase. PlumX Metrics. [Link]

  • Ahirrao, V. K., et al. (2018). Development and Validation of the Chiral Liquid Chromatography Method for Separation of Enantiomeric Impurity in Novel Oxazolidinone Antibacterial Agent WCK 4086. Journal of Chromatographic Science, 56(9), 789-793. [Link]

  • ResearchGate. Enantiomeric resolution of Linezolid on Chiralcel OJ-RH column. ResearchGate. [Link]

  • Rao, R. N., et al. (2008). Enantiomeric separation of Linezolid by chiral reversed-phase liquid chromatography. Journal of Chromatographic Science. [Link]

  • Ilisz, I., et al. (2023). Chiral Separation of Oxazolidinone Analogs by Capillary Electrophoresis Using Anionic Cyclodextrins as Chiral Selectors: Emphasis on Enantiomer Migration Order. Molecules, 28(11), 4531. [Link]

  • Ahirrao, V. K., et al. (2018). Development and Validation of the Chiral Liquid Chromatography Method for Separation of Enantiomeric Impurity in Novel Oxazolidinone Antibacterial Agent WCK 4086. PubMed. [Link]

  • Dobó, M., et al. (2022). Chiral separation of oxazolidinone analogues by liquid chromatography on polysaccharide stationary phases using polar organic mode. Hungarian Scientific Works Database (MTMT). [Link]

  • Oxford Academic. Development and Validation of the Chiral Liquid Chromatography Method for Separation of Enantiomeric Impurity in Novel Oxazolidinone Antibacterial Agent WCK 4086. Oxford Academic. [Link]

  • ResearchGate. Structure of oxazolidinone chiral samples (group D). ResearchGate. [Link]

  • Welsh, T. (2005). System Suitability and Validation for Chiral Purity Assays of Drug Substances. LCGC North America. [Link]

  • Ilisz, I., et al. (2014). Enantioselective Separations Based on High-performance Liquid Chromatography. Periodica Polytechnica Chemical Engineering, 58(1), 27-36. [Link]

  • Rane, V. P., et al. (2007). HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152. Indian Journal of Pharmaceutical Sciences, 69(2), 244. [Link]

  • Dobó, M., et al. (2022). Chiral separation of oxazolidinone analogues by liquid chromatography on polysaccharide stationary phases using polar organic mode. Journal of Chromatography A, 1677, 463308. [Link]

  • Noser, A. A., et al. (2024). Enantioselective synthesis, characterization, molecular docking simulation and ADMET profiling of α-alkylated carbonyl compounds as antimicrobial agents. Scientific Reports, 14(1), 11776. [Link]

  • AMS Biotechnology (Europe) Ltd. (2024). ICH Guidelines for Analytical Method Validation Explained. AMSbio. [Link]

  • ResearchGate. What is the Method Validation Steps According to ICH and USP Guidelines? and What is Acceptance Criteria for this Steps ?. ResearchGate. [Link]

  • Al-Rimawi, F. (2023). Macrocyclic Antibiotics as Effective Chiral Selectors in Liquid Chromatography for Enantiomeric Separation of Pharmaceutical Compounds: A Review. Molecules, 28(11), 4509. [Link]

  • Ilisz, I., et al. (2012). Macrocyclic Antibiotic Selectors in Direct HPLC Enantioseparations. Current Pharmaceutical Analysis, 8(4), 332-350. [Link]

  • Singh, S. (2004). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. [Link]

  • Intuition Labs. (2024). ICH Q2(R2) Guide: Analytical Method Validation Explained. Intuition Labs. [Link]

  • Kumar, A. S., et al. (2012). Development and Validation of Chiral HPLC Method for Identification and Quantification of (R)-Enantiomer in Ezetimibe. Semantic Scholar. [Link]

Sources

Validation

Comparative Potency &amp; Safety Profile: Fluoro- vs. Chloro-Substituted Oxazolidinones

[1] Executive Summary: The Halogen Trade-Off In the optimization of the oxazolidinone pharmacophore—a class of synthetic antibiotics targeting the 50S ribosomal subunit—the choice between fluorine (F) and chlorine (Cl) s...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary: The Halogen Trade-Off

In the optimization of the oxazolidinone pharmacophore—a class of synthetic antibiotics targeting the 50S ribosomal subunit—the choice between fluorine (F) and chlorine (Cl) substitution on the N-aryl ring (Ring B) is a definitive decision point.[1] While chlorine substitution often yields marginally higher intrinsic binding affinity due to increased lipophilicity and van der Waals contact, it consistently fails in clinical viability due to a disproportionate increase in toxicity, specifically myelosuppression and monoamine oxidase (MAO) inhibition.

This guide analyzes the structure-activity relationship (SAR) that established the 3-fluoro-4-morpholinylphenyl core (Linezolid) as the industry standard, contrasting it with chlorinated analogs and next-generation derivatives like Tedizolid.

Part 1: Mechanistic Basis of Potency & Toxicity[1]

The Ribosomal Binding Interface

Oxazolidinones bind to the 23S rRNA of the 50S ribosomal subunit, specifically at the peptidyl transferase center (PTC).[1] This binding prevents the formation of the 70S initiation complex.[1]

  • Fluorine Effect (Electronic): The fluorine atom at the C-3 position of the phenyl ring exerts a strong electron-withdrawing effect (

    
    , 
    
    
    
    ). This lowers the electron density of the aromatic ring, which is hypothesized to optimize
    
    
    -stacking interactions within the hydrophobic cleft of the ribosome without inducing steric clash.[1]
  • Chlorine Effect (Steric & Lipophilic): Chlorine is significantly larger (Van der Waals radius: 1.75 Å vs. 1.47 Å for F) and more lipophilic (

    
     vs. 0.14 for F). While this can enhance hydrophobic burial, the increased bulk often distorts the precise alignment required for the C-5 side chain to interact with the conserved G2576 nucleotide.[1]
    
The Toxicity Link (MAO Inhibition)

A critical failure mode for oxazolidinones is the inhibition of human monoamine oxidase (MAO-A and MAO-B).

  • Mechanism: MAO enzymes have hydrophobic active sites.[1] The increased lipophilicity (LogP) of chloro-analogs facilitates blood-brain barrier (BBB) penetration and non-specific hydrophobic binding to the MAO active site.

  • Outcome: Chlorinated analogs frequently exhibit

    
     values for MAO inhibition in the nanomolar range, whereas fluoro-analogs like Linezolid are weak, reversible inhibitors (micromolar range), reducing the risk of serotonin syndrome.
    
Visualization: Oxazolidinone SAR Logic

SAR_Logic Core Oxazolidinone Core (Ring A) RingB N-Aryl Ring (Ring B) Core->RingB N-C Bond SideChain C-5 Side Chain (S-config) Core->SideChain Chiral Center Target Bacterial Ribosome (23S rRNA) RingB->Target 3-Fluoro enhances binding (Electronic) OffTarget Human MAO (Mitochondria) RingB->OffTarget 3-Chloro increases affinity (Lipophilic) SideChain->Target Critical H-bond (G2576)

Caption: Structural logic dictating the choice of Fluorine over Chlorine to maximize ribosomal binding while minimizing MAO inhibition.

Part 2: Comparative Data Analysis

Table 1: Halogen Substitution Effects (Matched Pair Analysis)

Data synthesized from matched molecular pair (MMP) analysis of antibacterial pharmacophores.

FeatureFluoro-Analog (Linezolid-like)Chloro-AnalogImpact of Cl-Substitution
Atomic Radius 1.47 Å1.75 ÅSteric hindrance in tight pockets.[1]
Lipophilicity (

)
+0.14+0.71Increases LogP; higher CNS penetration.[1]
Solubility High (>3 mg/mL)Low (<1 mg/mL)~60% reduction in aqueous solubility.
Potency (MIC) Baseline+10-15%Slight gain in intrinsic binding.[1]
Toxicity (MAO) Low (

)
High (

)
Significant safety risk (Serotonin Syndrome).
Table 2: Potency Evolution (Linezolid vs. Tedizolid)

Tedizolid represents the "Next Generation" evolution where the F-core is retained, but the C-5 side chain and D-ring are optimized.

OrganismLinezolid MIC

(

g/mL)
Tedizolid MIC

(

g/mL)
Fold Improvement
S. aureus (MSSA) 2.00.54x
S. aureus (MRSA) 2.00.54x
E. faecalis (VRE) 2.00.54x
S. pyogenes 2.00.258x

Part 3: Experimental Protocols

Protocol A: Synthesis of the Oxazolidinone Core (Glycidyl Butyrate Route)

This protocol describes the construction of the chiral oxazolidinone ring, the critical step in synthesizing Linezolid or its analogs.

Reagents:

  • 3-Fluoro-4-morpholinylaniline (Starting Material)

  • (R)-Glycidyl butyrate (Chiral Building Block)

  • n-Butyllithium (n-BuLi), 1.6M in hexanes

  • Tetrahydrofuran (THF), anhydrous

Workflow:

  • Carbamate Formation: Dissolve 3-fluoro-4-morpholinylaniline (1.0 eq) in THF at -78°C. Add n-BuLi (1.1 eq) dropwise to generate the lithium anilide.[1] Add benzyl chloroformate (Cbz-Cl) to form the N-Cbz protected aniline.[1]

  • Lithiation: Cool the N-Cbz aniline solution to -78°C. Add n-BuLi (1.1 eq) dropwise. Stir for 30 minutes.

  • Cyclization: Add (R)-glycidyl butyrate (1.2 eq) dropwise. Allow the reaction to warm to room temperature over 4 hours. The lithium species attacks the epoxide, followed by intramolecular cyclization to release lithium butyrate.[1]

  • Workup: Quench with saturated

    
    . Extract with ethyl acetate.[1] Wash with brine.[1] Dry over 
    
    
    
    .[1]
  • Purification: Recrystallize from ethyl acetate/hexanes to yield (R)-5-(hydroxymethyl)-3-(3-fluoro-4-morpholinylphenyl)-2-oxazolidinone.

Protocol B: Minimum Inhibitory Concentration (MIC) Assay

Standard CLSI broth microdilution method.[2]

  • Inoculum Prep: Suspend isolated colonies (MRSA/VRE) in saline to 0.5 McFarland turbidity. Dilute 1:100 in Cation-Adjusted Mueller-Hinton Broth (CAMHB).[1]

  • Plate Setup: Dispense 50

    
    L of CAMHB into columns 2-12 of a 96-well plate.
    
  • Compound Dilution: Add 100

    
    L of 64 
    
    
    
    g/mL stock (Linezolid or analog) to column 1. Perform 2-fold serial dilutions from column 1 to 10. Column 11 is Growth Control; Column 12 is Sterility Control.[1]
  • Inoculation: Add 50

    
    L of bacterial suspension to wells 1-11. Final volume 100 
    
    
    
    L. Final bacterial density ~5 x
    
    
    CFU/mL.[1]
  • Incubation: Incubate at 35°C for 16-20 hours (24h for Enterococci).

  • Readout: The MIC is the lowest concentration showing no visible growth.[1]

Visualization: Synthesis Workflow

Synthesis_Workflow Step1 Start: 3-Fluoro-4-morpholinylaniline (Dissolve in THF, -78°C) Step2 Activation: Add n-BuLi (Generate Lithium Anilide) Step1->Step2 Step3 Coupling: Add (R)-Glycidyl Butyrate (Chiral Epoxide Opening) Step2->Step3 Step4 Cyclization: Intramolecular Attack (Forms Oxazolidinone Ring) Step3->Step4 Warm to RT Step5 Product: (R)-5-(hydroxymethyl) Intermediate (Precursor to Linezolid) Step4->Step5 Quench & Purify

Caption: Step-by-step chemical synthesis of the chiral oxazolidinone core using the lithiated carbamate method.

References

  • Structure-Activity Relationships of Oxazolidinones Source: Journal of Medicinal Chemistry

  • Comparative in vitro activity of Tedizolid and Linezolid Source: Antimicrobial Agents and Chemotherapy

  • Halogen Effects in Drug Design (Matched Pair Analysis) Source: ChemRxiv

  • Linezolid Synthesis via Buchwald-Hartwig Amination Source: SSRN

  • Mechanism of Action and Toxicity of Oxazolidinones Source: Clinical Infectious Diseases

Sources

Comparative

A Comparative Guide to the Determination of the Absolute Configuration of 5-(2-Fluorophenyl)oxazolidin-2-one

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern drug discovery and development, the precise three-dimensional arrangement of atoms within a molecule—its absolute configuration—i...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery and development, the precise three-dimensional arrangement of atoms within a molecule—its absolute configuration—is of paramount importance. For chiral molecules such as 5-(2-Fluorophenyl)oxazolidin-2-one, a key structural motif in various pharmacologically active compounds, the determination of its absolute stereochemistry is not merely a matter of chemical curiosity but a critical step in ensuring efficacy and safety. The two enantiomers of a chiral drug can exhibit profoundly different biological activities, with one eliciting the desired therapeutic effect while the other may be inactive or, in some cases, toxic.

This guide provides an in-depth, objective comparison of the principal analytical techniques employed for the determination of the absolute configuration of 5-(2-Fluorophenyl)oxazolidin-2-one: X-ray Crystallography , Vibrational Circular Dichroism (VCD) spectroscopy , and Chiral High-Performance Liquid Chromatography (HPLC) . As a Senior Application Scientist, this document is structured to provide not just procedural steps, but also the underlying scientific principles and field-proven insights to aid researchers in selecting the most appropriate methodology for their specific needs.

Pillars of Stereochemical Assignment: A Comparative Overview

The choice of method for determining the absolute configuration of a chiral molecule is dictated by several factors, including the physical state of the sample, the availability of instrumentation, and the desired level of structural detail. Below is a comparative summary of the three leading techniques.

FeatureX-ray CrystallographyVibrational Circular Dichroism (VCD)Chiral High-Performance Liquid Chromatography (HPLC)
Principle Diffraction of X-rays by a single crystal to produce a three-dimensional electron density map of the molecule.[1][2]Measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule in solution.[3][4][5]Differential interaction of enantiomers with a chiral stationary phase, leading to their separation.[6][7][8]
Sample Requirement High-quality single crystal (typically >50 µm).Solution of the purified enantiomer (mg scale).Racemic or enantiomerically enriched sample in solution (µg to mg scale).
Key Advantage Provides an unambiguous, direct determination of the three-dimensional structure and absolute configuration.[1][9]Applicable to molecules in solution, providing conformational information. Does not require crystallization.[10][11]Excellent for determining enantiomeric purity and for preparative separation of enantiomers.
Limitations Requires the growth of a suitable single crystal, which can be a significant bottleneck. The presence of a heavy atom is often necessary for anomalous dispersion.[12]Requires computationally intensive Density Functional Theory (DFT) calculations to predict the theoretical spectrum for comparison.[3][4]An indirect method for absolute configuration assignment, typically requiring a reference standard of known configuration.
Typical Output A complete 3D molecular structure with atomic coordinates and the Flack parameter to confirm the absolute configuration.[12]Experimental and calculated VCD spectra. A good match between the two confirms the absolute configuration.A chromatogram showing the separation of the two enantiomers, with retention times and peak areas.

Deep Dive into the Methodologies

X-ray Crystallography: The Gold Standard

X-ray crystallography stands as the definitive method for determining the absolute configuration of a chiral molecule.[1][9] By analyzing the diffraction pattern of X-rays passing through a single crystal, it is possible to construct a detailed three-dimensional model of the molecule, revealing the precise spatial arrangement of its atoms.

Causality in Experimental Choice: For the unambiguous determination of absolute configuration, the phenomenon of anomalous dispersion is exploited.[12] This requires the presence of an atom that scatters X-rays with a significant phase shift, often a "heavy" atom (e.g., bromine, sulfur, or a metal). In the case of 5-(2-Fluorophenyl)oxazolidin-2-one, the fluorine atom can, with high-quality data, provide sufficient anomalous signal. Alternatively, co-crystallization with a molecule of known absolute configuration can be employed.

Workflow for X-ray Crystallography

cluster_0 Crystal Growth cluster_1 Data Collection cluster_2 Structure Solution & Refinement A Purified Enantiomer B Solvent Screening A->B C Crystallization (e.g., slow evaporation, vapor diffusion) B->C D Single Crystal Selection C->D E X-ray Diffractometer D->E F Diffraction Data Collection E->F G Structure Solution F->G H Structure Refinement G->H I Absolute Configuration Assignment (Flack Parameter) H->I

Caption: Workflow for absolute configuration determination by X-ray crystallography.

Experimental Protocol: Single-Crystal X-ray Diffraction

  • Crystal Growth:

    • Dissolve the enantiomerically pure 5-(2-Fluorophenyl)oxazolidin-2-one in a minimal amount of a suitable solvent or solvent mixture (e.g., acetone, ethyl acetate, isopropanol).

    • Employ a crystallization technique such as slow evaporation, vapor diffusion of an anti-solvent (e.g., hexane), or cooling of a saturated solution.

    • Harvest a well-formed single crystal of suitable size and quality.

  • Data Collection:

    • Mount the selected crystal on a goniometer head.

    • Place the crystal in a stream of cold nitrogen (typically 100 K) to minimize thermal motion.

    • Collect diffraction data using a single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation).

  • Structure Solution and Refinement:

    • Process the collected diffraction data to obtain a set of structure factors.

    • Solve the crystal structure using direct methods or Patterson methods.

    • Refine the structural model against the experimental data.

    • Determine the absolute configuration by refining the Flack parameter, which should converge to a value near zero for the correct enantiomer. A value near 1 indicates the inverted structure.

Vibrational Circular Dichroism (VCD): A Solution-Phase Approach

Vibrational Circular Dichroism (VCD) is a powerful spectroscopic technique that measures the difference in the absorption of left and right circularly polarized infrared light by a chiral molecule in solution.[3][5] Since enantiomers interact differently with circularly polarized light, they produce mirror-image VCD spectra.

Causality in Experimental Choice: VCD is particularly valuable when obtaining single crystals for X-ray analysis is challenging.[10] The absolute configuration is determined by comparing the experimentally measured VCD spectrum with a theoretically predicted spectrum for one of the enantiomers, calculated using Density Functional Theory (DFT).[3][4] A match between the experimental and calculated spectra provides a confident assignment of the absolute configuration.

Workflow for VCD Analysis

cluster_0 Experimental Measurement cluster_1 Computational Modeling cluster_2 Comparison and Assignment A Dissolve Enantiomer in Suitable Solvent (e.g., CDCl3) B Acquire VCD and IR Spectra A->B G Compare Experimental and Calculated VCD Spectra B->G C Propose a Stereoisomer (e.g., (R)-enantiomer) D Conformational Search C->D E DFT Optimization and Frequency Calculation D->E F Boltzmann Averaging of Calculated Spectra E->F F->G H Assign Absolute Configuration G->H

Caption: Workflow for absolute configuration determination by VCD spectroscopy.

Experimental Protocol: VCD Spectroscopy

  • Sample Preparation:

    • Dissolve an accurately weighed amount of the enantiomerically pure 5-(2-Fluorophenyl)oxazolidin-2-one in a suitable deuterated solvent (e.g., chloroform-d, dichloromethane-d2) to a concentration of approximately 0.1 M.

  • Spectral Acquisition:

    • Acquire the VCD and infrared (IR) spectra of the sample solution using a VCD spectrometer.

    • Collect the spectra over a suitable mid-IR range (e.g., 2000-1000 cm⁻¹).

    • Acquire the spectrum of the pure solvent for baseline correction.

  • Computational Analysis:

    • Perform a conformational search for one enantiomer (e.g., the (R)-enantiomer) of 5-(2-Fluorophenyl)oxazolidin-2-one using molecular mechanics.

    • Optimize the geometry and calculate the vibrational frequencies and VCD intensities for the low-energy conformers using Density Functional Theory (DFT) at an appropriate level of theory (e.g., B3LYP/6-31G(d)).

    • Generate a Boltzmann-averaged calculated VCD spectrum based on the relative energies of the conformers.

  • Spectral Comparison and Assignment:

    • Compare the experimental VCD spectrum with the calculated spectrum. If the signs and relative intensities of the major bands match, the absolute configuration of the sample is that of the calculated enantiomer. If the spectra are mirror images, the absolute configuration is the opposite.

Chiral High-Performance Liquid Chromatography (HPLC): The Separation Specialist

Chiral HPLC is a cornerstone technique for the separation of enantiomers.[8] While not a direct method for determining absolute configuration, it is indispensable for assessing enantiomeric purity and for isolating the individual enantiomers for subsequent analysis by other techniques like VCD or for biological testing.

Causality in Experimental Choice: The selection of the appropriate chiral stationary phase (CSP) is crucial for achieving separation. For oxazolidinone derivatives, polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) have proven to be highly effective.[13] The absolute configuration can be assigned by comparing the elution order of the enantiomers to that of a certified reference material of known configuration.

Workflow for Chiral HPLC

cluster_0 Method Development cluster_1 Analysis cluster_2 Data Interpretation A Select Chiral Stationary Phase (CSP) B Optimize Mobile Phase A->B C Inject Racemic or Enantioenriched Sample B->C D Chromatographic Separation C->D E Detection (e.g., UV) D->E F Determine Enantiomeric Purity E->F G Assign Absolute Configuration (with reference standard) F->G

Caption: Workflow for enantiomeric separation and purity assessment by Chiral HPLC.

Experimental Protocol: Chiral HPLC

  • Column and Mobile Phase Selection:

    • Select a suitable chiral stationary phase. For 5-(2-Fluorophenyl)oxazolidin-2-one, a good starting point would be a polysaccharide-based column such as a Chiralpak AD-H or Chiralcel OD-H.

    • Develop a mobile phase, typically a mixture of a non-polar solvent (e.g., hexane or heptane) and an alcohol modifier (e.g., isopropanol or ethanol). Small amounts of an acidic or basic additive may be required to improve peak shape.

  • Chromatographic Analysis:

    • Dissolve the sample in the mobile phase.

    • Inject the sample onto the equilibrated chiral HPLC system.

    • Monitor the elution of the enantiomers using a suitable detector, typically a UV detector set to a wavelength where the compound absorbs.

  • Data Analysis and Configuration Assignment:

    • Integrate the peak areas of the two enantiomers to determine the enantiomeric purity (enantiomeric excess, ee%).

    • If a standard of known absolute configuration is available, inject it under the same conditions to determine the elution order and thereby assign the absolute configuration of the separated enantiomers.

Conclusion: An Integrated Approach for Unambiguous Assignment

The determination of the absolute configuration of 5-(2-Fluorophenyl)oxazolidin-2-one is a critical task that can be confidently addressed using a combination of modern analytical techniques. While X-ray crystallography provides the most definitive structural information, its requirement for high-quality single crystals can be a significant hurdle. Vibrational Circular Dichroism offers a powerful alternative for determining the absolute configuration of molecules in their solution state, providing valuable conformational insights. Chiral HPLC is an essential tool for the separation and quantification of enantiomers, a necessary prerequisite for their individual characterization.

For the highest level of confidence in the assignment of the absolute configuration of 5-(2-Fluorophenyl)oxazolidin-2-one, an integrated approach is recommended. Chiral HPLC can be used to separate the enantiomers and establish their purity. Subsequently, VCD can be employed to determine the absolute configuration in solution, which can then be unequivocally confirmed by X-ray crystallography if suitable crystals can be obtained. This multi-faceted approach ensures a robust and self-validating determination of the stereochemistry, a cornerstone of modern pharmaceutical development.

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